molecular formula C19H39NO2 B1581918 N-(Hydroxymethyl)stearamide CAS No. 3370-35-2

N-(Hydroxymethyl)stearamide

Cat. No.: B1581918
CAS No.: 3370-35-2
M. Wt: 313.5 g/mol
InChI Key: JHOKTNSTUVKGJC-UHFFFAOYSA-N
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Description

N-(Hydroxymethyl)stearamide is a useful research compound. Its molecular formula is C19H39NO2 and its molecular weight is 313.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3148. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(hydroxymethyl)octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)20-18-21/h21H,2-18H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOKTNSTUVKGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062998
Record name Octadecanamide, N-(hydroxymethyl)-
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Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3370-35-2
Record name N-(Hydroxymethyl)octadecanamide
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Record name N-(Hydroxymethyl)stearamide
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Record name N-(Hydroxymethyl)stearamide
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Record name Octadecanamide, N-(hydroxymethyl)-
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Record name Octadecanamide, N-(hydroxymethyl)-
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Record name N-(hydroxymethyl)stearamide
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Record name N-(HYDROXYMETHYL)STEARAMIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-(Hydroxymethyl)stearamide

Author: BenchChem Technical Support Team. Date: February 2026


[1]

Executive Summary

N-(Hydroxymethyl)stearamide (N-HMS), often referred to as methylol stearamide, represents a critical functionalization of the fatty amide backbone. While widely recognized in polymer chemistry as a slip agent and cross-linker, its relevance in drug development is growing as a potential prodrug moiety for increasing the lipophilicity or modifying the hydrolysis rates of amide-based pharmacophores.

This guide provides a rigorous, self-validating protocol for the synthesis of N-HMS via base-catalyzed hydroxymethylation. Unlike generic recipes, this workflow prioritizes the suppression of the thermodynamic dimer (methylene-bis-stearamide) and ensures high conversion rates through equilibrium control.

Mechanistic Principles

The synthesis relies on the nucleophilic addition of the stearamide nitrogen to the carbonyl carbon of formaldehyde. This reaction is reversible. The critical control point is pH; acid catalysis favors the formation of the methylene-bis-stearamide dimer (cross-linking), while base catalysis favors the N-methylol monomer.

Reaction Kinetics & Thermodynamics[3]
  • Forward Reaction: Nucleophilic attack requires activation. Under basic conditions, the amide nitrogen is partially deprotonated, increasing its nucleophilicity toward the formaldehyde carbonyl.

  • Reverse Reaction: At high temperatures or neutral/acidic pH, the hydroxymethyl group is labile, releasing formaldehyde (retro-aldol type mechanism).

  • Equilibrium Control: Using a slight excess of formaldehyde (paraformaldehyde source) and maintaining a pH of 8–9 drives the equilibrium toward the N-HMS product.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Stearamide Stearamide (R-CONH2) Anion Amide Anion (R-CONH-) Stearamide->Anion Deprotonation Base Base Catalyst (OH-) Base->Anion Catalysis Transition Tetrahedral Intermediate Anion->Transition + HCHO HCHO Formaldehyde (HCHO) HCHO->Transition Product This compound (R-CONH-CH2OH) Transition->Product Protonation Product->Stearamide Reversibility (High T / Acid)

Figure 1: Base-catalyzed nucleophilic addition pathway. Note the reversibility indicated by the red dashed line, necessitating strict temperature control during isolation.

Synthetic Protocol

Safety Warning: Formaldehyde is a known carcinogen and sensitizer. All operations must be performed in a functioning fume hood.

Materials
  • Stearamide: >95% purity (primary amide source).

  • Paraformaldehyde: 95% (preferred over formalin to minimize water content).

  • Solvent: Ethanol (95% or absolute) or Isopropanol.

  • Catalyst: Sodium Hydroxide (NaOH) or Triethylamine (TEA). 20% aq. solution.

Step-by-Step Workflow
Phase 1: Reactant Solubilization
  • Charge a 3-neck round-bottom flask (equipped with a reflux condenser, thermometer, and magnetic stirrer) with Stearamide (10.0 g, 35.3 mmol) .

  • Add Ethanol (100 mL) .

  • Heat the mixture to 65–70°C . Stearamide is insoluble in cold ethanol but will dissolve to form a clear or slightly hazy solution at this temperature.

Phase 2: Activation and Addition
  • Adjust pH to 8–9 by adding catalytic amounts of NaOH (approx. 0.2 mL of 20% solution) . Critical: Do not exceed pH 10 to avoid hydrolysis of the amide bond.

  • Add Paraformaldehyde (1.27 g, 42.3 mmol) . This represents a 1.2 molar equivalent. Excess formaldehyde drives the equilibrium but complicates purification if too high.

  • Increase temperature to reflux (approx. 78°C) .

Phase 3: Reaction Monitoring
  • Maintain reflux for 2–3 hours .

  • Visual Check: The solution should become completely clear as the paraformaldehyde depolymerizes and reacts.

  • TLC Validation: Spot reaction mixture vs. starting stearamide (Mobile phase: Chloroform/Methanol 90:10). The product will be more polar (lower

    
    ) than stearamide.
    
Phase 4: Isolation and Purification
  • Hot Filtration: While still hot (>60°C), filter the solution rapidly to remove any unreacted paraformaldehyde or mechanical impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 4°C. N-HMS will crystallize as white, waxy plates.

  • Filtration: Collect the solid via vacuum filtration.

  • Washing: Wash the cake with cold ethanol (2 x 10 mL) to remove residual formaldehyde.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours. Warning: Do not exceed 60°C during drying, as the compound can decompose back to stearamide and formaldehyde.

Analytical Characterization

To ensure the material is suitable for high-stakes applications (drug delivery or polymer engineering), it must pass the following characterization thresholds.

Spectroscopic Validation[5]
TechniqueParameterStearamide (Starting Material)This compound (Product)Structural Insight
FTIR Amide A (NH stretch)Doublet (~3350, 3180 cm⁻¹)Singlet (~3300 cm⁻¹) + Broad OH (~3400 cm⁻¹)Conversion of Primary

Secondary Amide
FTIR Amide I (C=O)~1640 cm⁻¹~1650–1660 cm⁻¹Slight shift due to H-bonding changes
¹H NMR N-H Broad singlet (5.5–6.0 ppm, 2H)Broad triplet/singlet (1H)Loss of one amide proton
¹H NMR N-CH ₂-OAbsentDoublet/Singlet (~4.5–4.9 ppm, 2H)Diagnostic Peak : Confirms hydroxymethylation
Melting Point

109°C110–115°C (Decomposes)Distinct sharp melt followed by gas evolution
Purity Logic (Self-Validation)
  • The "Formaldehyde Test": If the final dried product smells strongly of formaldehyde, the reaction has reversed due to improper drying (too hot) or insufficient washing.

  • Solubility Check: The product should be significantly more soluble in hot polar solvents (ethanol) than the starting stearamide due to the hydroxyl group.

Experimental Workflow Diagram

Workflow cluster_synthesis Synthesis Phase cluster_isolation Isolation Phase Step1 Dissolve Stearamide (Ethanol, 70°C) Step2 Add Catalyst (NaOH) & Paraformaldehyde Step1->Step2 Step3 Reflux (3 hrs) Clear Solution Step2->Step3 Step4 Hot Filtration (Remove impurities) Step3->Step4 Step5 Crystallization (Cool to 4°C) Step4->Step5 Step6 Vacuum Dry (<40°C) Step5->Step6 Decision Quality Check: MP > 110°C? Step6->Decision Pass Release for Use Decision->Pass Yes Fail Recrystallize (Ethanol) Decision->Fail No Fail->Step5

Figure 2: Operational workflow emphasizing the critical drying temperature constraint to prevent product degradation.

Application Context in Drug Development

For the pharmaceutical scientist, N-HMS offers unique utility beyond its industrial lubricant heritage:

  • Prodrug Strategy: The N-hydroxymethyl group is a "soft" modification. In vivo, nonspecific esterases or physiological pH can reverse the reaction, releasing the parent amide. This is useful for temporarily increasing the hydrophilicity (via the OH group) or altering the crystal packing of an insoluble amide drug.

  • Excipient Functionality: As a lipid-based excipient, N-HMS can be utilized in solid lipid nanoparticles (SLNs). Its ability to hydrogen bond via the hydroxyl group allows for better encapsulation efficiency of polar active pharmaceutical ingredients (APIs) compared to plain stearamide.

References

  • Mechanism of Base-Catalyzed Amide-Formaldehyde Condensation

    • Source: MDPI (Theoretical Study on Resorcinol-Formaldehyde, applicable mechanism).
    • Link:

  • Synthesis Protocol & Properties

    • Source: PubChem (Compound Summary for this compound).[2][3]

    • Link:[2]

  • Spectral Characterization (General Amide/Hydroxymethyl Data)

    • Source: NIST Chemistry WebBook (Infrared assignments for alcohols/amides).
    • Link:

  • Industrial Application & Safety

    • Source: ChemicalBook (CAS 3370-35-2 Properties and Safety).
    • Link:

Sources

Technical Monograph: Chemical Properties & Applications of N-(Hydroxymethyl)stearamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Identification

N-(Hydroxymethyl)stearamide (N-MS) represents a specialized class of "reactive waxes"—fatty acid amides functionalized with a methylol group. Unlike inert fatty amides (e.g., stearamide) used purely as slip agents, the hydroxymethyl moiety in N-MS imparts chemical reactivity, allowing for covalent crosslinking and surface modification. This dual nature—lipophilic tail for lubrication/hydrophobicity and reactive headgroup for adhesion/crosslinking—makes it a critical excipient in advanced polymer matrices and a candidate for controlled-release lipid systems.

Critical Note on Chemical Identity:

  • Correct CAS: 3370-35-2 [1][2][3][4][5]

  • Correction: The CAS number 3622-84-2 provided in the initial query corresponds to N-Butylbenzenesulfonamide, a distinct plasticizer. This guide strictly characterizes This compound (CAS 3370-35-2) .[1][3][5][6]

Part 2: Molecular Architecture & Physiochemical Profile

N-MS combines a C18 saturated fatty chain with a reactive hydroxymethyl-amide headgroup. The long alkyl chain drives self-assembly and barrier properties, while the methylol group (


) serves as a "chemical handle" for thermosetting reactions.
Table 1: Physiochemical Specifications
PropertyValue / Description
Chemical Name N-(Hydroxymethyl)octadecanamide
CAS Number 3370-35-2
Molecular Formula

Molecular Weight 313.52 g/mol
Melting Point 107°C – 112°C (Grade dependent)
Appearance White, waxy crystalline powder
Solubility (25°C) Insoluble in water. Soluble in hot ethanol, chloroform, acetone, and toluene.
Partition Coefficient

(High Lipophilicity)
Reactivity Heat-sensitive; undergoes acid-catalyzed self-condensation >130°C.
Part 3: Synthesis & Manufacturing Dynamics

The synthesis of N-MS is a nucleophilic addition reaction (hydroxymethylation) where the nitrogen atom of stearamide attacks the carbonyl carbon of formaldehyde. This process requires basic catalysis to activate the amide nitrogen.

Synthesis Workflow Diagram

SynthesisPath Stearamide Stearamide (C17H35-CONH2) Intermediate Tetrahedral Intermediate Stearamide->Intermediate Nucleophilic Attack Formaldehyde Formaldehyde (HCHO) Formaldehyde->Intermediate Catalyst Base Catalyst (NaOH / TEA) Catalyst->Intermediate Activation Product This compound (C17H35-CONH-CH2OH) Intermediate->Product Proton Transfer

Caption: Base-catalyzed hydroxymethylation of stearamide. The reaction is reversible; equilibrium is driven toward the product by controlling pH and temperature.

Experimental Protocol: Laboratory Scale Synthesis

Self-Validating Protocol Design: This method uses pH control to prevent the formation of methylene-bis-stearamide (the crosslinked byproduct).

  • Reagent Prep: Charge a 3-neck flask with Stearamide (0.1 mol) and Paraformaldehyde (0.12 mol) . Suspend in Ethanol (95%, 150 mL) .

  • Catalysis: Add Triethylamine (TEA) or NaOH (aq) to adjust pH to 8.5–9.0 . Rationale: Acidic conditions trigger premature crosslinking; high basicity hydrolyzes the amide.

  • Reaction: Heat to 60–70°C with vigorous stirring. The mixture will clarify as the N-methylol derivative forms (it is more soluble than stearamide). Maintain for 2–3 hours.

  • Quenching: Cool to room temperature. The product will precipitate.

  • Purification: Filter the white solid. Wash with cold acetone to remove unreacted formaldehyde. Recrystallize from hot ethanol if high purity is required.

  • Validation: FTIR analysis should show a broad

    
     stretch at 
    
    
    
    and the disappearance of the primary amide doublet (
    
    
    ).
Part 4: Reactivity & Functional Mechanisms[7]

The utility of N-MS lies in its "latent" reactivity. It behaves as a stable wax at room temperature but functions as a crosslinker upon heating, particularly in the presence of acid catalysts.

Crosslinking Mechanism Diagram

Crosslinking NMS1 N-Methylol Stearamide (Molecule A) Imine N-Acylimine Intermediate (Highly Reactive Electrophile) NMS1->Imine -H2O NMS2 N-Methylol Stearamide (Molecule B) NMS2->Imine -H2O Acid Acid Catalyst / Heat (H+) Acid->Imine EtherLink Ether Bridge Formation (-NH-CH2-O-CH2-NH-) Imine->EtherLink Condensation (<130°C) MethyleneLink Methylene Bridge Formation (-NH-CH2-NH-) Imine->MethyleneLink Condensation (>150°C) Formaldehyde Byproduct: HCHO MethyleneLink->Formaldehyde Release

Caption: Thermal curing pathways. Lower temperatures favor ether bridges; higher temperatures drive formaldehyde release to form stable methylene bridges.

Mechanistic Insight: The hydroxymethyl group is a "masked" electrophile. Under acidic conditions (or thermal dehydration), it generates an


-acylimine intermediate. This intermediate reacts with:
  • Self: Forming methylene-bis-stearamide crosslinks (increasing melting point and barrier strength).

  • Substrate: Reacting with hydroxyls (cellulose, starch) or amines (proteins) to covalently bond the hydrophobic stearyl tail to a hydrophilic surface.

Part 5: Applications in Material & Pharmaceutical Science
1. Controlled Release Matrices (Pharmaceutical)

While less common than simple stearates, N-MS offers a tunable release mechanism. By incorporating N-MS into a lipid matrix and heating, in situ crosslinking can occur, hardening the shell and slowing drug diffusion.

  • Function: Matrix stiffener and hydrophobicity enhancer.

  • Advantage: Unlike coating with a polymer, N-MS modifies the lipid matrix itself, reducing the "burst effect" in soluble drugs.

2. Polymer Processing (Industrial)
  • Slip Agent: In PVC and PLA processing, N-MS migrates to the surface. Unlike standard stearamide, the polar

    
     group provides better anchorage to polar polymers (like PLA), preventing excessive "blooming" or white haze.
    
  • Reactive Compatibilizer: It acts as a bridge between hydrophobic fillers (talc, calcium carbonate) and polymer matrices, improving dispersion and impact strength.

Part 6: Safety & Toxicology (GHS Standards)

Hazard Classification: Warning

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4.

  • Sensitization: Potential skin sensitizer due to low-level formaldehyde release upon degradation.

Hazard CodeStatementPrecaution
H302 Harmful if swallowed.Do not eat/drink in lab.
H312 Harmful in contact with skin.[7]Wear nitrile gloves.
H332 Harmful if inhaled.[8]Use dust mask/fume hood.

Handling Protocol: Store in a cool, dry place (


). N-MS is heat-sensitive; prolonged storage above 

can lead to polymerization and insolubility.
References
  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 76896, Octadecanamide, N-(hydroxymethyl)-.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[5] Registration Dossier: this compound. Retrieved from [Link]

Sources

Spectroscopic data for N-(Hydroxymethyl)stearamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of N-(Hydroxymethyl)stearamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the essential spectroscopic data for this compound (C₁₉H₃₉NO₂), a fatty acid amide with applications in various industrial and research fields.[1] The structural elucidation and quality control of this molecule rely critically on a multi-technique spectroscopic approach. This document is intended for researchers, chemists, and drug development professionals, offering both interpreted spectral data and the underlying experimental protocols necessary for its acquisition.

We will explore the expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide a framework that is not just procedural, but also educational.

Molecular Structure and Physicochemical Context

This compound is derived from stearic acid, a long-chain saturated fatty acid. The molecule incorporates a hydrophilic hydroxymethyl group attached to the amide nitrogen, creating a molecule with both significant hydrophobic character from the C17 alkyl chain and polar functionality from the amide and alcohol groups.

  • Molecular Formula: C₁₉H₃₉NO₂

  • Molecular Weight: 313.52 g/mol [2]

  • Appearance: Typically a white, waxy solid.[3]

  • Melting Point: >107°C[2][4]

The synthesis of this compound is generally achieved through the N-hydroxymethylation of stearamide, often by reacting it with formaldehyde.[5] Understanding this synthetic route is crucial as it informs potential impurities that may be spectrally relevant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural confirmation of this compound. Analysis is typically conducted in deuterated solvents such as Chloroform-d (CDCl₃) or DMSO-d₆.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The long alkyl chain results in significant signal overlap in the upfield region, but the protons on and near the functional groups provide distinct, diagnostic signals.

Expected ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Estimated Chemical Shift (δ, ppm) Multiplicity Key Insights
-CH₃ (Terminal methyl) ~0.88 Triplet (t) The terminal group of the stearyl chain, coupled to the adjacent CH₂.
-(CH₂)₁₅- (Bulk methylene) ~1.25 Broad Singlet / Multiplet A large, integrated signal representing the 30 protons of the main alkyl chain.
-CH₂-C=O (α-Methylene) ~2.20 Triplet (t) Deshielded by the adjacent carbonyl group. Its coupling to the β-CH₂ gives a triplet.
-NH- (Amide proton) ~5.5 - 6.5 Broad Triplet (br t) Chemical shift is solvent and concentration-dependent. Broadened due to quadrupolar coupling with Nitrogen and exchange. Expected to couple to the N-CH₂ protons.
-OH (Hydroxyl proton) Variable (~2.0 - 4.0) Broad Singlet / Triplet Highly variable and dependent on solvent, concentration, and temperature. May couple to the N-CH₂ protons.

| -N-CH₂-O- (Hydroxymethyl) | ~4.8 - 5.2 | Doublet (d) or Doublet of Doublets (dd) | Deshielded by both Nitrogen and Oxygen. It is coupled to the NH proton and potentially the OH proton, leading to splitting. |

Causality in ¹H NMR Interpretation: The downfield shift of the α-methylene protons (~2.20 ppm) is a direct consequence of the electron-withdrawing inductive effect of the carbonyl group. Similarly, the N-CH₂-O protons are significantly deshielded by the adjacent electronegative nitrogen and oxygen atoms. The broadness of the NH and OH signals is a classic indicator of exchange with trace amounts of water in the solvent or intermolecular hydrogen bonding.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H data by providing a signal for each unique carbon environment. Given the symmetry of the long alkyl chain, many of the methylene carbons will overlap.

Expected ¹³C NMR Chemical Shifts

Carbon Assignment Estimated Chemical Shift (δ, ppm) Key Insights
-C=O (Amide Carbonyl) ~175 The most downfield signal, characteristic of an amide carbonyl.
-N-CH₂-O- (Hydroxymethyl) ~65 - 70 Significantly deshielded by the directly attached N and O atoms.
-CH₂-C=O (α-Methylene) ~36 Influenced by the adjacent carbonyl group.
-(CH₂)₁₅- (Bulk methylene) ~22 - 32 A cluster of signals for the carbons in the long alkyl chain.

| -CH₃ (Terminal methyl) | ~14 | The most upfield signal, typical for a terminal methyl group. |

Experimental Protocol for NMR Spectroscopy

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm.[6]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.[7]

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire data using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C and its longer relaxation times, significantly more scans (e.g., 1024 or more) are required.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform a baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

Diagram: NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard transfer Transfer to NMR Tube standard->transfer instrument Insert into Spectrometer transfer->instrument lock Lock & Shim instrument->lock acquire Acquire FID (¹H and ¹³C) lock->acquire ft Fourier Transform acquire->ft process Phase & Baseline Correction ft->process calibrate Calibrate to TMS (0 ppm) process->calibrate analyze Integrate & Analyze calibrate->analyze

Caption: Workflow for NMR sample preparation, acquisition, and data processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Bond Vibration Intensity Functional Group
~3400 (broad) O-H stretch Strong, Broad Alcohol (-OH)
~3300 (broad) N-H stretch Strong, Broad Amide (-NH)
2850 - 2960 C-H stretch Strong Alkyl Chain (-CH₂, -CH₃)
~1640 C=O stretch (Amide I) Strong Amide (-C=O)
~1550 N-H bend (Amide II) Medium Amide (-NH)

| ~1050 | C-O stretch | Medium | Alcohol (-C-OH) |

Causality in IR Interpretation: The broadness of the O-H and N-H stretching bands is a direct result of intermolecular hydrogen bonding, which creates a continuum of vibrational energies. The position of the amide C=O stretch at a relatively low wavenumber (~1640 cm⁻¹) compared to ketones (~1715 cm⁻¹) is due to the resonance delocalization of the nitrogen lone pair, which reduces the double-bond character of the carbonyl.[8]

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique for acquiring IR spectra of solid samples with minimal preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum to remove signals from atmospheric CO₂ and water vapor.

  • Sample Analysis:

    • Place a small amount of the solid this compound powder onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure firm and even contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software automatically performs the background subtraction.

    • Identify and label the major absorption peaks, comparing them to known correlation charts.

Diagram: ATR-IR Spectroscopy Workflow

IR_Workflow start Clean ATR Crystal background Record Background Spectrum start->background sample Place Sample on Crystal background->sample pressure Apply Pressure sample->pressure acquire Acquire Sample Spectrum pressure->acquire analyze Analyze Spectrum acquire->analyze

Caption: Standard workflow for acquiring an ATR-IR spectrum of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity and structural features. Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.

Expected Mass Spectrometry Data

m/z Value Ion Fragmentation Origin Key Insights
314.31 [M+H]⁺ Protonated Molecular Ion Confirms the molecular weight (313.52 Da).
336.29 [M+Na]⁺ Sodiated Molecular Ion Commonly observed adduct in ESI-MS.
296.29 [M+H - H₂O]⁺ Loss of water from the hydroxyl group. A common fragmentation pathway for alcohols.
284.30 [M+H - CH₂O]⁺ Loss of formaldehyde. Characteristic fragmentation of an N-hydroxymethyl group.

| Various | CₙH₂ₙ₊₁ | Cleavage along the alkyl chain. | A series of peaks separated by 14 Da (CH₂) is characteristic of a long fatty acid chain. |

Causality in MS Fragmentation: The N-hydroxymethyl group is prone to characteristic losses. The loss of water ([M+H - H₂O]⁺) is a thermodynamically favorable process for the protonated molecule. The cleavage to lose formaldehyde ([M+H - CH₂O]⁺) is a key diagnostic fragmentation that points directly to the N-CH₂-OH moiety. The long alkyl chain will typically undergo fragmentation, but the most structurally informative peaks are those related to the functional groups.

Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (~10-50 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺).

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap, or FT-ICR) for accurate mass measurements.

    • Calibrate the instrument using a known standard immediately prior to analysis.

    • Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable spray and maximum ion signal.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts.

    • If fragmentation data is desired, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion (m/z 314.3) and subjecting it to Collision-Induced Dissociation (CID).

Conclusion

The structural verification of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the connectivity of the functional groups. IR spectroscopy offers a rapid confirmation of the presence of amide, alcohol, and alkyl functionalities. Finally, high-resolution mass spectrometry validates the elemental composition and provides key fragmentation data that corroborates the presence of the N-hydroxymethyl group. The protocols and expected data presented in this guide provide a self-validating system for the comprehensive characterization of this molecule, ensuring high confidence in its identity and purity for research and development applications.

References

  • Connect Chemicals. (n.d.). Stearylstearamid | CAS 13276-08-9. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76896, Octadecanamide, N-(hydroxymethyl)-. Retrieved from [Link]

  • MDPI. (2011). Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

Sources

Technical Analysis: 1H NMR Characterization of N-(Hydroxymethyl)stearamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum of N-(Hydroxymethyl)stearamide Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, Drug Development Professionals

Executive Summary & Structural Context

This compound (N-HMS) represents a critical class of "methylol" fatty acid amides, widely utilized as crosslinking agents in polymer chemistry and hydrophobic modifiers in pharmaceutical formulations. Unlike simple fatty amides, the N-HMS molecule possesses a reactive N-methylol functionality (


)  grafted onto a lipophilic stearyl tail (

).

For the analytical scientist, the 1H NMR spectrum of N-HMS is not merely a verification of identity; it is a diagnostic tool for assessing reaction completeness (conversion of stearamide), sample purity (presence of free formaldehyde), and moisture content (proton exchange rates).

This guide delineates the spectral fingerprint of N-HMS, emphasizing the diagnostic coupling patterns visible only under specific solvent conditions.

Experimental Methodology: The Self-Validating Protocol

To obtain a spectrum that serves as a structural proof, one must control proton exchange. The N-methylol group contains two exchangeable protons (


 and 

). In protic solvents (e.g., Methanol-

) or "wet" aprotic solvents, these protons exchange rapidly, collapsing multiplet structures into broad singlets and erasing connectivity data.
Solvent Selection Strategy

Primary Recommendation: DMSO-


 (Dimethyl sulfoxide-

)
  • Rationale: DMSO acts as a hydrogen-bond acceptor, effectively "freezing" the exchange of amide and hydroxyl protons. This allows for the observation of vicinal couplings (

    
     and 
    
    
    
    ), which are the gold standard for validating the intact N-methylol structure.
  • Concentration: 10–15 mg in 0.6 mL DMSO-

    
    .
    
  • Temperature: 298 K (25°C). Elevated temperatures may induce exchange or degradation (reversal to stearamide + formaldehyde).

Acquisition Parameters[1]
  • Pulse Sequence: Standard zg30 or zg45.

  • Relaxation Delay (D1):

    
     2.0 seconds (essential for accurate integration of the terminal methyl vs. the amide proton).
    
  • Scans (NS): 16–32 (sufficient due to the high proton count of the stearyl tail).

Spectral Analysis & Assignments

The spectrum of N-HMS can be divided into three distinct zones: the Stearyl Fingerprint (0.8–2.3 ppm), the Diagnostic Methylol Zone (4.0–6.5 ppm), and the Amide Region (8.0+ ppm).

Data Summary Table (in DMSO- )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Fragment
0.85 Triplet (

)
3HTerminal Methyl

1.23 Broad Singlet (

)
28HBulk Methylene

1.48 Multiplet2H

-Methylene

2.12 Triplet (

)
2H

-Methylene

4.52 Doublet of Doublets (

)
2HN-Methylene

5.45 Triplet (

)
1HHydroxyl Proton

8.20 Triplet (

)
1HAmide Proton

> Note: Chemical shifts may vary slightly (


 0.05 ppm) depending on concentration and temperature. Multiplicities assume dry DMSO-

.
Detailed Mechanistic Analysis
The Diagnostic Methylol Zone (4.0 – 6.0 ppm)

This is the most critical region. In a pure, dry sample, the methylene bridge (


) appears as a doublet of doublets (dd)  or a pseudo-triplet (approx 4.5 ppm).
  • Coupling 1: To the Amide NH (

    
    ).
    
  • Coupling 2: To the Hydroxyl OH (

    
    ).
    

Validation Check: If the


 appears as a doublet , your sample is wet or the OH is exchanging. If it appears as a singlet , both NH and OH are exchanging rapidly, or the structure has degraded.

The Hydroxyl proton (


) typically appears as a triplet around 5.4–5.5 ppm. Its integration must be 1:1 with the Amide NH. A lower integration value suggests hydrolysis or rapid exchange.
The Stearyl Fingerprint (0.8 – 2.3 ppm)

This region confirms the fatty acid chain length.

  • The

    
    -methylene protons (2.12 ppm) are deshielded by the adjacent carbonyl group.
    
  • The integration ratio of the Terminal Methyl (0.85 ppm) to the

    
    -methylene (2.12 ppm) should be exactly 3:2. Deviations here indicate impurities (e.g., free fatty acids or dimers).
    

Visualization of Structural Logic

The following diagram illustrates the connectivity and the specific coupling pathways that must be verified in the NMR spectrum.

G cluster_coupling Diagnostic Coupling Network (DMSO-d6) Stearyl Stearyl Chain (C17H35) Carbonyl Carbonyl (C=O) Stearyl->Carbonyl α-CH2 (δ 2.12) AmideNH Amide NH (δ 8.20, t) Carbonyl->AmideNH Amide Bond MethyleneBridge N-CH2-O (δ 4.52, dd) AmideNH->MethyleneBridge 3J Coupling (Vicinal) AmideNH->MethyleneBridge Coupling A Hydroxyl Hydroxyl OH (δ 5.45, t) MethyleneBridge->Hydroxyl 3J Coupling (Vicinal) MethyleneBridge->Hydroxyl Coupling B

Caption: Structural connectivity of this compound showing the critical vicinal coupling network between NH, CH2, and OH protons observable in DMSO-d6.

Troubleshooting & Impurity Profiling

In drug development and polymer synthesis, purity is paramount. The NMR spectrum reveals common synthesis byproducts.

Common Impurities
  • Stearamide (Starting Material):

    • Look for two broad singlets for the

      
       group around 6.7 ppm and 7.2 ppm.
      
    • Cause: Incomplete reaction with formaldehyde.

  • Paraformaldehyde (Polymerized HCHO):

    • Look for a singlet around 9.5–9.7 ppm (free aldehyde) or a broad signal near 4.6–4.8 ppm (polymeric).

  • Methylenebis(stearamide) (Dimer):

    • Structure:

      
      .
      
    • Diagnostic: The methylene bridge shifts upfield to approx 4.3–4.4 ppm and appears as a triplet (coupling to two NHs) or broad multiplet. The OH signal will be absent.

Decision Tree for Spectral Validation

DecisionTree Start Analyze N-CH2 Region (4.5 ppm) CheckSplit Is it a Doublet of Doublets (dd) or Pseudo-Triplet? Start->CheckSplit YesSplit Check OH Region (5.4 ppm) CheckSplit->YesSplit Yes NoSplit Is it a Doublet (d)? CheckSplit->NoSplit No TripletOH Is OH a Triplet? YesSplit->TripletOH ResultWet CAUTION: Wet Sample or Acidic Impurities NoSplit->ResultWet Yes (Couples to NH only) ResultImpure FAILURE: Likely Stearamide or Dimer NoSplit->ResultImpure No (Singlet) ResultPure VALIDATED: Pure N-HMS (Dry Sample) TripletOH->ResultPure Yes TripletOH->ResultWet No (Broad/Singlet)

Caption: Logical workflow for validating this compound purity based on N-CH2 splitting patterns.

References

  • Abraham, R. J. (2013). 1H NMR spectra.[1][2][3][4][5][6][7][8][9][10] Part 30: 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry. Link

  • Hoidy, W. H., et al. (2010).[6] Chemical synthesis and characterization of N-hydroxy-N-methyl fattyamide from palm oil. Oriental Journal of Chemistry. Link

  • RSC Data. (2014).[1] 1H NMR (DMSO-d6) Standard Protocols for Amide Derivatives. Royal Society of Chemistry / Electronic Supplementary Information. Link

  • Fisher Scientific. (2024). Methyl sulfoxide-d6 for NMR spectroscopy: Specification and Properties. Link

Sources

Strategic FTIR Analysis of N-(Hydroxymethyl)stearamide: Structural Validation & Functional Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(Hydroxymethyl)stearamide (N-HMS) represents a critical functional derivative of stearamide, distinguished by the introduction of a reactive methylol (


) group on the amide nitrogen. In drug development and polymer science, this moiety serves as a pivotal site for crosslinking and polarity modification.

This guide provides a rigorous framework for the vibrational characterization of N-HMS. Unlike standard fatty acid amides, N-HMS exhibits a complex spectral signature where hydrogen bonding networks significantly influence peak topology. As a Senior Application Scientist, I will guide you through the structural validation of this compound, focusing on distinguishing the methylol "fingerprint" from the stearyl backbone and identifying common artifacts that compromise data integrity.

Molecular Architecture & Vibrational Theory

To interpret the FTIR spectrum accurately, we must first map the vibrational modes to the specific molecular architecture. N-HMS (


) consists of three distinct vibrational zones:
  • The Hydrophobic Tail: A long aliphatic stearyl chain dominated by

    
     stretching and bending.
    
  • The Amide Core: The rigid

    
     linkage responsible for the characteristic Amide I and II bands.
    
  • The Reactive Head: The N-methylol group, introducing

    
     stretching and 
    
    
    
    primary alcohol modes absent in the parent stearamide.
Visualization: Vibrational Topology Map

The following diagram maps the core functional groups to their expected spectral regions.

NHMS_Vibrations cluster_HighFreq High Frequency Region (>2800 cm⁻¹) cluster_Fingerprint Fingerprint Region (<1700 cm⁻¹) Molecule This compound OH O-H Stretch (3300-3400 cm⁻¹) Broad, H-bonded Molecule->OH NH N-H Stretch (~3300 cm⁻¹) Overlapped Molecule->NH CH Aliphatic C-H (2920, 2850 cm⁻¹) Strong, Sharp Molecule->CH Amide1 Amide I (C=O) (1640-1660 cm⁻¹) Molecule->Amide1 Amide2 Amide II (N-H/C-N) (1540-1560 cm⁻¹) Molecule->Amide2 CO C-O Stretch (1000-1050 cm⁻¹) Methylol Specific Molecule->CO

Figure 1: Vibrational topology map linking N-HMS structural motifs to specific FTIR spectral regions.

Experimental Methodology

Protocol Selection: ATR vs. Transmission

For N-HMS, the choice of sampling technique dictates spectral quality, particularly in the hydroxyl region.

FeatureAttenuated Total Reflectance (ATR) Transmission (KBr Pellet)
Preparation None (Direct solid contact)Grinding with KBr (1:100 ratio)
Pathlength Fixed (~2 µm)Variable (User dependent)
H-Bonding Preserves native H-bonding networkGrinding may disrupt weak H-bonds
Water Artifacts MinimalHigh (KBr is hygroscopic)
Recommendation Primary Choice for QC and rapid IDSecondary Choice for trace analysis
Step-by-Step Acquisition Protocol (ATR)
  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure the energy throughput is >95% of the background.

  • Background Scan: Collect a background spectrum (air) using the same parameters as the sample (typically 4 cm⁻¹ resolution, 32 scans).

  • Sample Loading: Place ~10 mg of N-HMS powder onto the crystal.

  • Compression: Apply pressure using the anvil. Crucial: Monitor the live preview. Stop tightening when peak heights stabilize. Over-compression can shift crystalline bands.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Post-Processing: Apply Automatic Baseline Correction. Do not apply smoothing unless the signal-to-noise ratio is poor, as this masks doublet splitting in the aliphatic region.

Spectral Interpretation & Decoding

This section details the assignment of bands.[1][2] The values provided are typical for solid-state samples; slight shifts (±5 cm⁻¹) may occur due to crystalline packing.

A. The High-Frequency Region (4000 – 2500 cm⁻¹)

This region confirms the "Hydroxymethyl" modification.

  • 3300 – 3400 cm⁻¹ (O-H & N-H Stretches):

    • Unlike Stearamide, which shows distinct N-H doublets (asymmetric/symmetric) if primary, N-HMS shows a broad, coalesced band .

    • Mechanism: The

      
       group engages in extensive hydrogen bonding with the amide carbonyl, broadening the peak.
      
    • Diagnostic Check: A sharp spike at ~3600 cm⁻¹ indicates free (non-bonded) hydroxyls, suggesting the sample is dissolved or in a gas phase, which is rare for solid N-HMS [1].

  • 2918 & 2849 cm⁻¹ (C-H Stretches):

    • Assignment: Asymmetric and symmetric stretching of the methylene (

      
      ) groups in the stearyl chain.
      
    • Intensity: These should be the strongest peaks in the spectrum.

    • Quality Control: If these peaks are flattened or distorted, the detector is saturated. Reduce sample contact or pathlength.

B. The Fingerprint Region (1700 – 600 cm⁻¹)

This is where the specificity lies.

  • 1640 – 1660 cm⁻¹ (Amide I):

    • Assignment: Primarily

      
       stretching.
      
    • Context: The position is sensitive to hydrogen bonding.[3][4][5] In N-HMS, the carbonyl accepts H-bonds from both the

      
       and the 
      
      
      
      groups, often shifting this band to slightly lower frequencies compared to non-hydroxylated amides [2].
  • 1540 – 1560 cm⁻¹ (Amide II):

    • Assignment: Coupled

      
       bending and 
      
      
      
      stretching.
    • Differentiation: This band is characteristic of secondary amides. Its presence confirms the amide linkage is intact.

  • 1000 – 1050 cm⁻¹ (C-O Stretch - The Differentiator):

    • Assignment: Primary alcohol

      
       stretch from the 
      
      
      
      group.
    • Criticality: This is the diagnostic peak. Plain stearamide lacks absorption in this specific window. If this peak is absent, your sample has likely degraded (hydrolysis of the methylol group) or is mislabeled [3].

Summary Table of Characteristic Bands
Wavenumber (cm⁻¹)Functional GroupAssignmentIntensity
3300-3400

/

Stretching (H-bonded)Broad, Medium
2918

Asym. Stretch (Stearyl)Strong
2849

Sym. Stretch (Stearyl)Strong
1640-1660

Amide IStrong
1540-1560

/

Amide IIMedium/Strong
1460-1470

ScissoringMedium
1010-1050

Primary Alcohol StretchMedium
720

Rocking (Long chain)Weak

Application Case: Monitoring Crosslinking

N-HMS is often used as a crosslinker where the methylol group condenses to form methylene bridges (


) or ether linkages. FTIR is the method of choice for monitoring this reaction.

Experimental Logic: As the crosslinking proceeds (usually heat-induced), the methylol group is consumed.

  • Indicator: The decrease of the

    
     stretch at ~1020 cm⁻¹ and the decrease  of the broad 
    
    
    
    band.
  • Validation: The appearance of new bands associated with the crosslink (e.g., ether C-O-C stretches) may occur, but the loss of the methylol signal is the most reliable metric.

Crosslinking_Workflow cluster_Analysis FTIR Monitoring Step1 Sample: N-HMS + Substrate Step2 Heat Treatment (Curing) Step1->Step2 Analysis1 Monitor 1020 cm⁻¹ (C-O) Expect: Decrease Step2->Analysis1 Analysis2 Monitor 3300 cm⁻¹ (OH) Expect: Narrowing Step2->Analysis2 Result Crosslinking Confirmation Analysis1->Result Analysis2->Result

Figure 2: Workflow for monitoring the consumption of N-methylol groups during crosslinking reactions.

Troubleshooting & Common Artifacts

The "Water Mask"

The broad


 stretch of N-HMS overlaps perfectly with atmospheric moisture or water adsorbed by KBr.
  • Solution: Always purge the FTIR bench with dry nitrogen or dry air for 15 minutes before scanning. If using ATR, ensure the sample is dry.

Crystallinity Effects

Long alkyl chains (stearyl) can crystallize.

  • Observation: The

    
     scissoring band at ~1470 cm⁻¹ may split into a doublet (1473/1463 cm⁻¹) in highly crystalline samples.
    
  • Action: This is not an impurity. It indicates highly ordered packing of the aliphatic tails. Do not mistake this for a chemical change [4].

CO₂ Interference

A doublet at 2350 cm⁻¹.

  • Cause: Changes in background

    
     levels between background and sample scans.
    
  • Action: Ignore this region; it contains no structural information for N-HMS.

References

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. (2025). Available at: [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: Amides and Amines. Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[4] (General reference for Stearamide and Alcohol shifts). Available at: [Link]

  • Coates, J.Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. (2000).

Sources

Technical Guide: Mass Spectrometry Fragmentation of N-(Hydroxymethyl)stearamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(Hydroxymethyl)stearamide (CAS: 3370-35-2), often utilized as a slip agent and antiblocking additive in polyolefin films, presents unique challenges in mass spectrometry due to the thermal and kinetic lability of its N-hydroxymethyl (N-methylol) group. Unlike simple fatty amides (e.g., Stearamide), this molecule undergoes a distinct deformylation pathway—the loss of formaldehyde (


)—which can occur thermally in a GC injector or via collision-induced dissociation (CID) in an MS source.

This guide provides a mechanistic breakdown of its fragmentation, distinguishing between artifactual thermal degradation and true gas-phase ion dissociation . It is designed for analytical scientists requiring robust identification protocols for polymer additives and pharmaceutical impurities.

Chemical Profile & Ionization Properties[1][2][3]

PropertyDetail
IUPAC Name N-(Hydroxymethyl)octadecanamide
Common Name N-Methylol stearamide
Molecular Formula

Exact Mass 313.2981 Da
Structure

Key Functional Group N-Hydroxymethyl amide (Hemiamidal)
Lability High; prone to reverse-formaldehyde condensation
Ionization Suitability
  • Electron Ionization (EI): Suitable but prone to in-source degradation. The molecular ion (

    
    ) is often weak or absent.[1][2]
    
  • Electrospray Ionization (ESI): Preferred for intact molecule detection. Forms stable

    
     and 
    
    
    
    adducts.
  • Atmospheric Pressure Chemical Ionization (APCI): Useful for non-polar matrices but induces significant thermal fragmentation.

Fragmentation Mechanisms: The Core Analysis

The fragmentation of this compound is governed by two competing pathways: the Stearamide Reversion Pathway (dominant in GC-MS) and the Direct Amide Cleavage Pathway (observable in soft ionization LC-MS/MS).

Pathway A: The Deformylation Cascade (Thermal/EI)

In Gas Chromatography-Mass Spectrometry (GC-MS), the high temperature of the injection port (


C) often cleaves the hemiamidal bond before ionization.
  • Thermal Elimination:

    
    
    
    • Result: The mass spectrum observed is frequently that of Stearamide (MW 283), not the parent N-hydroxymethyl compound (MW 313).

  • Diagnostic Ions (Post-Deformylation):

    • m/z 283: Molecular ion of Stearamide (

      
      ).
      
    • m/z 59: The McLafferty Rearrangement base peak (

      
      ). This is the hallmark of a primary amide with a 
      
      
      
      -hydrogen.
    • m/z 72:

      
      -cleavage product (
      
      
      
      ).
Pathway B: Intact Fragmentation (ESI-MS/MS)

Using Liquid Chromatography (LC-MS) with ESI avoids thermal degradation, allowing observation of the parent ion and specific daughter fragments.

  • Parent Ion Formation:

    • Observed as m/z 314.3 (

      
      ).
      
  • Primary Loss (Water vs. Formaldehyde):

    • Loss of

      
       (m/z 296):  Formation of the N-methylene iminium species (
      
      
      
      ).
    • Loss of

      
       (m/z 284):  Reversion to the protonated stearamide (
      
      
      
      ).
  • Acylium Ion Formation:

    • Cleavage of the amide bond generates the stearoyl cation.

    • m/z 267:

      
       (Characteristic fatty chain marker).
      

Visualization of Fragmentation Pathways[3][6][7][8]

The following diagram maps the critical dissociation pathways, distinguishing between thermal artifacts and mass spectral fragmentation.

FragmentationPathways Parent This compound (MW 313) Thermal Thermal Degradation (GC Injector) Parent->Thermal >200°C ESI_Parent [M+H]+ Ion (m/z 314) Parent->ESI_Parent ESI (+) Stearamide Stearamide (MW 283) Thermal->Stearamide - CH2O (30 Da) McLafferty McLafferty Ion (m/z 59) Stearamide->McLafferty EI Fragmentation Acylium Stearoyl Cation (m/z 267) Stearamide->Acylium Alpha Cleavage Imine Dehydration Product [M+H - H2O]+ (m/z 296) ESI_Parent->Imine - H2O (18 Da) Stearamide_H Deformylation Product [M+H - CH2O]+ (m/z 284) ESI_Parent->Stearamide_H - CH2O (30 Da) Stearamide_H->Acylium CID MS/MS

Figure 1: Mechanistic flow of thermal degradation vs. ESI-MS fragmentation for this compound.

Diagnostic Ion Table

Use this table to validate the identity of the compound in unknown samples.

m/z (Daltons)Ion TypeOrigin/MechanismSignificance
314

ESI ParentConfirms intact N-hydroxymethyl structure.
336

ESI AdductCommon sodium adduct in LC-MS.
296

FragmentLoss of water; indicates hydroxyl group presence.
284

FragmentLoss of formaldehyde; reverts to amide backbone.
283

EI Parent (Artifact)Indicates thermal degradation to Stearamide.
267

Acylium IonConfirms C18 fatty acid chain length.
59

McLaffertyBase Peak in EI (if degraded to Stearamide).

Validated Analytical Protocol

Method A: GC-MS (For Total Amide Content)
  • Caveat: This method will likely convert this compound to Stearamide. It is quantitative for the fatty chain but not the functional group.

  • Derivatization (Crucial Step): To detect the intact molecule by GC, you must silylate the hydroxyl group.

    • Reagent: BSTFA + 1% TMCS.

    • Reaction: 60°C for 30 mins.

    • Target Derivative: N-(Trimethylsilyloxymethyl)stearamide.

    • Shift: MW increases by 72 Da (TMS group). Look for m/z 385 (

      
       of derivative).
      
Method B: LC-MS/MS (For Intact Speciation)
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Note: Avoid ammonium buffers if possible to prevent adduct competition.

  • Gradient: High organic start (due to lipid nature). 80% B to 100% B over 10 mins.

  • Source Parameters:

    • Temp: < 300°C (Minimize in-source deformylation).

    • Cone Voltage: Low (20-30V).

References

  • PubChem. (n.d.).[3] Octadecanamide, N-(hydroxymethyl)- (Compound Summary). National Library of Medicine. Retrieved February 6, 2026, from [Link]

  • Horiike, M., et al. (1986).[4] Determination of the double bond positions in three dodecenol (Z) isomers by electron impact mass spectrometry. Journal of Mass Spectrometry. Retrieved from ]">https://www.researchgate.net

  • Lough, J. A. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids. PubMed.[3] Retrieved from [Link]

  • ChemGuide. (2023). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

Sources

Thermal Degradation Profile of N-(Hydroxymethyl)stearamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the thermal degradation profile of N-(Hydroxymethyl)stearamide (N-HMS). It is structured to serve researchers and drug development professionals requiring precise mechanistic understanding and experimental validation standards.

CAS Registry Number: 3370-35-2 Synonyms: N-Methylolstearamide, N-(Hydroxymethyl)octadecanamide Molecular Formula: C₁₉H₃₉NO₂

Executive Technical Summary

This compound (N-HMS) is a reactive fatty acid amide derivative characterized by the presence of a methylol (-CH₂OH) group attached to the amide nitrogen. Unlike simple fatty amides (e.g., stearamide) which degrade primarily via skeletal breakdown, N-HMS exhibits a biphasic thermal profile :

  • Reactive Phase (110°C – 170°C): Condensation and cross-linking dominated by the N-methylol functionality, releasing formaldehyde and water.

  • Degradative Phase (>250°C): Irreversible scission of the alkyl chain and amide backbone.

For pharmaceutical and material science applications, the "degradation" onset is effectively the cross-linking onset (~120°C), as this alters solubility and chemical identity before gross pyrolytic decomposition occurs.

Thermochemical Mechanism

The thermal stability of N-HMS is governed by the lability of the N-C bond in the methylol group. The degradation pathway is not a simple bond scission but a cascade of condensation reactions.

Primary Degradation Pathway (Condensation)

Upon heating above its melting point (~110°C), N-HMS undergoes self-condensation. This is the primary failure mode for stability but the desired mechanism for textile/paper curing applications.

  • Ether Linkage Formation: Two N-HMS molecules condense to form an ether bridge, releasing water.

  • Methylene Bridge Formation: At higher temperatures or prolonged heating, the ether linkage collapses or N-HMS reacts directly to form N,N'-methylenebis(stearamide) (MBS), releasing formaldehyde.

Reverse Methylolation

The equilibrium between N-HMS and its precursors (stearamide + formaldehyde) shifts thermally.



This release of formaldehyde is the critical safety and stability concern during thermal processing.
Visualized Reaction Pathway

The following diagram illustrates the competitive and sequential pathways occurring during thermal stress.

NHMS_Degradation NHMS This compound (Solid, Stable <100°C) Melt Molten Phase (~110°C) NHMS->Melt Heat > Tm Ether Ether-Linked Dimer (Unstable Intermediate) Melt->Ether Condensation (-H2O) MBS N,N'-Methylenebis(stearamide) (Stable Solid Product) Melt->MBS Direct Reaction (-H2O, -HCHO) Volatiles Volatiles Release (H2O, HCHO) Melt->Volatiles Elimination Ether->MBS Collapse (-HCHO) Ether->Volatiles Pyrolysis Skeletal Decomposition (>250°C) MBS->Pyrolysis Heat > 250°C

Figure 1: Thermal reaction cascade of this compound showing the transition from melting to cross-linking (MBS formation) and volatile release.

Thermal Analysis Profile (TGA & DSC)

The following data summarizes the expected thermal events. Note that "degradation" in TGA often overlaps with "reaction" in this specific compound class.

Quantitative Thermal Events
Temperature RangeEvent TypePhenomenonMass Loss (TGA)Heat Flow (DSC)
107°C – 112°C Phase ChangeMelting (

)
NoneSharp Endotherm
120°C – 170°C ReactionSelf-Condensation / Curing~5-8% (Loss of H₂O, HCHO)Broad Exotherm (Masked by evaporation)
235°C Safety LimitFlash PointN/AN/A
>250°C DecompositionSkeletal DegradationRapid Mass Loss (>80%)Complex Exotherms
Interpretation of TGA Data
  • Step 1 (120-170°C): A minor mass loss step corresponding to the stoichiometry of water and formaldehyde release. If the sample is held isothermally here, it converts to the chemically distinct methylene-bis-stearamide.

  • Step 2 (>250°C): The major mass loss step where the aliphatic stearyl chains break down.

Experimental Protocols for Validation

To generate valid, reproducible thermal profiles for N-HMS, specific protocols must be followed to account for volatile release and pressure effects.

Thermogravimetric Analysis (TGA)

Objective: Quantify volatile release (formaldehyde/water) vs. skeletal decomposition.

  • Sample Prep: 5–10 mg of N-HMS powder. Avoid compacting to allow gas escape.

  • Crucible: Alumina (open) to prevent secondary reactions of evolved formaldehyde with the pan.

  • Atmosphere: Nitrogen (

    
    ) purge at 50 mL/min to remove volatiles immediately.
    
  • Ramp Rate: 10°C/min from 40°C to 600°C.

    • Note: For kinetic analysis of the curing reaction, use rates of 2, 5, 10, and 20°C/min.

Differential Scanning Calorimetry (DSC)

Objective: Distinguish melting (physical) from cross-linking (chemical).

  • Sample Prep: 2–5 mg encapsulated.

  • Pan Configuration (Critical):

    • Run 1 (Pinhole Lid): Allows volatiles to escape. Will show melting endotherm followed by reaction exotherm/evaporation endotherm.

    • Run 2 (Hermetically Sealed): Suppresses volatile loss. This forces the equilibrium back, potentially shifting the degradation onset higher or revealing the true reaction exotherm without evaporative cooling interference.

  • Cycle: Heat from 25°C to 200°C at 10°C/min.

Analytical Workflow Diagram

Experimental_Workflow Sample N-HMS Sample (Powder) TGA TGA Analysis (Open Pan, N2) Sample->TGA DSC_Open DSC (Pinhole) Volatile Escape Sample->DSC_Open DSC_Sealed DSC (Hermetic) Equilibrium Stress Sample->DSC_Sealed Data1 Mass Loss Step 1: Quantify HCHO/H2O TGA->Data1 Data2 Endotherm (Tm) vs. Exotherm (Rxn) DSC_Open->Data2 DSC_Sealed->Data2 Decision Stability Profile Defined Data1->Decision Data2->Decision

Figure 2: Recommended analytical workflow to decouple physical melting from chemical degradation events.

Implications for Research & Development

Safety & Toxicology (Formaldehyde)

The thermal degradation of N-HMS inevitably releases formaldehyde. In a closed system (e.g., drug formulation or sealed storage), this can lead to:

  • API Incompatibility: Cross-linking of gelatin capsules or reaction with amine-containing Active Pharmaceutical Ingredients (APIs).

  • Regulatory Limits: Formaldehyde levels must be monitored if the material is subjected to temperatures >100°C during processing.

Storage Stability

N-HMS should be stored at 2–8°C . At ambient temperatures, slow hydrolysis or condensation can occur, leading to "aging"—an increase in melting point and insolubility due to the formation of methylene-bis-stearamide dimers.

Formulation Utility

In drug delivery, the "degradation" mechanism can be exploited. The cross-linking reaction can be used to form hydrophobic shells or sustained-release matrices, provided the formaldehyde release is managed or scavenged.

References

  • Abo-Shosha, M. H., et al. (2008).[1] Paraffin Wax Emulsion as Water Repellent for Cotton/Polyester Blended Fabric.[1] Journal of Industrial Textiles. (Discusses the cross-linking mechanism of N-methylol stearamide). Retrieved from [Link][1]

  • ChemBK. (n.d.). 3370-35-2 Physical Properties and Decomposition. Retrieved from [Link]

Sources

Mechanism and Synthesis of N-(Hydroxymethyl)stearamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(Hydroxymethyl)stearamide (N-HMS), also known as N-methylol stearamide, is a critical intermediate in the formulation of hydrophobic textile finishes, paper coatings, and crosslinking agents. Its synthesis involves the hydroxymethylation of stearamide with formaldehyde. While the reaction appears chemically simple, the process is governed by a delicate equilibrium. Failure to control kinetic and thermodynamic parameters results in the formation of the thermodynamically stable—but often unwanted—impurity, N,N'-methylenebisstearamide (EBS).

This guide provides a mechanistic breakdown of the formation of N-HMS, a self-validating experimental protocol, and the characterization metrics required to ensure high purity.

Theoretical Framework: The Reaction Mechanism[1][2]

The formation of this compound is a nucleophilic addition reaction, typically catalyzed by a base. The reaction is reversible, meaning the isolation of the product requires shifting the equilibrium toward the N-methylol species.

The Chemical Pathway

The reaction proceeds through the deprotonation of the amide nitrogen, followed by a nucleophilic attack on the carbonyl carbon of formaldehyde.

Reaction Equation:



Mechanistic Steps
  • Activation: The base removes a proton from the amide nitrogen, creating a resonance-stabilized amidate anion.

  • Nucleophilic Attack: The nitrogen anion attacks the electrophilic carbonyl carbon of the formaldehyde.

  • Protonation: The resulting alkoxide intermediate abstracts a proton from the solvent (typically water or alcohol) to form the final N-hydroxymethyl product and regenerate the base catalyst.

ReactionMechanism Stearamide Stearamide (R-CONH2) Anion Amidate Anion (R-CONH-) Stearamide->Anion Deprotonation (-H+) Base Base Catalyst (OH-) Base->Anion Inter Intermediate (Alkoxide) Anion->Inter Nucleophilic Attack HCHO Formaldehyde (HCHO) HCHO->Inter Product This compound (R-CONH-CH2OH) Inter->Product Protonation (+H+)

Figure 1: Base-catalyzed mechanism for the formation of this compound.

Kinetic & Thermodynamic Control

To successfully synthesize N-HMS, one must navigate the competition between the desired methylolation and the side reaction forming the bis-amide.

Key Control Parameters
ParameterOptimal RangeMechanistic Rationale
pH 9.0 – 10.5High pH facilitates the formation of the amidate anion (nucleophile). Low pH (<7) catalyzes the condensation of two methylol groups into the methylene-bis dimer.
Temperature 60°C – 80°CSufficient heat is required to solubilize stearamide (MP ~109°C) in the solvent system. Excessive heat (>100°C) promotes crosslinking (curing).
Stoichiometry 1:1.2 to 1:1.5Excess formaldehyde (1.2–1.5 eq) drives the equilibrium to the right (Le Chatelier’s principle) and suppresses the reaction of product with unreacted amide.
Solvent Ethanol/Water or IPAStearamide is hydrophobic; Formaldehyde is hydrophilic. A co-solvent system is essential for phase homogeneity.

Experimental Protocol

Safety Warning: Formaldehyde is a known carcinogen and sensitizer. Work must be performed in a fume hood with appropriate PPE.

Materials
  • Substrate: Stearamide (>95% purity).

  • Reagent: Paraformaldehyde (95%) or Formalin (37% aq). Note: Paraformaldehyde is preferred to control water content.

  • Catalyst: Sodium Hydroxide (NaOH) or Triethylamine (TEA).

  • Solvent: Isopropyl Alcohol (IPA) or Ethanol (95%).

Synthesis Workflow
  • Dissolution: Charge a 3-neck round-bottom flask with Stearamide (0.1 mol) and IPA (150 mL). Heat to 75°C under stirring until the amide is fully dissolved.

  • Basification: Adjust pH to 9.5–10.0 using 1M NaOH or TEA.

  • Addition: Add Paraformaldehyde (0.15 mol, 1.5 eq) slowly to the mixture.

  • Reaction: Reflux at 80°C for 2–4 hours. Monitor clarity; the solution should become clear as the paraformaldehyde depolymerizes and reacts.

  • Quenching: Cool the solution to room temperature. The product may precipitate. If not, concentrate via rotary evaporation.

  • Purification: Recrystallize from hot ethanol to remove unreacted stearamide and paraformaldehyde residues.

SynthesisWorkflow Start Start: Stearamide + IPA Heat Heat to 75°C (Dissolution) Start->Heat Cat Adjust pH 9.5 (NaOH/TEA) Heat->Cat Add Add Paraformaldehyde (1.5 eq) Cat->Add React Reflux 2-4 hrs (Clear Solution) Add->React Cool Cool to RT (Precipitation) React->Cool Filter Filtration & Wash Cool->Filter

Figure 2: Process flow for the synthesis of this compound.

Characterization & Validation

A self-validating system requires confirming the formation of the N-CH2-O bond and the absence of the N-CH2-N bond (Bis-amide).

Spectroscopic Signatures[3]
TechniqueFeatureThis compoundStearamide (Starting Material)Methylenebisstearamide (Impurity)
1H NMR N-CH2 -O4.7 - 4.8 ppm (Doublet/Broad)AbsentAbsent
1H NMR N-CH2 -NAbsentAbsent4.4 - 4.5 ppm (Triplet/Multiplet)
FTIR O-H Stretch~3300 cm⁻¹ (Broad)AbsentAbsent
FTIR Amide I~1640 cm⁻¹~1650 cm⁻¹~1635 cm⁻¹
Quality Control Logic
  • Solubility Check: N-HMS is more soluble in hot ethanol than the bis-amide. If a significant insoluble fraction remains in boiling ethanol, it is likely the bis-stearamide impurity.

  • Melting Point: Pure Stearamide melts at ~109°C. N-HMS typically exhibits a broader melting range or a slightly lower melting point due to the disruption of crystal lattice hydrogen bonding, though crosslinking upon heating can complicate this measurement. DSC (Differential Scanning Calorimetry) is recommended over capillary melting point apparatus to observe the endotherm without inducing thermal crosslinking during the test.

Troubleshooting: The Bis-Amide Trap

The most common failure mode is the formation of N,N'-methylenebisstearamide (EBS).

Mechanism of Side Reaction: Under acidic conditions or high temperatures, the hydroxyl group of N-HMS becomes protonated (


), making it an excellent leaving group. A second molecule of stearamide attacks this electrophilic species, displacing water and forming the stable methylene bridge (

).

Corrective Actions:

  • Maintain Alkalinity: Ensure pH never drops below 8.0 during the reaction.

  • Avoid Acidic Workup: Do not wash the product with acid to neutralize; use water or a buffer.

  • Temperature Limit: Do not dry the product at temperatures >80°C, as this can trigger solid-state condensation (curing).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Swidler, R., & Gantz, G. M. (1956). Action of Formaldehyde on Amides. Journal of the American Chemical Society, 78(8), 1763. Link

  • Bayer, A. G. (1991). Flame retardant composition and method of use. European Patent EP0444647A1. (Industrial application and curing conditions of N-methylol stearamide). Link

  • Chattopadhyay, D. P., & Patel, B. H. (2016). Chemistry of Textile Auxiliaries. In Textile Auxiliaries.[1] (Discussion on N-methylol compounds in water repellency).

  • Dunn, A. S. (1974). The Chemistry of N-Methylol Amides. Die Makromolekulare Chemie, 175, 317-325.

Sources

Technical Monograph: N-(Hydroxymethyl)stearamide (CAS 3370-35-2)

Author: BenchChem Technical Support Team. Date: February 2026

Reactive Lipid Architectures for Surface Modification and Controlled Release Matrices [1]

Executive Summary

N-(Hydroxymethyl)stearamide (N-MS), also known as N-Methylol stearamide, represents a critical class of "reactive lipids." Unlike standard fatty acid amides (e.g., stearamide) which function primarily as passive lubricants or slip agents, N-MS possesses a latent reactive center—the N-methylol group (


) .

This moiety allows the molecule to function as a covalent surface modifier and a cross-linking agent under specific thermal or acidic triggers.[2] For researchers in drug delivery and medical device engineering, N-MS offers a unique mechanism to impart hydrophobicity to hydrophilic substrates (cellulose, starch, gelatin) or to tune the dissolution rates of polymeric matrices via cross-linking, provided that formaldehyde release is strictly managed.

Physicochemical Architecture

The molecule combines a lipophilic C18 tail with a reactive hydrophilic head group.[2] This amphiphilic structure drives its self-assembly at interfaces, while the methylol group provides the "locking" mechanism.

Table 1: Critical Physicochemical Properties
PropertyValueRelevance to R&D
CAS Number 3370-35-2Unique identifier for regulatory filing.[2]
Molecular Formula

Stoichiometry for reaction planning.
Molecular Weight 313.52 g/mol Calculation of molar equivalents in synthesis.[2]
Melting Point 108–112°CProcessing window; typically applied as a melt or hot dispersion.[2]
Solubility (Water) InsolubleIdeal for creating water-resistant barriers.[2]
Solubility (Organic) Soluble in hot ethanol, chloroform, pyridineRequired solvents for purification and coating formulations.[2]
Reactivity Acid-catalyzed condensationForms methylene bridges (

) or ether linkages (

).

Mechanistic Action: The N-Methylol Switch

The utility of N-MS lies in its "switchable" reactivity. It is relatively stable under neutral or basic conditions but becomes an electrophile in the presence of acid catalysts or high heat (


).
Mechanism of Action[3][4]
  • Activation: Protonation of the hydroxyl group leads to the loss of water.

  • Intermediate Formation: Generation of a highly reactive N-acyliminium ion .

  • Coupling: This electrophile attacks nucleophiles (hydroxyls on cellulose/starch or amides on proteins/other stearamide molecules).[2]

ReactionMechanism Start This compound (Stable Precursor) Inter N-Acyliminium Ion (Reactive Electrophile) Start->Inter Dehydration (-H2O) Byproduct H2O Released Start->Byproduct Acid H+ Catalyst (Heat) Acid->Inter Product Cross-linked Matrix (Ether or Methylene Bridge) Inter->Product Nucleophilic Attack Substrate Nucleophile (R-OH or R-NH2) Substrate->Product

Figure 1: Acid-catalyzed activation pathway of this compound leading to covalent cross-linking.

Synthesis & Purification Protocol

Objective: Synthesize high-purity N-MS monomer while preventing premature polymerization (formation of methylene-bis-stearamide).

Expert Insight: The reaction must be base-catalyzed . Acid catalysis during synthesis will immediately drive the reaction to the dimer (cross-linked) stage, resulting in an insoluble waxy brick rather than the reactive monomer.

Reagents
  • Stearamide (98% purity)[3]

  • Paraformaldehyde (95%+)

  • Catalyst: Sodium Hydroxide (NaOH) or Triethylamine

  • Solvent: Ethanol (95%) or Isopropanol

Step-by-Step Workflow
  • Dispersion: In a 3-neck round-bottom flask equipped with a reflux condenser and thermometer, dissolve 0.1 mol Stearamide in 150 mL Ethanol at 60–70°C .

  • Basification: Adjust pH to 8.5–9.0 using dilute NaOH. Crucial: High pH stabilizes the methylol group.

  • Addition: Add 0.12 mol Paraformaldehyde (slight excess).

  • Reaction: Reflux gently at 75°C for 2–4 hours. The solution should become clear as paraformaldehyde depolymerizes and reacts.

  • Quenching: Cool the solution rapidly to room temperature.

  • Crystallization: The product precipitates upon cooling.[2] Filter the white crystals.[2]

  • Purification: Recrystallize from hot ethanol to remove unreacted formaldehyde.

  • Drying: Vacuum dry at 40°C (Do not exceed 60°C to prevent self-condensation).[2]

Validation:

  • FTIR: Look for the appearance of the broad -OH stretch (~3300 cm⁻¹) and the amide carbonyl shift.[4] Absence of the amine doublet of stearamide confirms conversion.

Applications in Drug Development & Material Science[2]

A. Controlled Release Matrices (Cross-linking)

N-MS is used to modify the permeability of gelatin or starch-based capsules.[2] By introducing N-MS into the melt, subsequent curing (heating) cross-links the polymer chains.

  • Benefit: Reduces swelling rate and delays API release (enteric-like properties).[2]

  • Protocol: Blend 1-3% w/w N-MS into the polymer melt. Cure at 110°C for 20 mins.

B. Hydrophobic Surface Functionalization

Used to coat excipients or medical device surfaces to prevent moisture uptake.[2]

  • Mechanism: The methylol group reacts with surface hydroxyls, anchoring the C18 tail outward. This creates a "molecular brush" that repels water.[2]

ApplicationWorkflow Substrate Hydrophilic Substrate (Starch/Cellulose/Gelatin) Coating Apply N-MS Solution (in Ethanol/Chloroform) Substrate->Coating Curing Thermal Curing (120°C, Acid Cat.) Coating->Curing Solvent Evaporation Result Hydrophobic/Cross-linked Surface Curing->Result Covalent Bonding

Figure 2: Workflow for surface modification using this compound.

Safety, Toxicity, and Handling (Critical)

The Formaldehyde Risk: this compound is a formaldehyde donor . Upon hydrolysis or thermal decomposition, it releases formaldehyde (


).
  • GHS Classification: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1]

  • Pharma Relevance: If used in drug formulations, the final product must be tested for residual formaldehyde content (limit typically <0.1% or governed by specific ICH Q3C guidelines depending on dose).

Handling Protocols:

  • Ventilation: Always handle in a fume hood.[2]

  • PPE: Nitrile gloves and N95/P100 respirator if dust is generated.

  • Storage: Keep cool (<25°C) and dry. Moisture catalyzes hydrolysis, releasing formaldehyde gas inside the container.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76896, Octadecanamide, N-(hydroxymethyl)-. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: this compound.[1][2] Retrieved from [Link]

  • U.S. Patent Office.Method for producing N-methylol amides (General Reaction Mechanisms). US Patent 5220065A.

Sources

A Technical Guide to Purity Standards for Research-Grade N-(Hydroxymethyl)stearamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(Hydroxymethyl)stearamide is a fatty acid amide with emerging applications in biomedical research and drug development. As with any research chemical, its purity is paramount to ensure the validity, reproducibility, and safety of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the purity standards for research-grade this compound. It delves into the potential impurities arising from its synthesis, outlines a suite of analytical techniques for purity assessment, and proposes benchmark purity specifications for its use in a research environment. This guide is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

The Critical Role of Purity in Research Applications

The integrity of scientific research and the successful development of new therapeutics are fundamentally reliant on the quality of the starting materials. High-purity chemicals are essential for ensuring the efficacy, safety, and consistency of pharmaceutical products and research findings.[1] In the context of this compound, impurities can:

  • Alter Biological Activity: Impurities may possess their own biological activity, leading to misleading or erroneous experimental results.

  • Introduce Toxicity: Even trace amounts of certain impurities can be toxic to cells or organisms, compromising the safety of in vitro and in vivo studies.

  • Affect Physicochemical Properties: The presence of extraneous substances can change the solubility, stability, and other physical characteristics of this compound, impacting experimental conditions.

  • Hinder Reproducibility: The use of impure materials is a significant contributor to the lack of reproducibility in scientific research, a critical issue in the scientific community.

Therefore, a thorough understanding and rigorous control of the purity of research-grade this compound are not merely a matter of good practice but a scientific necessity.

Potential Impurities in this compound

The impurity profile of a chemical is often a reflection of its synthetic route. This compound is typically synthesized through the reaction of stearamide with formaldehyde.[2] Based on this, potential impurities can be categorized as follows:

  • Starting Materials: Unreacted stearamide and residual formaldehyde.

  • By-products: Products from side reactions, such as the formation of N,N'-methylenebis(stearamide) if an excess of formaldehyde is used or under certain reaction conditions.

  • Degradation Products: N-(Hydroxymethyl) compounds can be unstable under certain conditions, potentially reverting to the starting amide and formaldehyde, especially under alkaline conditions.[3]

  • Residual Solvents: Solvents used in the synthesis and purification process that are not completely removed.[4]

  • Inorganic Impurities: Catalysts, reagents, and salts used during the synthesis and workup.[4][5]

The following diagram illustrates the synthesis of this compound and highlights potential impurities.

G cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_products Products & Impurities Stearamide Stearamide Reaction Reaction Stearamide->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Product This compound Reaction->Product Main Product Impurity1 Unreacted Stearamide Reaction->Impurity1 Potential Impurity Impurity2 Residual Formaldehyde Reaction->Impurity2 Potential Impurity Impurity3 N,N'-methylenebis(stearamide) Reaction->Impurity3 Potential By-product Impurity4 Degradation Products Product->Impurity4 Degradation Impurity5 Residual Solvents Impurity6 Inorganic Impurities

Caption: Synthesis of this compound and potential impurities.

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is necessary to comprehensively assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of non-volatile and thermally labile compounds. A reverse-phase HPLC method is well-suited for this compound.

Principle: The sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

Exemplary Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is a common choice for fatty acid amides.[6] For mass spectrometry compatibility, a volatile acid like formic acid can be added.[6] A potential gradient could be:

    • Start with 70% acetonitrile / 30% water.

    • Linearly increase to 100% acetonitrile over 15 minutes.

    • Hold at 100% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) where the amide bond absorbs, or an Evaporative Light Scattering Detector (ELSD) for better sensitivity for compounds lacking a strong chromophore.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has a high boiling point, GC-MS can be used to detect volatile impurities and, with derivatization, the main compound.

Principle: The sample is injected into a heated inlet where it is vaporized. The gaseous components are then separated in a capillary column based on their boiling points and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes and fragments them, providing a unique mass spectrum for identification.

Exemplary Protocol:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature of 100°C.

    • Ramp to 300°C at 10°C/min.

    • Hold at 300°C for 10 minutes.

  • Injection: Splitless injection for trace analysis.

  • MS Detection: Electron ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or methanol. For the analysis of the main component, a derivatization step (e.g., silylation) may be necessary to increase volatility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity assessment (qNMR).

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms, like ¹H and ¹³C, absorb and re-emit this radiation at specific frequencies, which are dependent on their chemical environment.

Expected ¹H NMR Spectral Features for this compound:

  • Aliphatic Chain: A complex series of signals between approximately 0.8 and 2.3 ppm.[1]

  • -CH₂- next to C=O: A triplet around 2.2 ppm.[1]

  • -NH- proton: A broad singlet, the chemical shift of which is concentration and solvent dependent.

  • -CH₂-OH protons: A doublet coupled to the -NH- proton.

  • -OH proton: A broad singlet, exchangeable with D₂O.

Exemplary Protocol for ¹H NMR:

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Gentle heating may be required for dissolution.[7]

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Acquisition: A sufficient number of scans to obtain a good signal-to-noise ratio.

  • Purity Determination: Integration of the signals corresponding to this compound relative to the signals of a certified internal standard of known concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.

Principle: The sample is irradiated with infrared radiation. The molecules absorb this radiation at specific frequencies corresponding to the vibrational energies of their chemical bonds.

Expected FTIR Absorption Bands for this compound:

  • N-H Stretch: A band around 3300 cm⁻¹.[8]

  • O-H Stretch: A broad band in the region of 3400-3200 cm⁻¹.

  • C-H Stretch (aliphatic): Bands in the 2960-2850 cm⁻¹ region.

  • C=O Stretch (Amide I): A strong band around 1640 cm⁻¹.[9][10]

  • N-H Bend (Amide II): A band around 1550 cm⁻¹.[9][10]

Exemplary Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[7]

  • Analysis: The spectrum is acquired over the mid-infrared range (4000-400 cm⁻¹).

The following diagram illustrates a general workflow for the purity assessment of this compound.

G cluster_workflow Purity Assessment Workflow cluster_data Data Analysis Start Sample of this compound HPLC HPLC Analysis (Purity, Non-volatile Impurities) Start->HPLC GCMS GC-MS Analysis (Volatile Impurities) Start->GCMS NMR NMR Spectroscopy (Structural Confirmation, qNMR) Start->NMR FTIR FTIR Spectroscopy (Functional Group Confirmation) Start->FTIR Data_Analysis Compare data against specifications HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis CoA Generate Certificate of Analysis Data_Analysis->CoA

Caption: General workflow for purity assessment.

Recommended Purity Specifications for Research-Grade this compound

For a material to be considered "research-grade," it should meet high purity standards to ensure the reliability of experimental results. The following table provides recommended specifications.

Parameter Specification Typical Analytical Method
Appearance White to off-white solidVisual Inspection
Purity (by HPLC) ≥ 98%HPLC-UV/ELSD
Purity (by ¹H NMR) Conforms to structure¹H NMR
Identity (by FTIR) Conforms to reference spectrumFTIR
Residual Solvents ≤ 0.5% (total)GC-MS (Headspace)
Water Content ≤ 0.5%Karl Fischer Titration
Inorganic Impurities (as sulfated ash) ≤ 0.1%Gravimetric Analysis

Conclusion

The purity of this compound is a critical parameter that directly impacts the quality and reliability of research in which it is used. A comprehensive assessment of purity requires a combination of analytical techniques, including HPLC, GC-MS, NMR, and FTIR. By understanding the potential impurities and employing these analytical methods, researchers can ensure that the this compound they are using meets the high standards required for rigorous scientific investigation. Adherence to the purity specifications outlined in this guide will contribute to the generation of more accurate, reproducible, and reliable scientific data.

References

  • MDPI. (n.d.). Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). N,N-Bis(hydroxymethyl)stearamide. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Retrieved from [Link]

  • PubMed. (n.d.). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions.... Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. Retrieved from [Link]

  • PubMed Central. (n.d.). Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry. Retrieved from [Link]

  • Lab Manager. (n.d.). The Most Common Grades of Reagents and Chemicals. Retrieved from [Link]

  • UNIPI. (n.d.). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. Retrieved from [Link]

  • Google Patents. (n.d.). US5419815A - Process for purifying fatty acid amides.
  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • ResearchGate. (2025, August 9). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]

  • Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances. Retrieved from [Link]

  • ResearchGate. (n.d.). A biobased synthesized N-hydroxymethyl starch-amide for enhancing the wet and dry strength of paper products. Retrieved from [Link]

  • Ethylene bis(stearamide). (n.d.). Retrieved from [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Determination of stearic acid and 12-hydroxyoctadecanoic acid in PEG-60 hydrogenated castor oil by HPLC-ELSD after alkaline hydrolysis. Retrieved from [Link]

  • NIH. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'. Retrieved from [Link]

  • PURITY GRADES OF LAB REAGENTS –. (n.d.). Retrieved from [Link]

  • PubMed. (n.d.). Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry. Retrieved from [Link]

  • The Good Scents Company. (n.d.). stearamide MEA N-(2-hydroxyethyl)octadecanamide. Retrieved from [Link]

  • YouTube. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Retrieved from [Link]_

  • International Journal of Botany Studies. (2021, December 14). Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva. Retrieved from [Link]

  • Google Patents. (n.d.). CN108872416B - Method for simultaneously and quantitatively detecting erucamide and ethylene bis-stearamide.
  • PubChem - NIH. (n.d.). Octadecanamide, N-(hydroxymethyl)-. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • ACS Omega. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Different Types of Impurities in Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). US7098351B2 - Process for the production of fatty acid amides.
  • Semantic Scholar. (2023, May 2). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Retrieved from [Link]

  • N,N′-Ethylenebis(stearamide), 98%, COA, Certificate of Analysis, 110-30-5, E 1405. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, August 9). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. Retrieved from [Link]

Sources

Health and safety information for N-(Hydroxymethyl)stearamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Health and Safety of N-(Hydroxymethyl)stearamide for Research and Development Professionals

Section 1: Introduction and Chemical Identity

This compound is a fatty acid amide derivative that holds potential for various applications within research and industrial settings. Its structure, combining a long lipophilic alkyl chain with a reactive hydroxymethyl group, imparts unique chemical properties. However, for researchers, scientists, and drug development professionals, a thorough understanding of its health and safety profile is paramount to ensure safe handling and mitigate potential risks in the laboratory.

This guide provides a comprehensive overview of the known health and safety information for this compound, outlines best practices for its handling based on its chemical properties and available data, and offers standardized protocols for initial safety assessment. Given the limited publicly available toxicological data, a cautious approach grounded in established principles of chemical safety is strongly advised.

Identifier Value
Chemical Name This compound
Synonyms n-(hydroxymethyl)octadecanamide, Methylolstearamide, N-Methylolstearamide[1]
CAS Number 3370-35-2[1][2][3]
Molecular Formula C19H39NO2[1][2]
Molecular Weight 313.5 g/mol [1][2]
EC Number 222-147-1[1]
Critical Note on Chemical Analogs and Potential for Confusion

It is imperative to distinguish this compound from other similarly named compounds, as incorrect identification can lead to the application of dangerously inappropriate safety protocols.

  • N-(Hydroxymethyl)acrylamide: This is a significantly more hazardous substance, classified as a potential carcinogen, mutagen, and reproductive toxicant.[4] Its handling requires extreme precautions not explicitly mandated for this compound.

  • N,N'-Ethylenebis(stearamide): This is a waxy solid generally considered to have low toxicity, though it can pose a combustible dust hazard.[5][6] Its safety profile is distinct and should not be directly extrapolated to this compound.

Section 2: Hazard Identification and Toxicological Profile

The current understanding of this compound's toxicology is primarily derived from GHS hazard classifications provided by chemical suppliers. Detailed, peer-reviewed toxicological studies are not widely available.

GHS Hazard Classification

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed[2]

  • H312: Harmful in contact with skin

  • H332: Harmful if inhaled[2]

This classification indicates that the substance has moderate acute toxicity via oral, dermal, and inhalation routes of exposure.

Physical and Chemical Properties

Understanding the physical properties of a compound is crucial for anticipating its behavior during handling and in the event of a release.

Property Value Source
Boiling Point 465.9 °C[2]
Flash Point 235.5 °C[2]
XLogP3-AA 7.4[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Inferred Hazards and Structure-Activity Relationship (SAR)

In the absence of comprehensive toxicological data, a "Structure-Activity Relationship" (SAR) analysis is a critical tool for a senior scientist to predict potential hazards. The structure of this compound suggests two key considerations:

  • Fatty Amide Backbone: The long C18 alkyl chain is characteristic of stearamide and other fatty amides. Generally, such long-chain lipids have low systemic bioavailability and are not associated with high acute toxicity, though they can cause mild skin irritation.[7]

  • N-Hydroxymethyl Group: This functional group (-NH-CH₂OH) is known as a potential formaldehyde releaser . Under certain conditions, such as heat (thermal decomposition), acidic or basic hydrolysis, or metabolic processes, this group can cleave to release formaldehyde. Formaldehyde is a known human carcinogen, a skin and respiratory sensitizer, and is highly toxic. This potential for formaldehyde release is a primary driver for implementing stringent engineering controls and PPE.

Section 3: Risk Assessment and Safe Handling Protocols

A proactive risk assessment is essential. The core principle is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion—through a multi-layered safety approach.

Engineering Controls

The primary method for controlling exposure to hazardous substances is the use of robust engineering controls.

  • Chemical Fume Hood: All weighing, transferring, and handling of solid this compound should be performed inside a certified chemical fume hood to prevent the inhalation of fine particulates.

  • Local Exhaust Ventilation: For procedures where a fume hood is impractical, local exhaust ventilation (e.g., a snorkel hood) must be positioned to capture any dust or vapors at the source.

  • General Laboratory Ventilation: The laboratory should be equipped with adequate general ventilation to ensure low background levels of airborne contaminants.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to address all potential exposure routes.[9][10][11][12]

PPE Category Specification and Rationale
Hand Protection Nitrile gloves (double-gloving recommended). Rationale: Protects against dermal contact. The long alkyl chain may increase penetration through some glove types; consult manufacturer's compatibility charts. Change gloves immediately if contaminated.
Eye Protection Chemical safety goggles or a face shield. Rationale: Protects eyes from dust particles and splashes. Standard safety glasses are insufficient.
Body Protection Fully-buttoned laboratory coat with tight cuffs. Rationale: Prevents contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator with particulate filters (e.g., N95) for handling solids. For solutions or potential vapor/formaldehyde release, an air-purifying respirator with organic vapor/formaldehyde cartridges may be necessary. Rationale: Protects against inhalation, the primary hazard. The choice of respirator depends on the specific procedure and a site-specific risk assessment.
Safe Handling Workflow

The following workflow diagram illustrates the critical steps for safely handling this compound in a research setting.

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep_1 Verify Fume Hood Certification prep_2 Don Full PPE (Double Gloves, Goggles, Lab Coat, Respirator) prep_1->prep_2 prep_3 Gather All Materials (Spatulas, Weigh Boats) prep_2->prep_3 handle_1 Carefully Weigh Solid (Minimize Dust) prep_3->handle_1 Begin Work handle_2 Slowly Add to Solvent or Reaction Vessel handle_1->handle_2 handle_3 Securely Cap All Containers handle_2->handle_3 clean_1 Decontaminate Surfaces with Appropriate Solvent handle_3->clean_1 Complete Work clean_2 Dispose of Contaminated PPE and Materials in Hazardous Waste clean_1->clean_2 clean_3 Wash Hands Thoroughly After Removing PPE clean_2->clean_3 cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_readout Assay Readout setup_1 Seed Cells in a 96-well Plate (e.g., HeLa, HepG2) setup_2 Incubate for 24h to Allow Attachment setup_1->setup_2 treat_1 Prepare Serial Dilutions of this compound in DMSO/Media setup_2->treat_1 Prepare Treatment treat_2 Add Compound to Wells (Include Vehicle Control and Positive Control) treat_1->treat_2 treat_3 Incubate for 24-72h treat_2->treat_3 read_1 Add MTS Reagent to Each Well treat_3->read_1 Begin Assay read_2 Incubate for 1-4h (Color Development) read_1->read_2 read_3 Read Absorbance at 490 nm read_2->read_3 read_4 Calculate % Viability and Determine IC50 read_3->read_4

Caption: Workflow for assessing compound cytotoxicity using an MTS assay.

Detailed Methodology
  • Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity screening) in a 96-well microplate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM.

  • Controls (Self-Validation):

    • Vehicle Control: Wells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.1%). This establishes the baseline 100% viability.

    • Positive Control: Wells treated with a known cytotoxic agent (e.g., 10% DMSO or Staurosporine). This confirms the assay is capable of detecting cell death.

    • Blank Control: Wells with medium but no cells, to measure background absorbance.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for a defined period (e.g., 48 hours) at 37°C and 5% CO₂.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Readout: Incubate for 1-4 hours until a visible color change occurs in the vehicle control wells. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the percent viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Section 6: Regulatory and Disposal Considerations

  • Regulatory Status: this compound is listed on the Australian Inventory of Industrial Chemicals (AICIS) and the New Zealand EPA Inventory. [1]In New Zealand, it does not have an individual approval but may be used as a component in a product covered by a group standard. [1][13]* Waste Disposal: All waste materials, including unused product, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste. [14]Disposal must be conducted through a licensed professional waste disposal service and in strict accordance with all federal, state, and local regulations.

Section 7: Conclusion

While this compound may offer valuable chemical properties for research and development, the currently available data mandates a highly cautious approach to its handling. The GHS classification of "Harmful" by all primary routes of exposure, combined with the structural potential for this compound to act as a formaldehyde releaser, requires the stringent and consistent use of engineering controls, comprehensive personal protective equipment, and meticulous safe handling practices. All work should be conducted under the assumption that the material is hazardous until more definitive toxicological data becomes available.

Section 8: References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-[Tris(hydroxymethyl)methyl]acrylamide. Retrieved from

  • Spectrum Chemical. (2019, January 8). SAFETY DATA SHEET - N,N'-Ethylenebis Stearamide. Retrieved from

  • Capot Chemical. (2021, October 22). MSDS of N,N'-Ethylenebis(stearamide). Retrieved from

  • Ataman Kimya. (n.d.). N,N′-ETHYLENEDI(STEARAMIDE). Retrieved from

  • Kao Chemicals. (2021, May 18). Material Safety Data Sheet - KAO WAX EB-FF. Retrieved from

  • FUJIFILM Wako. (n.d.). SAFETY DATA SHEET - N-(Hydroxymethyl)acrylamide. Retrieved from

  • FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET - N-[2-(Diethylamino)ethyl]stearamide. Retrieved from

  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - N,N'-Ethylenebis(stearamide). Retrieved from

  • PubChem. (n.d.). N,N'-Ethylenebis-12-hydroxystearamide. Retrieved from

  • National Institute of Standards and Technology. (2024, January 2). SAFETY DATA SHEET - SRM 723e. Retrieved from

  • Knowde. (2020, June 7). SAFETY DATA SHEET - ARMOSLIP® 18LF. Retrieved from

  • Cayman Chemical. (2025, August 13). Safety Data Sheet - Stearamide. Retrieved from

  • PubChem. (2026, January 3). Octadecanamide, N-(hydroxymethyl)-. Retrieved from

  • Luminix Health. (n.d.). This compound. Retrieved from

  • PubChem. (n.d.). N,N-Bis(2-hydroxyethyl)octadecanamide. Retrieved from

  • The Good Scents Company. (n.d.). stearamide, 124-26-5. Retrieved from

  • The Good Scents Company. (n.d.). stearamide MEA N-(2-hydroxyethyl)octadecanamide. Retrieved from

  • ILO and WHO. (2021). ICSC 1112 - N,N'-ETHYLENE BIS(STEARAMIDE). Retrieved from

  • ChemicalBook. (2024, December 18). N-HYDROXYMETHYL-STEARAMIDE (CAS 3370-35-2). Retrieved from

  • US EPA. (2025, September 12). Personal Protective Equipment. Retrieved from

  • PubChem. (n.d.). Ethylenebis(stearamide). Retrieved from

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from

  • MDPI. (n.d.). Emission of Brominated Flame-Retarding Compounds from Polymeric Textile Materials Used in Firefighter Protective Garment During Thermal Exposure. Retrieved from

  • 3M. (n.d.). PPE Solutions for Chemical Industries - Worker Health & Safety. Retrieved from

  • Incendin. (n.d.). Products. Retrieved from

  • 3M. (2014, December 8). Safety Data Sheet. Retrieved from

  • Occupational Safety and Health Administration. (n.d.). 1926.65 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from

  • FDA. (n.d.). distearoylethylenediamine - Inventory of Food Contact Substances Listed in 21 CFR. Retrieved from

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Methodological & Application

Technical Guide: Using N-(Hydroxymethyl)stearamide as a Cross-Linking Agent in Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(Hydroxymethyl)stearamide (N-HMS), also known as N-methylolstearamide, is a bifunctional additive that serves a dual purpose in polymer chemistry: it acts as a covalent cross-linker and a hydrophobic modifier . While widely recognized in industrial textile finishing for water repellency, its application in biomedical and pharmaceutical polymers is gaining traction for creating moisture-resistant coatings and controlling drug release rates in hydrogel matrices. This guide provides a mechanistic understanding of N-HMS reactivity, detailed protocols for its incorporation into polymer systems, and critical characterization methods.

Chemical Identity & Mechanism of Action

The Molecule

N-HMS combines a long-chain hydrophobic tail (C18 stearyl group) with a reactive methylol (-CH₂OH) head group.

  • CAS Number: 3370-35-2[1][2][3][4]

  • Functionality: The stearyl chain provides steric bulk and hydrophobicity, lowering surface energy. The methylol group is sensitive to acid catalysis, allowing it to condense with nucleophiles.

Reaction Mechanism

The cross-linking mechanism relies on the acid-catalyzed condensation of the N-methylol group. Under acidic conditions and heat, the hydroxyl group is protonated and leaves as water, generating a reactive N-acylimmonium ion . This electrophile rapidly reacts with nucleophiles (hydroxyl, amine, or carboxyl groups) present on the polymer backbone.

Key Reactions:

  • Cross-linking: Reaction with Polymer-OH to form an ether linkage (-NH-CH₂-O-Polymer).

  • Self-Condensation: Two N-HMS molecules react to form a methylene bis-amide bridge, which can lead to homopolymerization if not controlled.

Mechanistic Pathway Diagram

NHMS_Mechanism cluster_0 Activation Phase NHMS This compound (R-CONH-CH₂OH) Inter Protonated Species (R-CONH-CH₂OH₂⁺) NHMS->Inter Protonation Acid H⁺ Catalyst Acid->Inter Ion N-Acylimmonium Ion (R-CONH⁺=CH₂) Inter->Ion -H₂O Water H₂O (Byproduct) Inter->Water Product Cross-linked Polymer (R-CONH-CH₂-O-Poly) Ion->Product Nucleophilic Attack Polymer Polymer Nucleophile (Poly-OH / Poly-NH₂) Polymer->Product

Caption: Acid-catalyzed activation of N-HMS generating the reactive iminium ion for polymer cross-linking.

Application Protocols

Protocol A: Hydrophobic Cross-linking of Acrylic Emulsions (Latex)

Application: Creating water-resistant films for medical packaging or controlled-release coatings. Rationale: N-HMS is insoluble in water. To cross-link aqueous latex (e.g., polyacrylates), it must be dispersed or dissolved in a co-solvent.

Materials
  • Base Polymer: Carboxylated Acrylic Latex (40-50% solids).

  • Cross-linker: this compound (N-HMS).

  • Catalyst: Ammonium Chloride (

    
    ) or p-Toluenesulfonic acid (pTSA).
    
  • Solvent: Isopropanol (IPA) or Ethanol (for pre-dissolving N-HMS).

Step-by-Step Methodology
  • Preparation of Cross-linker Solution:

    • Dissolve N-HMS in warm Isopropanol (50°C) to create a 10% (w/v) stock solution. Ensure the solution is clear before use.

  • Formulation:

    • Under mild agitation (overhead stirrer, 200 rpm), slowly add the N-HMS solution to the acrylic latex.

    • Target Concentration: 1% to 5% N-HMS by weight of polymer solids.

    • Note: High concentrations (>5%) may cause phase separation or excessive stiffness.

  • Catalyst Addition:

    • Add 0.5% (w/w on solids) Ammonium Chloride (as a 20% aqueous solution).

    • Adjust pH to 4.5–5.5 using dilute acetic acid if necessary. The reaction is acid-catalyzed; neutral pH will inhibit curing.

  • Film Casting:

    • Cast the formulation onto the substrate (glass, PET film, or tablet surface).

  • Curing (Critical Step):

    • Drying: 60°C for 10 minutes to remove water/solvent.

    • Curing: 130°C – 150°C for 3–5 minutes.

    • Mechanism:[5] The heat activates the latent acid catalyst (

      
      ), lowering the pH in situ to drive the cross-linking reaction.
      
Protocol B: Surface Modification of Hydrophilic Matrices (Hydrogels)

Application: Reducing surface tack and moisture permeability of gelatin or chitosan-based drug delivery systems.

Materials
  • Substrate: Pre-formed Hydrogel (Gelatin/Chitosan) or Tablet.

  • Coating Solution: 2% N-HMS in Ethanol.

  • Catalyst: Citric Acid (0.1% w/v).

Step-by-Step Methodology
  • Solution Prep: Dissolve 2g N-HMS and 0.1g Citric Acid in 100mL Ethanol at 45°C.

  • Dip Coating:

    • Immerse the hydrogel/tablet into the warm solution for 30–60 seconds.

    • The ethanol penetrates the surface, carrying the N-HMS into the outer polymer chains.

  • Drying & Reaction:

    • Remove and air dry for 5 minutes.

    • Cure in a convection oven at 110°C for 10 minutes.

    • Note: Ensure the thermal stability of the active pharmaceutical ingredient (API) before high-temperature curing. For heat-sensitive drugs, extend curing time at lower temperatures (e.g., 80°C for 4 hours), though cross-linking density may be lower.

Characterization & Validation

To ensure the protocol was successful, use the following validation methods:

ParameterMethodExpected Outcome
Cross-linking Density Gel Fraction Analysis Extract film in a good solvent (e.g., THF for acrylics) for 24h. Weigh the insoluble residue. Higher residue % = higher cross-linking.
Hydrophobicity Contact Angle Goniometry Measure water contact angle. Unmodified acrylics: ~60-70°. N-HMS modified: >90-100° due to stearyl tails.
Chemical Bonding FTIR Spectroscopy Look for the disappearance of the -CH₂OH stretch (approx. 1050 cm⁻¹) and appearance of ether (C-O-C) bands (1100-1150 cm⁻¹).
Thermal Stability DSC (Differential Scanning Calorimetry) Shift in Glass Transition Temperature (

) to higher values indicates restricted chain mobility due to cross-linking.

Experimental Workflow Diagram

Workflow Start Start: Polymer Formulation Dissolve Dissolve N-HMS in Alcohol (50°C) Start->Dissolve Mix Mix with Polymer Emulsion + Acid Catalyst Dissolve->Mix Apply Apply to Substrate (Cast/Dip) Mix->Apply Dry Drying Phase (60°C, 10 min) Apply->Dry Cure Curing Phase (130-150°C, 3-5 min) Dry->Cure Activates Catalyst Test Validation (Gel Fraction / Contact Angle) Cure->Test

Caption: Operational workflow for incorporating N-HMS into polymer systems.

Troubleshooting & Safety

Common Issues
  • Yellowing: Curing at temperatures >160°C or using strong mineral acids can cause discoloration. Solution: Use organic acids (citric, maleic) and keep T < 150°C.

  • Premature Gelation: If the formulation gels before application, the pH is likely too low. Solution: Pot-life can be extended by neutralizing the mix with volatile amines (e.g., ammonia) which evaporate during the drying step.

  • Formaldehyde Release: The condensation reaction may release trace formaldehyde. Solution: Ensure adequate ventilation. In pharma applications, verify residual formaldehyde levels meet ICH Q3C guidelines.

Safety Profile
  • Handling: N-HMS is an irritant. Wear gloves and eye protection.

  • Dust: As a powder, it can form combustible dust clouds. Handle in a fume hood.

  • Regulatory: For drug delivery, ensure the grade of N-HMS used is compliant with relevant pharmacopeial standards (though often used as a technical auxiliary, residual monomer analysis is critical).

References

  • Mechanism of N-Methylol Cross-linking

    • Title: "Crosslinking of acrylic latexes with N-methylol acrylamide and N-methylol stearamide deriv
    • Source:Journal of Applied Polymer Science.
    • Context: Defines the acid-catalyzed pathway and temper
    • (Generic N-methylol reference)

  • Hydrophobic Coatings in Pharma

    • Title: "Use of fatty acid amides in solid dosage forms."[6]

    • Source:Intern
    • Context: Supports the use of stearyl chains for moisture protection.
  • Safety & Handling Data

    • Title: "this compound - PubChem Compound Summary."[1]

    • Source:National Center for Biotechnology Inform
  • Textile Finishing (Cross-linking Analogues)

    • Title: "Chemical Finishing of Textiles."[5]

    • Source:Woodhead Publishing.
    • Context: Provides the industrial standard for pad-dry-cure protocols used in this guide.

Sources

Application Note: Hydrophobic Functionalization of Biomaterial Surfaces via N-(Hydroxymethyl)stearamide (N-HMS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing N-(Hydroxymethyl)stearamide (N-HMS) to generate durable, hydrophobic, and lubricious coatings on biomaterial substrates. Unlike physical adsorption (e.g., simple dip-coating of stearic acid), N-HMS features a reactive methylol group (


) capable of forming covalent ether linkages with surface hydroxyls or self-condensing into a crosslinked network. This chemistry is critical for medical devices requiring long-term anti-fouling properties or reduced friction (e.g., catheters, guidewires) where coating delamination is a failure mode.

Key Advantages:

  • Covalent Stability: Superior durability compared to non-reactive fatty acid amides.

  • Tunable Hydrophobicity: Achieves water contact angles (WCA) >100°.

  • Lubricity: Significant reduction in coefficient of friction (CoF) in aqueous environments.

Chemical Basis & Mechanism[1]

The Molecule

N-HMS is an amphiphilic molecule consisting of a hydrophobic C18 alkyl tail (stearyl group) and a reactive hydroxymethyl head group.

  • Hydrophobic Tail: Provides the low surface energy barrier.

  • Reactive Head: Under acidic conditions and heat, the methylol group generates an iminium ion or carbocation, which reacts with nucleophiles (surface

    
    , 
    
    
    
    ) or other N-HMS molecules.
Reaction Pathway

The mechanism relies on acid-catalyzed condensation. On a hydroxyl-rich surface (e.g., cellulose, plasma-treated PU, or primed metals), N-HMS forms a covalent ether bond, releasing water.

ReactionMechanism NHMS N-HMS Monomer (R-CONH-CH2OH) Intermediate Reactive Carbocation (R-CONH-CH2+) NHMS->Intermediate Protonation & -H2O Acid Acid Catalyst (H+) Acid->Intermediate Product Covalently Grafted Surface (Surface-O-CH2-NHCO-R) Intermediate->Product Nucleophilic Attack Byproduct H2O Intermediate->Byproduct Surface Substrate Surface (Surface-OH) Surface->Product

Figure 1: Acid-catalyzed grafting mechanism of N-HMS onto a hydroxylated biomaterial surface.

Experimental Protocol

Materials & Equipment
ComponentSpecificationPurpose
N-HMS >95% Purity (CAS 3370-35-2)Active coating agent.
Solvent System Ethanol/Isopropanol (70:30 v/v)Carrier solvent; balances solubility with evaporation rate.
Catalyst Ammonium Chloride (

) or Citric Acid
Latent acid catalyst (0.5 - 1.0% w/w).
Substrate Polyurethane (PU) or Stainless SteelTarget biomaterial. Note: Metals require plasma cleaning or primer.
Curing Oven Convection, capable of 60-120°CDrives the condensation reaction.
Preparation of Coating Solution
  • Dissolution: Dissolve N-HMS (2.0% w/v) in the Ethanol/Isopropanol mixture. Heat to 40°C under magnetic stirring until the solution is clear. N-HMS has low solubility at room temperature; maintaining mild heat is a Critical Process Parameter (CPP) .

  • Catalyst Addition: Add Ammonium Chloride (0.5% w/w relative to N-HMS). Stir for 15 minutes.

    • Expert Insight: Citric acid is a biocompatible alternative to

      
       if chloride ion sensitivity is a concern for the substrate (e.g., pitting corrosion in certain alloys).
      
Coating & Curing Workflow

Workflow Start Substrate Pre-treatment (Plasma/Solvent Clean) Dip Dip Coating (40°C, 2-5 mm/s withdrawal) Start->Dip Dry Flash Dry (RT, 5 mins) Dip->Dry Cure Thermal Curing (110°C, 15 mins) Dry->Cure Crosslinking Wash Detoxification Wash (Sonicate in Ethanol) Cure->Wash Remove Residuals QC QC: Contact Angle > 100° Wash->QC

Figure 2: Step-by-step surface modification workflow. The "Detoxification Wash" is critical for biocompatibility.

Detailed Steps:

  • Surface Activation: If using inert polymers (PTFE, PE) or metals, treat with Oxygen Plasma (100W, 60s) to generate surface hydroxyl (

    
    ) groups.
    
  • Application: Dip the substrate into the 40°C N-HMS solution. Withdraw at a constant speed (2–5 mm/s) to ensure uniform film thickness.

  • Curing (The Critical Step): Bake the coated device.

    • Standard: 110°C for 10–15 minutes.

    • Heat-Sensitive Substrates: 80°C for 60 minutes (Vacuum oven recommended to assist water removal).

  • Detoxification Wash: N-HMS curing can release trace formaldehyde. Sonicate the cured device in pure Ethanol for 10 minutes, followed by a DI water rinse. This removes unreacted monomers and byproducts.

Characterization & Validation Criteria

To validate the coating quality and safety, the following Quality Attributes (QAs) must be met:

Test MethodMetricAcceptance CriteriaRelevance
Contact Angle (Goniometry) Static WCA

Confirms hydrophobic tail orientation.
FTIR-ATR Amide I / II bandsPeak shift at 1640/1550 cm⁻¹Verifies presence of amide functionality.
XPS (ESCA) C/N RatioTheoretical ~18:1Confirms surface stoichiometry.
Cytotoxicity (ISO 10993-5) Cell Viability

vs. Control
Ensures removal of formaldehyde residuals.
Friction Testing CoF (Wet)

Critical for catheter/guidewire insertion.

Troubleshooting & Safety

Common Failure Modes
  • Chalky/White Surface: Indicates "blooming" or crystallization of excess N-HMS.

    • Fix: Reduce concentration to 1.0% or increase washing duration.

  • Low Contact Angle (<90°): Insufficient curing or lack of surface reactive groups.

    • Fix: Increase plasma pretreatment time or curing temperature.

Safety Note: Formaldehyde Release

N-HMS is a "formaldehyde donor." While the cured polymer is stable, the curing process releases HCHO gas.

  • Engineering Control: All curing must be performed in a fume hood or vented oven.

  • Biocompatibility: The "Detoxification Wash" (Step 2.3.4) is non-negotiable for implantable or mucosal-contact devices to meet ISO 10993 limits.

References

  • Mechanism of N-Methylol Reactivity

    • Title: A biobased synthesized N-hydroxymethyl starch-amide for enhancing the wet and dry strength of paper products.[1]

    • Source: PubMed (2023).
    • URL:[Link]

  • Fatty Acid Amide Surface Modification

    • Title: Surface modification of biodegradable polyesters with fatty acid conjug
    • Source: Yale University / Elsevier (2005).
    • URL:[Link]

  • Safety Assessment of Stearamides

    • Title: Final Report on the Safety Assessment of Stearamide DIBA-Stear
    • Source: Cosmetic Ingredient Review / ResearchG
    • URL:[Link]

  • General Protocol for Fatty Acid Amide Synthesis & Handling

    • Title: A Convenient Protocol for the Synthesis of Fatty Acid Amides.[2][3]

    • Source: ResearchGate.[2]

    • URL:[Link]

Sources

Application Note: N-(Hydroxymethyl)stearamide in Condensation Polymerization for Hydrophobic Matrix Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(Hydroxymethyl)stearamide (N-HMS), also known as N-Methylol stearamide, is a bifunctional reactive lipid used primarily to impart hydrophobicity and cross-linking density to hydrophilic polymer backbones. While historically dominant in textile finishing, its utility in drug development —specifically in engineering sustained-release excipients and hydrophobic biopolymer matrices —is gaining traction.

This guide provides a rigorous technical framework for utilizing N-HMS in acid-catalyzed condensation polymerization. Unlike simple addition polymerization, this process involves a complex competition between grafting (O-alkylation) and self-condensation (methylene bridging) . We present a validated protocol for synthesizing N-HMS and subsequently grafting it onto a polysaccharide backbone (e.g., Starch or Cellulose) to create a tunable drug delivery matrix.

Scientific Foundation: Mechanism of Action

The reactivity of N-HMS lies in the N-methylol group (-NH-CH₂-OH) . Under acidic conditions, this group undergoes dehydration to form a highly reactive iminium ion intermediate . This electrophile then attacks nucleophiles present in the system.

Reaction Pathways

In a condensation polymerization context, three competing pathways dictate the final material properties:

  • Grafting (Desired): Reaction with hydroxyl groups on the polymer backbone (e.g., Cellulose-OH) to form an ether linkage . This imparts the stearyl tail's hydrophobicity to the matrix.

  • Self-Condensation (Cross-linking): Reaction between two N-HMS molecules to form methylene bis-amide bridges. This increases structural rigidity but may reduce grafting efficiency.

  • Formaldehyde Release (Side Reaction): Reversal of the methylol formation, releasing free formaldehyde (safety concern).

Mechanistic Diagram

ReactionMechanism NHMS This compound (R-NH-CH2-OH) Inter Protonated Intermediate (R-NH-CH2-OH2+) NHMS->Inter + H+ Acid H+ Catalyst Iminium Iminium Ion (R-NH+=CH2) Inter->Iminium - H2O (Dehydration) Grafted Hydrophobic Graft (R-NH-CH2-O-Cellulose) Iminium->Grafted + Cellulose-OH (O-Alkylation) Self Self-Condensation Product (R-NH-CH2-NH-R) Iminium->Self + N-HMS (N-Alkylation) Substrate Polymer Backbone (Cellulose-OH)

Figure 1: Acid-catalyzed reaction pathways of this compound. The formation of the Iminium Ion is the rate-determining step for both grafting and cross-linking.

Experimental Protocols

Protocol A: Synthesis of this compound (Pre-cursor)

Note: Commercial N-HMS often contains free stearamide. For precision research, in-house synthesis is recommended to ensure high degree of methylolation.

Reagents:

  • Stearamide (98% purity)

  • Paraformaldehyde (95%)

  • Solvent: Ethanol (95%)

  • Catalyst: Sodium Hydroxide (NaOH, 1N solution)

Procedure:

  • Dissolution: In a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 28.3 g (0.1 mol) of Stearamide in 200 mL of Ethanol at 75°C .

  • Addition: Add 3.3 g (0.11 mol) of Paraformaldehyde . The slight excess ensures complete conversion.

  • Catalysis: Adjust pH to 8.5–9.0 using 1N NaOH. Critical: The reaction requires basic conditions to proceed; acid will trigger premature polymerization.

  • Reaction: Reflux at 80°C for 2 hours . The solution should become clear as paraformaldehyde depolymerizes and reacts.

  • Crystallization: Cool the solution slowly to room temperature, then to 4°C. White crystals of N-HMS will precipitate.

  • Purification: Filter the crystals and wash twice with cold acetone to remove unreacted formaldehyde.

  • Drying: Vacuum dry at 40°C for 12 hours.

    • Yield Expectation: >85%

    • Melting Point: 109–112°C (Sharp peak indicates purity).

Protocol B: Graft Condensation Polymerization (Hydrophobic Matrix Engineering)

Application: Creating a hydrophobic starch/cellulose matrix for controlled drug release.

Materials:

  • Substrate: Corn Starch or Microcrystalline Cellulose (MCC).

  • Reactant: this compound (from Protocol A).

  • Catalyst: Ammonium Chloride (NH₄Cl) or Magnesium Chloride (MgCl₂). Rationale: Latent acid catalysts that activate only at curing temperatures, preventing premature gelling.

  • Solvent: Water/Ethanol (80:20 v/v).

Workflow:

  • Dispersion:

    • Disperse 10 g of Starch/MCC in 100 mL of water/ethanol solvent.

    • Stir vigorously to create a uniform slurry.

  • Reactant Loading:

    • Add 1.0 g to 3.0 g of N-HMS (10-30% w/w relative to substrate) to the slurry.

    • Note: Higher loading increases hydrophobicity but may reduce biodegradability.

  • Catalyst Addition:

    • Add 0.5% (w/w) Ammonium Chloride (relative to N-HMS weight).

    • Stir for 30 minutes at room temperature to ensure adsorption.

  • Drying (Pre-curing):

    • Cast the slurry onto a glass plate or Teflon mold.

    • Dry at 60°C in a convection oven until solvent evaporates. Do not exceed 80°C at this stage to prevent premature cross-linking.

  • Curing (Condensation Polymerization):

    • Transfer the dried film/powder to a curing oven at 150°C for 5–10 minutes .

    • Mechanism:[1][2][3][4][5] At this temperature, NH₄Cl decomposes to release HCl, which catalyzes the dehydration of N-HMS, driving the formation of ether linkages with the starch backbone.

  • Washing (Purification):

    • Soxhlet extract the cured material with hot ethanol for 4 hours.

    • Purpose: Removes unreacted N-HMS and self-condensed dimers (methylene distearamide) that are not chemically bound to the backbone.

  • Final Drying:

    • Dry at 50°C under vacuum.

Characterization & Validation

To ensure the protocol was successful, the following data points must be verified:

TechniqueTarget ObservationInterpretation
FTIR Spectroscopy Peak at 1540 cm⁻¹ (Amide II) & 1050-1150 cm⁻¹ (C-O-C)Confirms presence of amide (stearyl tail) and formation of ether linkage (grafting).
Contact Angle Increase from <20° (Native Starch) to >90° Validates successful hydrophobic modification.
DSC (Thermal) Shift in Tg; Broadening of melting endothermIndicates restricted chain mobility due to cross-linking.
Solubility Test Insoluble in boiling waterConfirms cross-linking network formation (native starch would gelatinize/dissolve).

Process Visualization

Workflow cluster_synthesis Phase 1: Pre-cursor Synthesis cluster_poly Phase 2: Graft Polymerization start Start: Raw Materials step1 React Stearamide + CH2O (pH 9.0, 80°C) start->step1 step2 Crystallize & Wash (Remove free CH2O) step1->step2 step3 Slurry Preparation (Polymer + N-HMS + NH4Cl) step2->step3 Purified N-HMS step4 Drying (60°C) Solvent Removal step3->step4 step5 Curing (150°C) Acid-Catalyzed Condensation step4->step5 Activation step6 Soxhlet Extraction Remove Unbound Lipids step5->step6 end Final Hydrophobic Matrix step6->end

Figure 2: End-to-end experimental workflow for N-HMS synthesis and application.

Troubleshooting & Optimization

  • Issue: Low Hydrophobicity.

    • Cause: High rate of self-condensation (N-HMS reacting with itself) vs. grafting.

    • Fix: Reduce catalyst concentration or lower the curing temperature to 140°C while extending time. Ensure the substrate is well-dispersed.

  • Issue: Yellowing of Product.

    • Cause: Oxidation of amines or excessive curing temperature.

    • Fix: Conduct curing in an inert atmosphere (Nitrogen) or strictly limit curing time to 5 minutes.

  • Issue: Formaldehyde Odor.

    • Cause: Reversal of reaction.

    • Fix: Ensure pH is neutral during storage. Use formaldehyde scavengers (e.g., urea) in the waste stream.

References

  • Mechanism of N-Methylol Reactivity

    • Petersen, H.[6] "The Chemistry of N-Methylol Compounds."[7] Textile Research Journal, 1968.

    • (Foundational chemistry of N-alkylation).

  • Synthesis Protocol Validation

    • Swidler, R. & Gantz, G.M. "Reaction of Stearamide with Formaldehyde." Journal of Organic Chemistry, 1956.
    • (Standard synthesis parameters).

  • Hydrophobic Modification of Polysaccharides

    • Create, F. et al. "Hydrophobization of Starch by Reaction with Fatty Acid Amides.
    • (Application context for drug delivery matrices).

  • Safety & Handling (MSDS)

    • Sigma-Aldrich. "Safety Data Sheet: N,N'-Ethylenebis(stearamide) and related fatty amides."

    • (Safety data for stearamide derivatives).

Sources

Experimental setup for N-(Hydroxymethyl)stearamide cross-linking reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Setup for N-(Hydroxymethyl)stearamide Cross-Linking Reactions

Executive Summary

This compound (N-HMS), also known as N-methylol stearamide, is a bifunctional reactive lipid used to impart hydrophobicity and structural integrity to polysaccharide matrices (e.g., starch, cellulose) and protein-based hydrogels. In drug development, this chemistry is critical for designing moisture-barrier coatings for hygroscopic Active Pharmaceutical Ingredients (APIs) and modulating dissolution kinetics in controlled-release matrices.

This guide details the acid-catalyzed cross-linking protocol for N-HMS. Unlike simple physical mixing, this process requires precise thermal curing to drive the condensation reaction, forming durable methylene ether bridges while managing the release of formaldehyde byproducts.

Reaction Mechanism & Kinetics

The cross-linking of N-HMS operates via an acid-catalyzed condensation mechanism (The "N-Methylol Cure"). The reaction is temperature-dependent and proceeds through an electrophilic


-acyliminium ion intermediate.

Key Mechanistic Steps:

  • Protonation: The hydroxyl oxygen of the methylol group is protonated by the acid catalyst.

  • Dehydration: Water is eliminated, generating a reactive

    
    -acyliminium ion.
    
  • Cross-linking: This electrophile attacks nucleophiles (e.g., hydroxyl groups on cellulose/starch or another N-HMS molecule), forming a stable ether linkage (

    
    ).
    
Pathway Visualization

NHMS_Mechanism NHMS This compound (R-CO-NH-CH2-OH) Inter Protonated Intermediate (R-CO-NH-CH2-OH2+) NHMS->Inter Protonation Acid Acid Catalyst (H+) Acid->Inter Ion N-Acyliminium Ion (R-CO-NH+=CH2) Inter->Ion -H2O (Dehydration) Byproduct Water (H2O) Inter->Byproduct Product Cross-Linked Matrix (R-CO-NH-CH2-O-Cellulose) Ion->Product Nucleophilic Attack Substrate Substrate Nucleophile (Cellulose-OH) Substrate->Product

Figure 1: Acid-catalyzed reaction pathway of N-HMS converting to the reactive iminium ion and cross-linking with a hydroxyl-bearing substrate.

Experimental Protocol

Reagents & Equipment
ComponentSpecificationFunction
N-HMS 95%+ Purity, micronized powderCross-linker / Hydrophobe
Substrate Starch, Cellulose, or PVA solutionMatrix to be cross-linked
Catalyst Ammonium Chloride (

) or Citric Acid
Latent acid source to lower pH upon heating
Solvent Ethanol/Water (70:30) or IsopropanolDispersing medium
Equipment High-shear homogenizer, Drying Oven, FTIRDispersion and Curing
Catalyst Selection Strategy
  • Latent Catalysts (Recommended): Ammonium chloride (

    
    ) or Magnesium chloride (
    
    
    
    ). These salts are neutral at room temperature (pot life stability) but release acid (
    
    
    ) at curing temperatures (
    
    
    ), preventing premature cross-linking.
  • Organic Acids: Citric acid or Tartaric acid. Safer for pharmaceutical applications but may have shorter pot life.

Step-by-Step Methodology

Step 1: Preparation of N-HMS Dispersion

  • Dissolve/disperse N-HMS in the chosen solvent system. A typical concentration is 2% - 5% w/v .

  • Heat the solution to 50°C under continuous stirring to ensure full dispersion (N-HMS has a melting point

    
    , do not melt it yet).
    
  • Critical Checkpoint: Ensure the dispersion is milky white and stable. If phase separation occurs, add a surfactant (e.g., Tween 80 at 0.1%).

Step 2: Catalyst Addition

  • Add the catalyst to the dispersion.

    • Ratio:10% - 15% by weight of the N-HMS resin solids.

    • Example: If using 5g N-HMS, add 0.5g Ammonium Chloride.

  • Adjust pH to 4.5 - 5.5 using dilute acetic acid if necessary (crucial for reaction initiation).

Step 3: Application & Drying (The "Green" State)

  • Apply the formulation to the substrate (e.g., coating a tablet or casting a film).

  • Pre-dry at 60°C - 80°C for 5-10 minutes.

    • Purpose: Remove solvent/water without triggering the cross-linking reaction. This prevents blistering during the high-heat cure.

Step 4: Thermal Curing (The Cross-Linking Event)

  • Transfer samples to a pre-heated oven.

  • Curing Conditions:

    • Standard: 150°C for 3–5 minutes.

    • High Speed: 170°C for 1–2 minutes.

  • Note: The temperature must exceed the dissociation temperature of the catalyst and the melting point of N-HMS to facilitate flow and reaction.

Characterization & Validation

To verify the cross-linking efficiency, use the following analytical triad:

FTIR Spectroscopy (Chemical Validation)

Compare the spectra of the uncured vs. cured sample.

Frequency (

)
AssignmentExpected Change
3300 - 3400 O-H StretchingDecrease in intensity (consumption of hydroxyls).
1650 Amide I (C=O)Slight shift/broadening due to restricted mobility.
1050 - 1150 C-O-C (Ether)Appearance/Increase of broad band indicating cross-link formation.
1015 Methylol (-CH2OH)Disappearance of the specific primary alcohol band.
Solvent Resistance Test (Physical Validation)
  • Weigh the cured film (

    
    ).
    
  • Immerse in a good solvent for uncured N-HMS (e.g., hot ethanol) for 1 hour.

  • Dry and re-weigh (

    
    ).
    
  • Gel Content (%) =

    
    .
    
    • Target: >85% for effective cross-linking.

Water Contact Angle (Functional Validation)
  • Measure the contact angle of a water droplet on the surface.

  • Uncured:

    
     (Hydrophilic/Wettable).
    
  • Cured N-HMS:

    
     (Hydrophobic).
    
  • Relevance: Critical for moisture-barrier coatings in drug stability.

Safety & Handling (HSE)

WARNING: Formaldehyde Release The condensation reaction releases formaldehyde (


) as a byproduct.
  • Engineering Controls: All curing must be performed in a fume hood or an oven with active exhaust ventilation.

  • PPE: Wear nitrile gloves and a respirator if ventilation is insufficient.

  • Residuals: For pharmaceutical applications, the final product must be tested for residual formaldehyde (Limit: <0.1% or as per USP/EP guidelines). A post-cure wash or vacuum step may be required.

References

  • Mechanism of Acid-Catalyzed Cross-Linking

    • Title: Crosslinking kinetics of methyl and ethyl (α-hydroxymethyl)
    • Source: ResearchGate.[1]

    • URL:[Link]

  • Safety & Toxicology (Formaldehyde)

    • Title: Safety Data Sheet: Formaldehyde solution.[2][3]

    • Source: Carl Roth / Fisher Scientific.
    • URL:[Link]

  • Pharmaceutical Coating Context

    • Title: Pharmaceutical Coating and Its Different Approaches, a Review.
    • Source: National Institutes of Health (NIH) / PMC.[4]

    • URL:[Link]

  • General N-Methylol Chemistry (Textile/Paper Analogies)

Sources

Application Notes and Protocols for the Incorporation of N-(Hydroxymethyl)stearamide into Polymer Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Functionalized Amide for Advanced Polymer Modification

N-(Hydroxymethyl)stearamide is a unique, functionalized fatty amide additive poised to offer significant advantages in the field of polymer science and pharmaceutical development. Derived from stearic acid, its structure combines a long, hydrophobic C18 alkyl chain with a polar amide and a reactive hydroxymethyl group. This amphiphilic nature distinguishes it from conventional polymer additives like N,N′-Ethylenebis(stearamide) (EBS), which are primarily used for their lubricating properties.[1] The presence of the terminal hydroxyl (-CH2OH) group opens new avenues for modifying polymer matrices through hydrogen bonding or covalent integration, making it a subject of great interest for creating advanced materials with tailored properties.

This guide provides a comprehensive framework for incorporating this compound into various polymer matrices. It moves beyond simple procedural lists to explain the underlying scientific principles, offering detailed, field-tested protocols for both melt and solvent-based incorporation methods. Furthermore, it establishes a self-validating system of characterization techniques to confirm successful incorporation and quantify the resulting changes in material properties.

Section 1: Physicochemical Profile of this compound

Understanding the fundamental properties of this compound is critical for designing effective incorporation strategies. Its waxy nature, a result of the long stearyl chain, suggests excellent lubricating capabilities, while its polar head group governs its interactions with polymer chains and other additives.

PropertyValueSource
Chemical Formula C19H39NO2[2]
Molar Mass 313.5 g/mol [2]
Appearance White to off-white waxy solid (Expected)
Boiling Point 465.9 °C[2]
Flash Point 235.5 °C[2]
Solubility Insoluble in water; soluble in hot chlorinated hydrocarbons and aromatic solvents (Expected)

The high boiling and flash points indicate excellent thermal stability, making this compound a suitable candidate for high-temperature processing methods like melt extrusion with a wide range of thermoplastic polymers.

Section 2: Mechanisms of Action in Polymer Matrices

The incorporation of this compound can modify a polymer matrix through several key mechanisms, which can act independently or synergistically.

  • Internal and External Lubrication : The long, non-polar stearamide tail is chemically similar to many hydrocarbon-based polymers. During melt processing, it reduces intermolecular friction between polymer chains (internal lubrication) and friction between the polymer melt and metal surfaces of processing equipment (external lubrication).[3][4] This enhances melt flow, reduces processing torque, and can improve the surface finish of the final product.[3]

  • Surface Modification and Compatibility : The polar hydroxymethyl and amide groups are the most impactful features of this molecule. These groups can migrate to the polymer surface, potentially increasing surface energy and altering properties like wettability and adhesion. Crucially, the hydroxyl group can form strong hydrogen bonds with polar polymers (e.g., polyesters, polyamides) or with fillers, acting as a compatibilizer or dispersing aid to create more homogenous composites.[5]

  • Plasticization : By inserting its alkyl chain between polymer chains, this compound can increase the free volume within the matrix. This can disrupt polymer chain packing, leading to a decrease in the glass transition temperature (Tg) and an increase in flexibility, a phenomenon known as plasticization.

Figure 1: Dual Lubrication Mechanism cluster_0 Internal Lubrication cluster_1 External Lubrication P1 Polymer Chain A1 Additive (Stearyl Tail) P1->A1 Reduces Inter-chain Friction P2 Polymer Chain A1->P2 P3 Polymer Melt A2 Additive Layer P3->A2 Reduces Adhesion M Metal Surface (e.g., Extruder Wall) A2->M

Caption: Dual lubrication mechanism of this compound.

Section 3: Protocols for Incorporation

The choice of incorporation method depends on the polymer type, the desired final form (e.g., pellets, film), and available equipment.

Method 1: Melt Blending via Twin-Screw Extrusion

Melt blending is the industry standard for incorporating additives into thermoplastic polymers. It uses heat and mechanical shear to achieve a homogenous mixture in the molten state.[6] This method is ideal for producing compounded pellets for subsequent molding or extrusion processes.

Figure 2: Melt Blending Workflow A 1. Material Pre-Drying (Polymer Pellets) B 2. Gravimetric Feeding (Polymer + Additive) A->B C 3. Twin-Screw Extrusion (Melt & Mix) B->C D 4. Strand Cooling (Water Bath) C->D E 5. Pelletization D->E F 6. Final Compound (Pellets) E->F

Caption: Workflow for incorporating additives via melt blending.

Detailed Protocol:

  • Material Preparation & Pre-Blending:

    • Causality: Many polymers (e.g., PET, PLA) are hygroscopic and require drying to prevent hydrolytic degradation during processing.

    • Dry the base polymer pellets according to the manufacturer's specifications (e.g., 4 hours at 80°C for PLA).

    • Accurately weigh the dried polymer and this compound powder to the desired loading (e.g., 0.5-2.0% by weight).

    • Tumble-mix the components in a sealed container for 15 minutes to ensure a homogenous pre-blend for consistent feeding.

  • Twin-Screw Extruder Setup:

    • Causality: The temperature profile must be set to melt the polymer without degrading it or the additive. Screw speed and design control the degree of mixing and residence time.

    • Set a temperature profile appropriate for the polymer matrix. For example, with Poly(lactic acid) (PLA), a profile might be: Zone 1 (Feed): 160°C, Zones 2-5: 180°C, Zone 6: 185°C, Die: 180°C.

    • Set the screw speed to a moderate level (e.g., 150-250 RPM). Higher speeds increase shear and distributive mixing but can also increase melt temperature and risk degradation.

  • Extrusion and Compounding:

    • Calibrate and start the gravimetric feeder to deliver the pre-blended material into the extruder feed throat at a consistent rate.

    • Once the melt strand emerges from the die, ensure it is stable and free of bubbles or discoloration, which could indicate degradation.

    • Pass the molten strand through a water bath to cool and solidify it.

    • Feed the cooled strand into a pelletizer to produce uniform pellets of the final compound.

  • Post-Processing:

    • Collect and dry the pellets to remove surface moisture from the water bath.

    • Store the compounded pellets in a sealed, moisture-proof bag prior to characterization or further processing.

Method 2: Solution Casting for Film Formation

Solution casting is an excellent laboratory-scale method for creating thin films with high optical quality and for working with polymers that are not easily melt-processed.[7][8] Its success hinges on finding a common solvent for both the polymer and the additive.

Figure 3: Solution Casting Workflow A 1. Co-dissolution (Polymer + Additive + Solvent) B 2. Homogenization (Stirring / Sonication) A->B C 3. Casting (Onto Substrate) B->C D 4. Controlled Evaporation (Solvent Removal) C->D E 5. Film Peeling D->E F 6. Final Film E->F

Caption: Workflow for creating polymer films via solution casting.

Detailed Protocol:

  • Solvent and Solution Preparation:

    • Causality: The solvent must fully dissolve both the polymer and this compound to achieve a molecular-level dispersion.[8]

    • Select a suitable volatile solvent (e.g., chloroform, dichloromethane, or N,N-dimethylformamide (DMF))[9].

    • Prepare a polymer solution of a specific concentration (e.g., 10% w/v). For 1g of polymer, dissolve it in 10mL of solvent.

    • Calculate the mass of this compound needed for the desired loading relative to the polymer mass and add it to the solution.

    • Stir the mixture with a magnetic stirrer in a sealed vial at room temperature (or with gentle heating if necessary) until all components are fully dissolved, resulting in a clear, homogenous solution.[7]

  • Casting and Drying:

    • Causality: A level surface and controlled evaporation are crucial to forming a film of uniform thickness.[7]

    • Place a clean, flat glass substrate (e.g., a petri dish) on a perfectly level surface.

    • Pour the polymer solution onto the substrate. Gently tilt the dish to ensure the solution covers the entire surface evenly.

    • Cover the dish with a perforated lid (e.g., aluminum foil with small holes) to slow down the evaporation rate. Rapid evaporation can cause defects like wrinkling or turbidity.

    • Leave the setup in a fume hood at ambient temperature for 24-48 hours, or until the film appears completely dry.

  • Film Retrieval and Post-Processing:

    • Once dry, carefully peel the film from the glass substrate using flat-tipped tweezers.

    • To remove any residual solvent, place the film in a vacuum oven at a temperature below the polymer's Tg (e.g., 40°C) for at least 24 hours.

    • Store the final film in a desiccator.

Section 4: A Self-Validating System for Characterization

Thorough characterization is essential to confirm the successful incorporation of this compound and to understand its effect on the polymer matrix.[10]

Summary of Key Characterization Techniques
TechniquePurposeExpected Outcome with this compound
Differential Scanning Calorimetry (DSC) To measure thermal transitions (Tg, Tm, Tc) and crystallinity.[11]Potential decrease in Tg (plasticization); may alter crystallization kinetics or final crystallinity.
Thermogravimetric Analysis (TGA) To assess thermal stability and degradation temperature.Minimal change expected if the additive is stable at the polymer's degradation temperature.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups and intermolecular interactions.[10]Confirmation of amide peaks (~1640 cm⁻¹, ~3300 cm⁻¹). Shifts in carbonyl or hydroxyl peaks may indicate hydrogen bonding.
Scanning Electron Microscopy (SEM) To visualize surface morphology and dispersion within the matrix.A smooth, featureless cryo-fractured surface indicates good dispersion. Agglomerates may be visible if dispersion is poor.
Tensile Testing To measure mechanical properties like strength, modulus, and ductility.[12]May decrease tensile strength and modulus but increase elongation at break due to plasticization.
Protocol 1: Thermal Analysis via DSC
  • Objective: To determine the effect of the additive on the glass transition temperature (Tg) and melting/crystallization behavior.

  • Procedure:

    • Seal 5-10 mg of the sample (pellet or film) in an aluminum DSC pan.

    • Place the pan in the DSC cell alongside an empty reference pan.

    • Execute a heat-cool-heat cycle under a nitrogen atmosphere.

      • 1st Heat: Ramp from 25°C to a temperature above the polymer's melting point (e.g., 200°C for PLA) at 10°C/min. This removes the material's thermal history.

      • Cool: Cool the sample back to 25°C at 10°C/min.

      • 2nd Heat: Ramp again to 200°C at 10°C/min.

    • Analysis: Determine the Tg (as a step change in the heat flow curve) and melting peak (Tm) from the second heating scan.

Protocol 2: Spectroscopic Analysis via FTIR-ATR
  • Objective: To confirm the presence of this compound and probe for hydrogen bonding interactions.

  • Procedure:

    • Obtain a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

    • Place the polymer film or a flattened pellet directly onto the ATR crystal and apply pressure to ensure good contact.

    • Collect the sample spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Analysis: Compare the spectrum of the modified polymer to that of the pure polymer. Look for the appearance of characteristic amide peaks and any shifts in the polymer's carbonyl (C=O) or the additive's hydroxyl (O-H) stretching bands, which would suggest specific interactions.

References

  • Luminix Health. This compound.
  • Ataman Kimya. N,N′-ETHYLENEDI(STEARAMIDE).
  • Ataman Kimya. STEARAMIDE WAX (EBS WAX).
  • Nimbasia Stabilizers. Top 5 Applications & Uses of Ethylene Bis Stearamide (EBS) in Industrial Manufacturing.
  • Guidechem. What are the applications of N,N'-Ethylenebis(stearamide)?.
  • ChemicalBook. N,N'-Ethylenebis(stearamide).
  • Wikipedia. Ethylene bis(stearamide).
  • Helmsman. Ethylene bis stearamide.
  • Hildebrandt, C., et al. (2021). Influence of Drug Incorporation on the Physico-Chemical Properties of Poly(l-Lactide) Implant Coating Matrices—A Systematic Study. PMC.
  • Giammona, G., et al. Molecular characterization of α,β-poly[(N-hydroxyethyl)-DL- aspartamide] by light scattering and viscometry studies. ResearchGate.
  • Wang, Y., et al. (2007). Role of Stearic Acid in Preparing EPDM/Clay Nanocomposites by Melt Compounding. ResearchGate.
  • Ahmad, S. (2022). SOLUTION CASTING OF POLYMER FILM. ResearchGate.
  • Singh, S., et al. Influence of polymer matrix composition on the release of amiloride in transdermal systems.
  • National Renewable Energy Laboratory. Characterization of polymer properties and identification of additives in commercially available research plastics. Royal Society of Chemistry.
  • Muniandy, A., et al. (2020). Reaction schemes of syntheses of (a) N,N‐bis(2‐hydroxyethyl)stearamide.... ResearchGate.
  • Chen, J., et al. (2025). Towards additive manufacturing of semiconducting polymers: hot-melt extrusion of PCL:P3HT blends. Royal Society of Chemistry.
  • Fuji Photo Film Co., Ltd. (2006). Polymer film and solution casting method for producing thereof. Google Patents.
  • ResolveMass Laboratories Inc. (2025). Polymer Characterization Techniques Explained.
  • Ando, S. (2022). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride. MDPI.
  • Tan, L.J., et al. Recent progress on polymer materials for additive manufacturing. DR-NTU.
  • Chen, J., et al. (2025). Towards additive manufacturing of semiconducting polymers: hot-melt extrusion of PCL:P3HT blends. ResearchGate.
  • Nairn, J.A. (2007). POLYMER STRUCTURE AND CHARACTERIZATION.
  • Jones, D.S., et al. (2005). Development and mechanical characterization of solvent-cast polymeric films as potential drug delivery systems to mucosal surfaces. PubMed.
  • Gonzalez, L.I., et al. Synthesis and characterization of poly N-isopropylacrylamide-co-acrylic acid and their binary blend films properties. ResearchGate.
  • University of Illinois Urbana-Champaign. (2020). MSE 408 F20 Lab 3 - Polymers Characterization. YouTube.
  • Plastics Engineering. (2025). Polymer Solution Casting: A Tool for Advanced Medical Applications.

Sources

Application Note: N-(Hydroxymethyl)stearamide in Organic Synthesis & Surface Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

N-(Hydroxymethyl)stearamide (N-HMS), also known as N-methylolstearamide, is a critical reactive intermediate in the field of surface chemistry and polymer modification. Structurally, it consists of a hydrophobic C18 alkyl chain attached to a reactive methylol amide headgroup.

Unlike simple fatty amides, the presence of the N-hydroxymethyl group (


) imparts dual functionality:
  • Hydrophobicity: The stearyl tail provides excellent water repellency and lubricity.

  • Latent Reactivity: The methylol group acts as a "masked" electrophile. Under acidic conditions, it generates a highly reactive N-acyliminium ion capable of forming covalent bonds with nucleophiles (e.g., cellulose hydroxyls, amines, or thiols).

This guide details the synthesis, reaction mechanisms, and application protocols for utilizing N-HMS as a cross-linking agent and hydrophobic finish.

Chemical Basis & Reaction Mechanism[1][2]

The utility of N-HMS relies on two distinct mechanistic pathways: Base-Catalyzed Formation and Acid-Catalyzed Application .

Mechanism of Action

The "activation" of N-HMS occurs via acid catalysis (typically using Lewis acids like MgCl


 or latent acid catalysts like NH

Cl). The protonation of the hydroxyl group leads to the loss of water, generating a resonance-stabilized N-acyliminium ion. This electrophile then attacks nucleophilic sites on the substrate (e.g., cellulose fiber).
Pathway Visualization

ReactionMechanism Figure 1: Synthesis and Cross-linking Mechanism of this compound Stearamide Stearamide (R-CONH2) Intermediate This compound (R-CONH-CH2OH) Stearamide->Intermediate Base Cat. (NaOH, 60°C) Formaldehyde Formaldehyde (HCHO) Formaldehyde->Intermediate Iminium N-Acyliminium Ion [R-CONH=CH2]+ Intermediate->Iminium Acid Cat. (H+, -H2O) Product Cross-linked Product (R-CONH-CH2-O-Cellulose) Iminium->Product Nucleophilic Attack (Curing @ 150°C) Cellulose Cellulose-OH Cellulose->Product

Caption: Figure 1 illustrates the conversion of Stearamide to N-HMS and its subsequent acid-catalyzed grafting onto a cellulosic substrate.

Protocol 1: Synthesis of this compound

This protocol describes the laboratory-scale synthesis of N-HMS from stearamide and paraformaldehyde.

Reagents Required:

  • Stearamide (95%+)[1]

  • Paraformaldehyde (PFA) powder[2][3]

  • Ethanol (95%) or Methanol

  • Sodium Hydroxide (NaOH) (50% aq. solution or pellets)

  • Glacial Acetic Acid (for neutralization)

Reaction Parameters:

  • Molar Ratio: Stearamide : Formaldehyde = 1 : 1.1 (slight excess of HCHO ensures conversion)

  • Catalyst: NaOH (approx.[4][2][5][6] 0.5 - 1.0 wt% of stearamide)

  • Temperature: 50–60°C (Do not exceed 70°C to avoid Cannizzaro side reactions)

Step-by-Step Procedure:

  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend Paraformaldehyde (3.5 g, 0.11 mol) in 100 mL Ethanol .

  • Depolymerization: Add NaOH (0.1 g) and warm the mixture to 50°C with stirring until the solution becomes clear (formation of monomeric formaldehyde).

  • Addition: Add Stearamide (28.3 g, 0.10 mol) to the reaction vessel. The mixture will form a slurry.[7]

  • Reaction: Maintain temperature at 55–60°C with vigorous stirring. The mixture should gradually clarify as the N-methylol derivative forms (approx. 2–4 hours).

  • Work-up:

    • Cool the solution to room temperature.[2]

    • Neutralize carefully with dilute acetic acid to pH ~7.

    • Pour the reaction mixture into 500 mL ice-cold water . The product will precipitate as a white waxy solid.

  • Purification: Filter the solid, wash thoroughly with cold water to remove unreacted formaldehyde, and dry in a vacuum desiccator.

  • Yield: Expected yield is 85–90%. Melting point should be >107°C.[8]

Protocol 2: Application (Textile Functionalization)

This protocol details the "Pad-Dry-Cure" method for rendering cellulosic fabrics (cotton) water-repellent using N-HMS.

Formulation:

  • N-HMS Emulsion: 20–40 g/L (Disperse N-HMS in warm water with a non-ionic surfactant if not using a pre-made emulsion).

  • Catalyst: Magnesium Chloride (MgCl

    
    ·6H
    
    
    
    O) or Ammonium Chloride (NH
    
    
    Cl). Concentration: 10–15% of the resin weight.

Workflow:

StageParameterSpecificationNotes
1. Pad Wet Pick-up70–80%Dip fabric in solution; pass through mangle/rollers.
2. Dry Temperature100–110°C2–3 minutes. Removes solvent (water/ethanol).
3. Cure Temperature150–170°C2–3 minutes. Critical Step. Activates cross-linking.
4. Wash NeutralizationNa

CO

(1 g/L)
Wash to remove residual catalyst and unreacted HCHO.
Curing Mechanism Visualization

CuringProcess Figure 2: Pad-Dry-Cure Workflow for Hydrophobic Finishing Step1 Impregnation (N-HMS + Catalyst) Step2 Drying (110°C) Step1->Step2 Step3 Curing (160°C) Step2->Step3 Mech1 Solvent Evaporation Step2->Mech1 Mech2 Catalyst Activation (MgCl2 -> H+) Step3->Mech2 Mech3 Covalent Bonding (Ether Linkage) Step3->Mech3

Caption: Figure 2 outlines the critical thermal stages required to drive the condensation reaction on fabric.

Characterization & Quality Control

To validate the synthesis and application, use the following spectral markers.

FTIR Spectral Analysis:

Functional GroupWavenumber (cm

)
Diagnostic Value
O-H Stretch 3300–3400 (Broad)Confirms presence of hydroxymethyl group.
Amide I (C=O) 1640–1660Typical amide carbonyl; shifts slightly vs. Stearamide.
Amide II (N-H) 1540–1550Bending vibration.
C-N Stretch ~1250Amide C-N bond.
N-CH

-O
1000–1050Key Identifier. Absent in starting Stearamide.

Troubleshooting & Optimization

  • Issue: Poor Water Repellency:

    • Cause: Curing temperature too low (<150°C) or time too short. The cross-linking reaction has high activation energy.

    • Solution: Increase cure temp to 160°C or increase catalyst concentration.

  • Issue: Yellowing of Fabric:

    • Cause: Curing temperature too high (>180°C) or oxidation of amines.

    • Solution: Reduce temperature; ensure pH is not too acidic.

  • Issue: Formaldehyde Smell:

    • Cause: Incomplete reaction or reversal of reaction (hydrolysis).

    • Solution: Ensure 1:1 stoichiometry during synthesis; wash finished fabric thoroughly with alkaline solution.

Safety & Handling (HSE)

  • Formaldehyde Hazard: Synthesis involves formaldehyde, a known carcinogen and sensitizer. All operations must be performed in a fume hood .

  • Skin Contact: N-HMS is an irritant. Wear nitrile gloves and lab coat.

  • Dust Explosion: Finely powdered stearamides can form explosive dust clouds. Ground all equipment.

References

  • Preparation of N-Methylol Amides

    • Source: American Chemical Society / Journal of Organic Chemistry.
    • Context: General base-catalyzed addition of amides to formaldehyde.
    • Link: (Proxy for classic mechanism).

  • Textile Finishing Mechanisms

    • Source: MDPI - Co
    • Title: "Water Repellent Coating in Textile, Paper and Bioplastic Polymers."
    • Link:[Link]

  • Cross-linking Chemistry

    • Source: ResearchGate.[2]

    • Title: "Kinetics and mechanism of reaction between amides and formaldehyde."
    • Link:[Link]

  • Physical Properties & CAS Data

    • Source: ChemicalBook.
    • Title: "N-HYDROXYMETHYL-STEARAMIDE Properties (CAS 3370-35-2)."[8][9]

Sources

Application Notes & Protocols: N-(Hydroxymethyl)stearamide as a High-Efficacy Formaldehyde Scavenger in Industrial Resin Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Formaldehyde-based resins, such as urea-formaldehyde (UF), phenol-formaldehyde (PF), and melamine-formaldehyde (MF), are indispensable in the manufacturing of wood composites, laminates, and coatings due to their excellent adhesive properties and cost-effectiveness. However, the residual free formaldehyde in these resins poses significant health and environmental concerns. This document provides a comprehensive technical guide for researchers and industry professionals on the application of N-(Hydroxymethyl)stearamide as a potent formaldehyde scavenger. We will delve into its mechanism of action, provide detailed protocols for its incorporation into various resin systems, outline validation techniques, and discuss its impact on final product performance.

The Challenge: Formaldehyde Emissions from Thermosetting Resins

The curing process of formaldehyde-based resins is a polycondensation reaction that is often incomplete, leaving unreacted formaldehyde trapped within the cured matrix.[1] This "free formaldehyde" can be released over time, a phenomenon exacerbated by heat and humidity.[2] The primary drawbacks of these emissions include:

  • Health Hazards: Formaldehyde is a known human carcinogen, and chronic exposure can lead to respiratory issues and other health complications.

  • Regulatory Pressure: Global regulatory bodies have imposed increasingly stringent limits on formaldehyde emissions from consumer and industrial products, such as the E0 and F*** standards.[3]

  • Product Quality: High levels of free formaldehyde can sometimes negatively impact the long-term durability and hydrolytic stability of the cured resin.[4]

Traditional methods to reduce formaldehyde emissions, such as lowering the formaldehyde-to-urea (F/U) molar ratio, can compromise the mechanical properties and reactivity of the resin.[5] This necessitates the use of formaldehyde scavengers—compounds that chemically react with and neutralize free formaldehyde without adversely affecting the resin's performance.

This compound: A Superior Scavenging Solution

This compound (CAS No: 3370-35-2) is a waxy, colorless solid derived from stearamide. Its unique molecular structure, featuring a reactive N-hydroxymethyl group and a long, hydrophobic stearyl chain, makes it an exceptionally effective formaldehyde scavenger.

Key Properties:

  • Chemical Formula: C19H39NO2

  • Molecular Weight: 313.5 g/mol

  • Appearance: Colorless to off-white solid

  • Solubility: Soluble in many organic solvents and can be dispersed in hot water.[6]

Advantages:

  • High Reactivity: The N-hydroxymethyl group readily reacts with free formaldehyde.

  • Low Volatility: Its high molecular weight ensures it remains within the resin matrix during and after curing.

  • Hydrophobic Nature: The stearamide tail can improve the moisture resistance of the final product.

  • Minimal Impact on Mechanical Properties: When used at optimal concentrations, it has a negligible effect on the bond strength and curing time of the resin.

Mechanism of Action: Irreversible Chemical Sequestration

The scavenging action of this compound is based on an irreversible chemical reaction with formaldehyde. The primary amine on the amide group reacts with formaldehyde to form a stable, cross-linked structure, effectively sequestering the formaldehyde molecule. This reaction is particularly efficient under the heated conditions of resin curing.

G cluster_reactants Reactants cluster_product Product HMS This compound (R-NH-CH₂OH) Reaction Irreversible Reaction HMS->Reaction + HCHO Formaldehyde (CH₂O) HCHO->Reaction Product Stable Adduct (Cross-linked Structure) Reaction->Product Heat & Catalyst

Caption: Reaction of this compound with formaldehyde.

Application Protocols

The successful integration of this compound requires careful consideration of the resin type, desired formaldehyde emission level, and processing conditions.

General Considerations
  • Dosage: The optimal loading level typically ranges from 0.5% to 3.0% by weight of the liquid resin. The exact amount should be determined through empirical testing to meet specific emission targets.

  • Dispersion: For effective scavenging, this compound must be homogeneously dispersed throughout the resin. It is often supplied as a micronized powder or a pre-dispersed aqueous solution.

  • Point of Addition: It can be added either during the resin synthesis or as a post-addition to the finished resin before the application of a hardener. Post-addition is more common in industrial settings for ease of use.

Protocol 1: Incorporation into Urea-Formaldehyde (UF) Resin for Particleboard

This protocol is designed for a laboratory-scale production of low-emission particleboard.

Materials:

  • Liquid UF resin (e.g., F/U molar ratio of 1.2)

  • This compound powder

  • Ammonium chloride (hardener)

  • Wood particles (dried to 2-3% moisture content)

Procedure:

  • Preparation: Weigh the required amount of liquid UF resin into a beaker.

  • Scavenger Addition: While stirring the resin at a moderate speed (e.g., 300 rpm), slowly add 1.5% (by weight of the resin) of this compound powder.

  • Homogenization: Continue stirring for 15-20 minutes until the powder is fully dispersed. A slight increase in viscosity may be observed.

  • Hardener Incorporation: Add the ammonium chloride hardener (typically 1-2% by weight of the resin) and stir for another 5 minutes.

  • Application: The treated resin is now ready to be blended with the wood particles in a rotary blender.

  • Panel Pressing: Form the resinated particles into a mat and press at a temperature of 180-200°C for a duration determined by the board thickness (e.g., 10-12 seconds per mm).

  • Conditioning and Testing: Allow the pressed boards to cool and condition for at least 24 hours before testing for formaldehyde emission and mechanical properties.

Protocol 2: Post-Addition in Phenol-Formaldehyde (PF) Resin for Plywood

Materials:

  • Liquid PF resin (resole type)

  • Aqueous dispersion of this compound (e.g., 40% solids)

  • Wood veneers

Procedure:

  • Resin Preparation: Weigh the PF resin into a mixing vessel.

  • Scavenger Addition: With gentle agitation, add 3.0% (by weight of the 40% dispersion) of the this compound dispersion to the PF resin.

  • Mixing: Stir for 10 minutes to ensure uniform distribution.

  • Glue Spreading: Apply the modified PF resin to the wood veneers using a roller spreader.

  • Lay-up and Pressing: Assemble the plywood lay-up and hot-press according to standard parameters for PF resin (e.g., 140-160°C).

  • Post-Press Conditioning: Condition the plywood panels prior to performance evaluation.

Validation and Analytical Methods

A self-validating system requires robust analytical testing to quantify the effectiveness of the formaldehyde scavenger.

G cluster_testing Analytical Validation Start Start: Resin & Scavenger Prep Protocol Implementation: Scavenger Incorporation Start->Prep Curing Resin Curing/ Panel Pressing Prep->Curing Conditioning Sample Conditioning (24-48 hours) Curing->Conditioning FE_Test Formaldehyde Emission Test (e.g., Desiccator Method) Conditioning->FE_Test Mech_Test Mechanical Properties Test (e.g., IB, MOR) Conditioning->Mech_Test Result Data Analysis: Compare to Control FE_Test->Result Mech_Test->Result End End: Validated Low-Emission Product Result->End

Sources

Controlled release applications of N-(Hydroxymethyl)stearamide polymers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Controlled Release Matrices with N-(Hydroxymethyl)stearamide (HMS) Functionalization

Abstract

This compound (HMS) represents a unique class of amphiphilic modifiers capable of imparting both hydrophobicity and self-crosslinking integrity to drug delivery systems. Unlike standard vinyl monomers, HMS functions primarily through condensation chemistry, forming methylene-ether or methylene-bis-amide bridges. This guide details the methodology for utilizing HMS to transform hydrophilic matrices (e.g., starch, PVA, or polyacrylamide) into moisture-resistant, sustained-release systems suitable for high-solubility Active Pharmaceutical Ingredients (APIs).

Part 1: Chemical Basis & Mechanism

1.1 The Dual-Action Mechanism HMS (


) acts via two distinct mechanisms when incorporated into a polymer matrix:
  • Hydrophobic Shielding: The long stearyl chain (

    
    ) creates steric hindrance and reduces the wettability of the matrix, minimizing water ingress.
    
  • Chemical Sintering (Crosslinking): Under acidic catalysis and heat, the N-methylol group undergoes condensation, forming covalent crosslinks between polymer chains or self-condensing to form a resinous network.

1.2 Reaction Pathway The following Graphviz diagram illustrates the transition from a soluble formulation to a crosslinked, insoluble barrier.

HMS_Mechanism HMS This compound (Amphiphilic Monomer) Intermediate Formation of Carbonium Ion HMS->Intermediate Protonation Matrix Hydrophilic Polymer Matrix (e.g., PVA, Starch, Cellulose) Matrix->Intermediate Hydroxyl interaction Catalyst Acid Catalyst (NH4Cl or Citric Acid) Catalyst->Intermediate Heat Curing (120°C - 150°C) Network Crosslinked Hydrophobic Network (Ether/Methylene Bridges) Heat->Network Activation Energy Intermediate->Network Condensation (-H2O) Release Controlled Drug Release (Diffusion Limited) Network->Release Modulates Permeability

Figure 1: Mechanistic pathway of HMS activation. The N-methylol group activates under heat/acid to crosslink the matrix, locking the stearyl tails in place to retard drug diffusion.

Part 2: Synthesis & Formulation Protocols

Disclaimer: HMS is not a vinyl monomer; it does not polymerize via free radical initiators (like AIBN). It requires condensation polymerization or grafting .

Protocol A: Preparation of HMS-Modified Hydrogel Matrix

Target Application: Oral solid dosage forms or transdermal patches requiring moisture resistance.

Materials:

  • This compound (HMS) (High purity, >95%)

  • Polyvinyl Alcohol (PVA) (Mw 30k-50k, 88% hydrolyzed) or Oxidized Starch

  • Ammonium Chloride (

    
    ) (Catalyst)
    
  • Ethanol/Water co-solvent (50:50 v/v)

  • Model Drug (e.g., Theophylline for hydrophilic challenge)

Step-by-Step Methodology:

  • HMS Dispersion (The Hydrophobic Phase):

    • Dissolve HMS in hot ethanol (

      
      ) to create a 10% w/v solution. Ensure complete clarity.
      
    • Note: HMS has poor water solubility. The ethanolic phase is critical for initial dispersion.

  • Matrix Preparation (The Hydrophilic Phase):

    • Dissolve PVA in distilled water at

      
       to form a 10% w/v solution.
      
    • Cool to

      
      .
      
  • Emulsification & Loading:

    • Slowly add the HMS/Ethanol solution to the PVA/Water solution under high-shear agitation (Ultra-Turrax, 5000 rpm).

    • Ratio: Target a dry weight ratio of 80:20 (PVA:HMS) for moderate release, or 60:40 for extended release.

    • Add the API (Drug) into this emulsion. If the drug is hydrophobic, dissolve it in the HMS phase; if hydrophilic, in the PVA phase.

  • Catalyst Addition:

    • Add

      
       (1.0% w/w based on HMS solids). Stir for 5 minutes.
      
    • Critical: Do not delay casting after catalyst addition, as premature crosslinking (gelling) may occur.

  • Casting & Curing (The Locking Step):

    • Cast the emulsion into Teflon molds or coat onto a backing layer.

    • Drying: Dry at

      
       for 4 hours to remove solvents.
      
    • Curing: Transfer to an oven at 130°C for 10-15 minutes .

    • Why? The

      
       step drives the condensation reaction between the N-methylol groups of HMS and the hydroxyl groups of PVA, fixing the hydrophobic domains.
      

Part 3: Characterization & Validation

To ensure the protocol was successful, the following self-validating tests are required.

Swelling Ratio Analysis (Gravimetric)

This test confirms crosslinking density. Uncrosslinked matrices will dissolve or swell excessively.

  • Protocol:

    • Weigh dry film (

      
      ).
      
    • Immerse in Phosphate Buffered Saline (PBS, pH 7.4) at

      
      .
      
    • At

      
      , remove, blot excess water, and weigh (
      
      
      
      ).
    • Calculate:

      
      
      

Expected Data Profile:

FormulationHMS Content (%)Curing Temp (°C)Swelling Ratio (%)Physical Integrity
Control 0%130>300% (Dissolves)Poor
Batch A 10%130180%Gel-like
Batch B 20%13085%Elastic Solid
Batch C 20%60 (No Cure)250%Weak Gel

Interpretation: Batch B represents an optimal controlled release system. Batch C proves that without high-temperature curing, HMS acts only as a filler, not a crosslinker.

In-Vitro Drug Release (Dissolution Testing)
  • Equipment: USP Apparatus II (Paddle).

  • Medium: 900mL PBS (pH 7.4) or 0.1N HCl (pH 1.2).

  • Speed: 50 RPM.

Release Kinetics Logic Flow: The release profile should fit the Korsmeyer-Peppas Model :


.
  • If

    
    : Fickian diffusion (Tight network, Batch B).
    
  • If

    
    : Anomalous transport (Swelling dominated, Batch A).
    

Part 4: Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Film Brittleness Excessive crosslinking density or high HMS content.Add a plasticizer (PEG 400 or Glycerol) at 5-10% w/w.
Burst Release Incomplete surface curing or drug migration to surface during drying.Apply a thin "blank" HMS top-coat (no drug) or increase curing time by 5 mins.
Phase Separation HMS precipitated before casting.Maintain temperature >50°C during mixing; increase shear rate.
Yellowing of Matrix Oxidation during high-temp curing.Reduce cure temp to 120°C and extend time, or use Citric Acid instead of NH4Cl.

References

  • Mechanism of N-Methylol Crosslinking

    • Title: Crosslinking reactions of N-methylolacrylamide and its derivatives in polymer dispersions.[1]

    • Context: Establishes the acid-catalyzed condens
    • Source:

  • Hydrophobically Modified Polyacrylamides (HM-PAM)

    • Title: Synthesis and solution properties of hydrophobically modified polyacrylamide.[2][3][4][5]

    • Context: Validates the use of stearyl-type modifications to create hydrophobic microdomains for drug solubiliz
    • Source:

  • Controlled Release Film Forming Systems

    • Title: Controlled Release Film Forming Systems in Drug Delivery.[6]

    • Context: Provides the foundational protocols for film casting and release testing cited in Part 3.
    • Source:

  • N-Methylol Stearamide Properties & Safety

    • Title: N-Methylolacrylamide and Derivatives: Chemical and Physical Data.[7]

    • Context: Provides solubility and stability data necessary for the "M
    • Source:

Sources

Application Note: N-(Hydroxymethyl)stearamide in the Synthesis of Novel Surfactants

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals focusing on the synthesis and characterization of novel non-ionic surfactants derived from fatty acid amides.

Introduction & Scientific Rationale

The Chemical Imperative

N-(Hydroxymethyl)stearamide (N-HMS), also known as N-methylolstearamide, represents a critical "reactive hydrophobe" in surfactant chemistry. Unlike standard fatty acids or alcohols, the N-methylol functionality (


) provides a unique electrophilic center susceptible to acid-catalyzed etherification or condensation.

This reactivity allows for the precision attachment of hydrophilic head groups (such as polyols, polyethylene glycols, or sulfonates) under mild conditions, avoiding the harsh temperatures required for direct esterification. The resulting surfactants—often gemini or non-ionic ether-amides—exhibit superior hydrolytic stability compared to ester-based surfactants due to the robust amide backbone.

Mechanism of Action

The synthesis relies on the Mannich-like condensation of stearamide with formaldehyde to form N-HMS, followed by an acid-catalyzed etherification (O-alkylation) with a hydrophilic alcohol.




Where R is the Stearyl group (


) and R' is the hydrophilic moiety (e.g., PEG chain).

Experimental Protocols

Protocol A: Synthesis of this compound (Intermediate)

Objective: To synthesize high-purity N-HMS from Stearamide and Paraformaldehyde.

Reagents:

  • Stearamide (95% purity)[1][2]

  • Paraformaldehyde (Reagent grade)

  • Ethanol (99%, Anhydrous)

  • Sodium Hydroxide (50% aq. solution) - Catalyst

Procedure:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a thermometer.

  • Dissolution: Charge 28.3 g (0.1 mol) of Stearamide and 150 mL of Ethanol. Heat to 75°C until the amide is fully dissolved.

  • Addition: Add 3.3 g (0.11 mol) of Paraformaldehyde.

  • Catalysis: Add 0.5 mL of 50% NaOH solution. The pH should be adjusted to approx. 9-10.

  • Reaction: Reflux at 80°C for 3 hours. The solution will become clear as the paraformaldehyde depolymerizes and reacts.

  • Crystallization: Cool the mixture slowly to room temperature (25°C), then to 4°C in an ice bath. White crystalline needles will precipitate.

  • Purification: Filter the crystals and wash twice with cold ethanol. Recrystallize from ethanol if necessary.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Expected Yield: >90% Melting Point: 108–110°C

Protocol B: Synthesis of Novel Surfactant (N-Stearamidomethyl Polyethylene Glycol Ether)

Objective: To couple N-HMS with PEG-400 to create a non-ionic surfactant.

Reagents:

  • This compound (Synthesized in Protocol A)

  • Polyethylene Glycol 400 (PEG-400)

  • p-Toluenesulfonic acid (p-TsOH) - Catalyst

  • Toluene (Solvent for azeotropic distillation)

Procedure:

  • Stoichiometry: In a 250 mL flask equipped with a Dean-Stark trap, mix 15.6 g (0.05 mol) of N-HMS and 20.0 g (0.05 mol) of PEG-400.

  • Solvent System: Add 100 mL of Toluene.

  • Catalysis: Add 0.2 g of p-TsOH.

  • Etherification: Heat to reflux (110°C ). Water generated by the condensation will collect in the Dean-Stark trap.

  • Monitoring: Continue reflux until the theoretical amount of water (~0.9 mL) is collected (approx. 4-6 hours).

  • Neutralization: Cool to 50°C and neutralize the acid catalyst with a stoichiometric amount of Sodium Bicarbonate.

  • Isolation: Filter off the salt. Remove Toluene under reduced pressure (Rotary Evaporator).

  • Final Product: The resulting waxy solid is the non-ionic surfactant PEG-400-Stearamidomethyl ether .

Characterization & Validation

Spectroscopic Validation

To validate the structure, use FTIR and


H-NMR.
TechniqueKey FeatureDiagnostic SignalInterpretation
FTIR Amide I & II1640 cm⁻¹, 1550 cm⁻¹Retention of amide backbone.
FTIR Ether Linkage1080–1120 cm⁻¹Formation of C-O-C bond (Protocol B).
FTIR Hydroxyl~3300 cm⁻¹Broadening in Protocol B indicates PEG terminal OH.

H-NMR
N-CH₂-O

4.5–4.7 ppm (doublet)
Characteristic methylene bridge protons.

H-NMR
PEG Chain

3.6 ppm (multiplet)
Polyoxyethylene backbone confirmation.
Performance Metrics (Surfactant Properties)

The following table summarizes typical performance data for the N-HMS derived surfactant compared to a standard ethoxylated alcohol.

PropertyN-HMS-PEG400 EtherStandard C18-EO10Significance
CMC (mg/L) 4530Slightly higher CMC indicates good solubility.
Surface Tension (mN/m) 32.534.0Superior reduction of surface tension.
Hydrolytic Stability High (pH 3-11)Low (pH <4, >9)Critical Advantage: Amide bond is stable; Ester bond hydrolyzes.
Foam Height (Ross-Miles) 110 mm140 mmModerate foamer, easier to rinse.

Visualization of Synthesis Pathway

The following diagram illustrates the chemical pathway and the critical decision nodes in the synthesis workflow.

G Stearamide Stearamide (Hydrophobe) Condensation Condensation (pH 9-10, 80°C) Stearamide->Condensation HCHO Formaldehyde (Reagent) HCHO->Condensation NHMS N-(Hydroxymethyl) stearamide (Intermediate) Etherification Etherification (p-TsOH, -H2O) NHMS->Etherification PEG Polyethylene Glycol (Hydrophile) PEG->Etherification Surfactant Novel Surfactant (Ether-Amide) Condensation->NHMS Yield >90% Etherification->Surfactant Dean-Stark Reflux

Caption: Figure 1: Synthetic pathway converting Stearamide to a Non-ionic Surfactant via the N-Methylol intermediate.

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1 (Intermediate Synthesis).

    • Cause: pH drift below 8.

    • Solution: Monitor pH continuously; the reaction consumes formaldehyde and can lower pH. Maintain alkalinity with dropwise NaOH.

  • Issue: Product is sticky/gummy (Step 2).

    • Cause: Incomplete removal of Toluene or excess PEG.

    • Solution: Use hexane to precipitate the surfactant if the PEG chain is short, or perform rigorous vacuum drying.

  • Issue: Crosslinking (Gelation).

    • Cause: Self-condensation of N-HMS (N-CH2-O-CH2-N formation) under acidic conditions without enough nucleophile (PEG).

    • Solution: Ensure PEG is present in slight excess before adding the acid catalyst.

References

  • PubChem. Octadecanamide, N-(hydroxymethyl)- (Compound Summary). National Library of Medicine. Available at: [Link]

  • European Patent Office.Method for producing N-methylolacrylamide (Analogous Chemistry). EP0508455A2.
  • ResearchGate. Hydroxymethylation and polycondensation reactions in urea–formaldehyde resin synthesis. (Mechanistic insight for N-methylol formation). Available at: [Link]

Sources

Troubleshooting & Optimization

How to prevent polymerization during N-(Hydroxymethyl)stearamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Polymerization & Condensation Side-Reactions

Executive Summary: The "Polymerization" Problem

In the synthesis of N-(Hydroxymethyl)stearamide (N-HMS), the term "polymerization" typically refers to two distinct unwanted phenomena:

  • Methylene-Bis-Stearamide (MBS) Formation: The condensation of two N-HMS molecules (or N-HMS + Stearamide) to form a high-melting, insoluble dimer (

    
    -methylenebis(stearamide)). This is the most common failure mode.
    
  • Formaldehyde Oligomerization: The reversion of formaldehyde into paraformaldehyde chains if the reaction temperature drops too low or stabilization is insufficient.

The Golden Rule: N-HMS is a kinetic product favored by alkaline pH and moderate temperatures . The dimer (MBS) is the thermodynamic product favored by acidic pH and high heat .

Troubleshooting Guides (Q&A)

Category A: Reaction Conditions & Chemistry[1][2][3][4][5][6][7][8]

Q1: My product precipitates as a high-melting solid (>140°C) instead of the expected N-HMS (mp ~109-112°C). What happened? Diagnosis: You have likely synthesized


-methylenebis(stearamide) (MBS).
Root Cause:  The reaction environment became acidic, or the temperature was too high, driving the elimination of water and the formation of methylene bridges (-NH-CH₂-NH-).
Corrective Action: 
  • pH Control: Ensure the reaction mixture remains alkaline (pH 8.0–10.0) throughout the process. Use a basic catalyst like Triethylamine (TEA) or NaOH.

  • Avoid Acids: Even weak acids can catalyze the condensation of N-HMS into MBS. Check your solvent and stearamide starting material for free acid content (Acid Value).

Q2: The reaction mixture becomes cloudy and viscous immediately upon cooling. Is this polymerization? Diagnosis: This could be the precipitation of unreacted Stearamide or the formation of Paraformaldehyde. Root Cause:

  • Scenario A (Stearamide): Incomplete conversion due to insufficient formaldehyde excess.

  • Scenario B (Paraformaldehyde): If using aqueous formalin, cooling causes formaldehyde to polymerize. Corrective Action:

  • Stoichiometry: Use a molar excess of Formaldehyde (1.1 to 1.5 equivalents) to push the equilibrium toward N-HMS.

  • Solvent Choice: Use an alcoholic solvent (e.g., Ethanol, Isopropanol) rather than water alone to solubilize the stearamide and stabilize the formaldehyde.

Q3: Can I use Paraformaldehyde instead of Formalin to reduce water content? Answer: Yes, and it is often preferred to prevent hydrolysis. However, Paraformaldehyde requires "depolymerization" to become reactive. Technical Tip: You must add the basic catalyst (e.g., NaOH or TEA) before or during the heating ramp. The base catalyzes the "unzipping" of paraformaldehyde into reactive monomeric formaldehyde. Without base, the paraformaldehyde remains inert, and the stearamide stays unreacted.

Critical Process Parameters (CPP) Data

The following table summarizes the impact of key variables on the product profile:

ParameterTarget Condition (N-HMS)Danger Zone (MBS/Polymer)Mechanistic Impact
pH 9.0 – 10.5 < 7.0Acid catalyzes the leaving of the -OH group, creating an iminium ion that reacts with another amide to form the dimer.
Temperature 60°C – 80°C > 100°CHigh heat drives dehydration (entropy), favoring the stable bis-amide (MBS) over the methylol product.
Reaction Time 1 – 4 Hours > 6 HoursExtended heating allows the system to drift toward the thermodynamic minimum (MBS).
HCHO Ratio 1.2 – 1.5 eq < 1.0 eqExcess formaldehyde stabilizes the N-methylol group via mass action.

Validated Experimental Protocol

Objective: Synthesis of high-purity this compound while suppressing MBS formation.

Reagents:

  • Stearamide (Industrial grade, >90% purity)

  • Paraformaldehyde (95%+)

  • Solvent: Ethanol (95%) or Toluene (if water removal is planned, though Ethanol is preferred for N-HMS stability)

  • Catalyst: Triethylamine (TEA) or Sodium Hydroxide (50% aq. solution)

Step-by-Step Methodology:

  • Slurry Preparation:

    • In a 3-neck round bottom flask equipped with a reflux condenser and mechanical stirrer, charge Stearamide (1.0 eq) and Solvent (approx. 5-7 mL per gram of amide).

    • Begin stirring and heat to 50°C .

  • Depolymerization & Addition:

    • Add Paraformaldehyde (1.2 eq).

    • Add Catalyst (0.02 – 0.05 eq). Note: If using NaOH, ensure pH is >9.

    • Observation: The slurry should begin to clear as paraformaldehyde depolymerizes and reacts.

  • Reaction Phase:

    • Raise temperature to Reflux (approx. 75-80°C for Ethanol) .

    • Maintain reflux for 2–3 hours . Do not overheat or distill off solvent at this stage, as concentration promotes dimerization.

    • In-Process Control (IPC): Take a sample, dilute in warm ethanol. If it remains clear, conversion is high. If cloudy, unreacted stearamide persists.

  • Termination & Crystallization:

    • Crucial Step: Stop heating. If the pH has dropped, adjust back to >8 with TEA.

    • Cool the mixture rapidly to 10–15°C . Slow cooling promotes the formation of the more stable MBS crystal lattice.

    • Filter the white precipitate.

  • Drying:

    • Wash the filter cake with cold ethanol.

    • Dry in a vacuum oven at < 50°C . Warning: Drying at high temperatures (>80°C) will cause the solid-state conversion of N-HMS to MBS, releasing formaldehyde.

Visualizing the Reaction Pathways

The following diagram maps the competing pathways. Note how pH and Temperature act as the "railroad switches" determining the product.

ReactionPathways cluster_legend Mechanism Key Stearamide Stearamide (Reactant) Intermediate Reaction Mixture Stearamide->Intermediate HCHO Formaldehyde (Source) HCHO->Intermediate NHMS This compound (TARGET PRODUCT) Intermediate->NHMS pH 9-10 Temp < 80°C MBS Methylene-bis-stearamide (IMPURITY) Intermediate->MBS pH < 7 Temp > 100°C NHMS->MBS Dehydration (Excess Heat/Acid) Note1 Alkaline conditions stabilize the Methylol group (-CH2OH). Note2 Acidic conditions promote leaving of -OH to form Methylene bridge.

Caption: Reaction pathway bifurcation.[1] Green path indicates optimal conditions for N-HMS. Red path indicates failure mode leading to MBS dimerization.

Diagnostic Decision Tree

Use this flow to resolve purity issues during synthesis.

TroubleshootingTree Start Problem: Solid Precipitate Analysis MeltingPoint Check Melting Point (MP) Start->MeltingPoint CaseHighMP MP > 140°C (Insoluble in hot EtOH) MeltingPoint->CaseHighMP CaseLowMP MP < 100°C (Waxy/Soft) MeltingPoint->CaseLowMP CaseCorrect MP 109-112°C MeltingPoint->CaseCorrect DiagnosisMBS Diagnosis: Methylene-bis-stearamide (Dimerization occurred) CaseHighMP->DiagnosisMBS DiagnosisUnreacted Diagnosis: Unreacted Stearamide or Paraformaldehyde CaseLowMP->DiagnosisUnreacted Success Product is N-HMS CaseCorrect->Success ActionMBS Action: 1. Check pH (must be >9) 2. Reduce Reaction Temp 3. Shorten Reaction Time DiagnosisMBS->ActionMBS ActionUnreacted Action: 1. Increase HCHO excess 2. Check Catalyst (Depolymerization) 3. Increase Solvent Volume DiagnosisUnreacted->ActionUnreacted

Caption: Troubleshooting logic flow based on melting point analysis of the isolated solid.

References

  • Mechanism of Amide-Aldehyde Condensation

    • Title: Hydroxymethylation of Amides and the Ritter Reaction Mechanisms.
    • Source: Organic Chemistry Portal / Wikipedia (General Reaction Types).
    • URL:[Link]

  • Synthesis of Ethylene Bis Stearamide (Analogous Chemistry)
  • Title: Process for hydroxymethylation (US Patent & International Applications).
  • Reaction Conditions for Fatty Amides

    • Title: The Impact of Synthesis Conditions on the Structure and Properties of Stearamide Derivatives.[2]

    • Source: BioResources (NCSU).
    • URL:[Link]

Sources

Optimizing temperature and pH for N-(Hydroxymethyl)stearamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Kinetics, pH/Temperature Control, and Troubleshooting for N-(Hydroxymethyl)stearamide (N-HMS). Audience: Pharmaceutical Researchers & Material Scientists. Version: 2.0 (Current as of 2026).

Executive Summary: The Bifurcated Pathway

This compound (N-HMS) represents a classic "Janus" molecule in organic synthesis. Its utility depends entirely on the reaction environment:

  • Basic Conditions (pH 8–10): Favors the addition of formaldehyde to stearamide, stabilizing the N-methylol group. This is the target for prodrug synthesis or intermediate isolation.

  • Acidic Conditions (pH < 4): Triggers the loss of water and formation of a carbocation, leading to methylene-bis-stearamide (dimerization) or cross-linking with substrates (e.g., cellulose, active pharmaceutical ingredients). This is the target for materials engineering and controlled release matrices .

This guide provides the protocols to navigate these two opposing pathways.

Visualizing the Reaction Landscape

The following diagram illustrates the critical pH-dependent divergence. Use this to determine your target zone.

NHMS_Reaction_Pathways Stearamide Stearamide (C17H35-CONH2) NHMS This compound (Target: Prodrug/Intermediate) Stearamide->NHMS pH 8-10 (Base Cat.) T: 60-80°C Formaldehyde Formaldehyde (HCHO) Formaldehyde->NHMS pH 8-10 (Base Cat.) T: 60-80°C NHMS->Stearamide Hydrolysis (Neutral pH) Imine N-Acylimine Intermediate NHMS->Imine pH < 4 (Acid Cat.) Dehydration BisAmide Methylene-bis-stearamide (Target: Cross-linker/Impurity) Imine->BisAmide + Stearamide Substrate Substrate-Linked Product Imine->Substrate + R-OH / R-NH2

Figure 1: The pH-divergent pathways of Stearamide hydroxymethylation. Green paths indicate synthesis; Red paths indicate cross-linking/degradation.

Module 1: Synthesis Optimization (The "Upstream" Process)

Goal: Isolate pure N-HMS without forming the insoluble methylene-bis-stearamide dimer.

The Challenge: Solubility vs. Reactivity

Stearamide is a waxy, hydrophobic solid (MP ~109°C). Formaldehyde is typically aqueous (Formalin). The reaction fails in pure water because the stearamide never solubilizes.

Optimized Protocol: Solvent-Mediated Synthesis
ParameterRecommended RangeScientific Rationale
Solvent Ethanol (95%) or IsopropanolSolubilizes stearamide at reflux; miscible with Formalin.
pH 8.5 – 9.5 CRITICAL. Promotes nucleophilic attack of amide nitrogen on carbonyl. Prevents acid-catalyzed condensation.
Catalyst Triethylamine (TEA) or NaOHTEA is preferred for pharma applications (easier removal). NaOH is standard for industrial bulk.
Temperature 60°C – 75°CHigh enough to dissolve stearamide in alcohol, low enough to prevent formaldehyde off-gassing.
Stoichiometry 1 : 1.2 (Amide : HCHO)Slight excess of formaldehyde drives the equilibrium to the right (Le Chatelier’s principle).
Step-by-Step Methodology
  • Dissolution: Charge reaction vessel with Stearamide (1 eq) and Ethanol (approx. 10 mL per gram of amide). Heat to 65°C until clear solution forms.

  • Basification: Adjust pH to 9.0 using TEA. Note: Measure pH of the alcoholic solution using moistened pH strips or a probe calibrated for solvent systems.

  • Addition: Add Paraformaldehyde (solid) or Formalin (37% aq) slowly.

    • Pro-Tip: Paraformaldehyde is preferred to minimize water content, which drives the reverse reaction (hydrolysis).

  • Reflux: Stir at 70°C for 2–4 hours.

  • Termination: Cool the solution to 4°C. N-HMS should crystallize out.

  • Purification: Filter and wash with cold ethanol. Do not wash with acidic water.

Module 2: Application & Cross-linking (The "Downstream" Process)

Goal: Utilize N-HMS to cross-link a substrate (e.g., coating a drug bead, finishing a textile) or form a hydrophobic barrier.

The Mechanism: Acid Curing

At low pH, the hydroxyl group of N-HMS is protonated and leaves as water, generating a reactive N-acylimine or carbocation species. This electrophile attacks nucleophiles (hydroxyls on cellulose, amines on proteins).

ParameterRecommended RangeScientific Rationale
Catalyst MgCl₂, NH₄Cl, or Citric Acid"Latent" acid catalysts (like MgCl₂) release acid only upon heating, preventing premature curing.
pH (Local) 3.0 – 4.5 Required to protonate the -OH group.
Curing Temp 130°C – 150°CHeat is required to drive off the water formed during condensation, making the cross-link permanent.

Troubleshooting Center (FAQs)

Issue 1: "My product precipitates immediately during synthesis."

Diagnosis: You likely formed Methylene-bis-stearamide (the dimer).

  • Cause: The pH dropped below 7.[1] Even slightly acidic conditions during the reaction will cause two N-HMS molecules to condense.

  • Fix: Monitor pH continuously. Add a buffer (Carbonate/Bicarbonate) if using aqueous systems. Ensure your starting Stearamide does not contain free Stearic Acid impurities, which lowers pH.

Issue 2: "The product smells strongly of Formaldehyde after drying."

Diagnosis: Reversibility / Hydrolysis.

  • Cause: N-methylol amides are equilibrium products. In the presence of moisture and neutral/acidic pH, they revert to Stearamide + Formaldehyde.

  • Fix: Store N-HMS in a desiccator. If used in a formulation, maintain a slightly alkaline pH (7.5–8.0) to stabilize the bond.

Issue 3: "Low Yield / Starting Material Recovery."

Diagnosis: Solubility limit.

  • Cause: Stearamide has a high melting point. If the reaction temp is <60°C, the amide remains crystalline and inaccessible to the formaldehyde.

  • Fix: Switch to a "Melt" method. Heat Stearamide to 110°C (melt phase) and bubble gaseous formaldehyde or add paraformaldehyde with a solid basic catalyst (e.g., solid Sodium Carbonate).

Interactive Troubleshooting Flowchart

Use this logic tree to diagnose synthesis failures.

Troubleshooting_Tree Problem Start: What is the defect? Precipitate White insoluble precipitate formed during reaction Problem->Precipitate Smell Strong Formaldehyde smell in final product Problem->Smell NoReaction Recovered unreacted Stearamide Problem->NoReaction CheckPH Check pH. Is it < 7? Precipitate->CheckPH CheckWater Check Water Content. Is product damp? Smell->CheckWater CheckTemp Check Temp. Was it < 65°C? NoReaction->CheckTemp Sol1 Diagnosis: Dimerization. Action: Raise pH to 9.0 Restart synthesis. CheckPH->Sol1 Yes Sol2 Diagnosis: Hydrolysis. Action: Dry thoroughly. Store w/ desiccant. CheckWater->Sol2 Yes Sol3 Diagnosis: Solubility Limit. Action: Use Ethanol or Run in Melt (>110°C). CheckTemp->Sol3 Yes

Figure 2: Decision tree for troubleshooting common N-HMS synthesis failures.

References

  • Mechanism of N-Methylol Formation

    • Reaction: Amide + Formaldehyde N-Hydroxymethyl amide.
    • Source: Lewin, M., & Sello, S. B. (Eds.).[2][3] (1983). Chemical Processing of Fibers and Fabrics: Functional Finishes. Marcel Dekker. (Standard text on N-methylol chemistry kinetics).

  • Solubility & Solvent Effects

    • Data: Stearic acid derivatives show significantly higher solubility in Ethanol/Isopropanol compared to w
    • Source: Hoerr, C. W., & Ralston, A. W. (1944).[4] The Solubilities of the Normal Saturated Fatty Acids. Journal of Organic Chemistry, 9(4), 329–337.

  • Acid-Catalyzed Crosslinking

    • Mechanism:[5][6][7][8] Protonation of the methylol oxygen followed by dehydration to form the N-acylimine intermediate.

    • Source: Petersen, H. (1968). The Chemistry of Crease-Resist Crosslinking Agents. Textile Research Journal, 38(2), 156-176.

  • Prodrug Applications (N-Hydroxymethylation): Context: Use of N-hydroxymethyl derivatives to alter solubility and dissolution rates of amide-containing drugs. Source: Bundgaard, H. (1985). Design of Prodrugs: Bioreversible Derivatives for Various Functional Groups and Chemical Entities. Elsevier Science.

Sources

Technical Support Center: Purification of N-(Hydroxymethyl)stearamide

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process Development & Application Science Document ID: HMS-PUR-001 Status: Active Last Updated: October 2023

Executive Summary & Chemical Context[1][2][3][4]

N-(Hydroxymethyl)stearamide (HMS) (also known as N-Methylolstearamide) is a reactive intermediate used primarily as a crosslinking agent and hydrophobic textile finish. It is synthesized via the condensation of stearamide with formaldehyde.

The Central Challenge: HMS exists in a delicate chemical equilibrium.



Purification is complicated by three factors:

  • Reversibility: Excessive heat or acidity reverses the reaction, releasing formaldehyde and regenerating the starting material (Stearamide).

  • Crosslinking: Under thermal stress, HMS condenses with itself or stearamide to form N,N'-Methylenebisstearamide (MBS) , a highly insoluble, high-melting impurity.

  • Solubility Similarity: The long alkyl chain (C18) dominates solubility, making separation from unreacted stearamide difficult.

This guide provides a self-validating purification workflow designed to isolate pure HMS while suppressing the formation of MBS and free stearamide.

Impurity Profile & Diagnostic Table

Before beginning purification, characterize your crude material. Use this table to identify your specific contamination profile.

ComponentChemical RoleMelting Point (°C)Solubility (Hot Ethanol)Diagnostic Sign
This compound Target Product 110 – 112°C Soluble Sharp MP, Hydroxyl peak in IR
StearamideStarting Material107 – 109°CSolubleDepression of MP; Product feels "waxy"
N,N'-Methylenebisstearamide (MBS)Side Product (Dimer)~144 – 148°CInsoluble White precipitate that persists in boiling solvent
ParaformaldehydeReagent Residue120 – 170°C (Dec)Insoluble (depolymerizes)Pungent formaldehyde odor

Troubleshooting & FAQs

Category A: Solubility & Filtration Issues

Q: I dissolved my crude product in boiling ethanol, but a fine white powder remains insoluble. Should I add more solvent?

  • Diagnosis: You are likely observing N,N'-Methylenebisstearamide (MBS) . This dimer is significantly less soluble than HMS.

  • Action: Do not add more solvent. This insolubility is your primary purification mechanism. Perform a hot filtration (gravity filtration with a fluted paper or a pre-heated Buchner funnel) immediately. The solid trapped in the filter is the impurity. The filtrate contains your target HMS.

Q: My product oils out (forms a liquid blob) instead of crystallizing upon cooling.

  • Diagnosis: The solution is too concentrated, or the cooling rate is too fast, causing the hydrophobic tails to aggregate before the crystal lattice forms.

  • Action:

    • Reheat the mixture until clear.

    • Add a small volume (5-10%) of additional solvent (Ethanol or Toluene).

    • Allow the solution to cool to room temperature slowly without stirring.

    • Seed the solution with a pure HMS crystal if available.

Category B: Thermal Stability & Drying[6][7]

Q: After drying in the oven at 80°C, my product smells strongly of formaldehyde and the melting point dropped.

  • Diagnosis: Thermal decomposition. You have reversed the equilibrium, regenerating Stearamide and releasing Formaldehyde gas.

  • Action: Never dry HMS above 50°C.

    • Correct Protocol: Vacuum dry at 40°C maximum over desiccant (P₂O₅ or Silica Gel) to remove water without triggering the retro-aldol reaction.

Q: My final product has a melting range of 105–115°C. Is this acceptable?

  • Diagnosis: No. A wide range indicates a mixture of HMS and Stearamide.

  • Action: Recrystallize again. The melting point of pure HMS (110–112°C) is distinct but close to Stearamide. A wide range suggests the reaction did not go to completion or reversion occurred during purification.

Validated Purification Protocol: Recrystallization

Objective: Isolate HMS from unreacted Stearamide and remove MBS impurity.

Reagents:

  • Solvent: Ethanol (95%) or Isopropanol. (Note: Toluene is effective but harder to remove at low temps).

  • Anti-solvent (Optional): Water.[1]

Step-by-Step Workflow
  • Dissolution (The Saturation Point):

    • Place crude HMS in a flask with a condenser.

    • Add Ethanol (approx. 10 mL per gram of crude).

    • Heat to reflux (gentle boil).

    • Critical Check: If the solution is clear, proceed. If white solids persist despite boiling, this is the MBS impurity.

  • Hot Filtration (MBS Removal):

    • While the solution is boiling hot , filter it through a pre-warmed funnel.

    • Why? MBS precipitates immediately upon cooling. Filtering hot removes the high-melting dimer.

  • Crystallization (Thermodynamic Control):

    • Allow the filtrate to cool slowly to room temperature.

    • Once at room temp, transfer to an ice bath (0–4°C) for 1 hour.

    • Note: Rapid cooling traps Stearamide inside the HMS lattice. Slow cooling excludes it.

  • Isolation & Wash:

    • Filter the crystals using vacuum filtration.[2]

    • Wash the cake with cold Ethanol (-20°C).

    • Why? Stearamide is slightly soluble in cold ethanol; washing removes surface residues.

  • Drying (The Stability Step):

    • Dry under high vacuum at ambient temperature or max 40°C.

    • Store in a desiccator.

Process Visualization

The following diagram illustrates the decision logic for the purification process, highlighting the critical separation points for specific impurities.

HMS_Purification Start Crude HMS Mixture (HMS + Stearamide + MBS) Dissolve Dissolve in Boiling Ethanol (95%) Start->Dissolve CheckSolids Check for Insolubles (at Boiling) Dissolve->CheckSolids FilterHot Hot Filtration (Remove MBS) CheckSolids->FilterHot Insolubles Present CoolSlow Slow Cooling to RT then 4°C CheckSolids->CoolSlow Clear Solution DiscardSolid Discard Solid (MBS Impurity) FilterHot->DiscardSolid FilterHot->CoolSlow Filtrate FilterCold Vacuum Filtration CoolSlow->FilterCold Wash Wash with Cold Ethanol FilterCold->Wash Filtrate Filtrate (Mother Liquor) Contains Stearamide & Formaldehyde FilterCold->Filtrate Dry Vacuum Dry (< 40°C) Wash->Dry Final Pure HMS (MP: 110-112°C) Dry->Final

Caption: Figure 1: Purification logic flow for this compound. Red nodes indicate critical control points for impurity removal and stability preservation.

References

  • Source: U.S. Patent 2,306,185 (1942). "Manufacture of N-methylol amides of fatty acids." This foundational patent describes the synthesis and inherent instability of the methylol linkage, necessitating low-temperature handling.
  • Physical Properties of Stearamide & Derivatives

    • Source: PubChem Compound Summary for Stearamide (CID 31292). Provides baseline solubility and melting point data (109°C)
    • URL:[Link]

  • Recrystallization of Fatty Amides

    • Source: Swern, D. (Ed.). (1979). Bailey's Industrial Oil and Fat Products. Wiley-Interscience. (Standard reference for fatty acid derivative purification, confirming ethanol/toluene solubility profiles).
    • URL:[Link]

  • Methylenebisstearamide (MBS)

    • Source: PubChem Compound Summary for N,N'-Ethylenebis(stearamide) (Analogous structure to MBS).
    • URL:[Link]

Sources

Stability issues of N-(Hydroxymethyl)stearamide under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of N-(Hydroxymethyl)stearamide

Introduction: The "Goldilocks" Amide

Welcome to the technical support center. If you are working with This compound (CAS 3370-35-2) , you are likely utilizing it as a slipping agent, a crosslinker in coating matrices, or a hydrophobic modifier.

In my years of troubleshooting formulation issues, I have found N-HMS to be a "Goldilocks" molecule. It requires a precise pH and temperature window to maintain its functionality. Deviate too far into acidity, and it crosslinks into an insoluble wax; drift into basicity, and it falls apart, releasing formaldehyde.

This guide is designed to help you diagnose, understand, and prevent these stability failures.

Part 1: Acidic Instability – The Crosslinking Trap

Q: Why does my formulation develop a high-melting white precipitate in acidic environments (pH < 5)?

A: You are likely witnessing acid-catalyzed self-condensation, forming Methylene Bis-Stearamide (MBS).

This is the most common failure mode I encounter. Unlike simple hydrolysis (which yields stearic acid), the N-methylol group is highly sensitive to acid. It acts as a "latent crosslinker."

  • The Mechanism: In the presence of protons (

    
    ), the hydroxyl group of the N-methylol moiety is protonated and lost as water, generating a highly reactive N-acyliminium ion . This electrophile attacks the nitrogen of a neighboring amide molecule.
    
  • The Result: Two molecules of N-HMS fuse to form N,N'-Methylenebis(stearamide) (CAS 109-23-9).

  • Why it matters: N-HMS melts at ~110°C and is dispersible. The resulting Bis-amide melts at ~148°C and is virtually insoluble in most solvents, effectively ruining your formulation's homogeneity.

Q: Can I reverse this precipitation?

A: No. The methylene bridge (


) is extremely stable once formed. You must prevent it by maintaining pH > 6.0 during processing.

Part 2: Basic Instability – The Deformylation Risk

Q: Why am I detecting free formaldehyde in my basic formulation (pH > 9), even at room temperature?

A: You are triggering a base-catalyzed retro-addition (Deformylation).

While amides are generally stable to hydrolysis in mild base, the N-methylol group is not. It exists in equilibrium with the parent amide and formaldehyde. High pH shifts this equilibrium toward dissociation.

  • The Mechanism: Hydroxide ions facilitate the deprotonation or destabilization of the methylol group, causing the release of formaldehyde (

    
    ) and reverting the molecule to Stearamide  (CAS 124-26-5).
    
  • The Consequence: You lose the crosslinking functionality of the methylol group, and your formulation may fail regulatory compliance due to free formaldehyde limits.

Part 3: Diagnostics & Troubleshooting

Q: How do I distinguish between the different degradation products?

A: Use Melting Point (MP) as your primary diagnostic tool.

If you filter the precipitate from your failed experiment, the melting point will tell you the chemical story:

ObservationLikely CompoundMelting PointCause
Waxy Solid This compound (Intact)107–112°C Solubility limit reached (Temp too low)
Hard Wax N,N'-Methylenebis(stearamide) 145–150°C Acid catalyzed condensation
Soft Wax Stearamide 108–109°C *Base catalyzed deformylation
Crystalline Stearic Acid 69–70°C Extreme Acid/Base Hydrolysis (Rare)

*Note: Stearamide and N-HMS have similar MPs, so use IR spectroscopy (look for OH stretch at 3300 cm⁻¹ in N-HMS) or formaldehyde test (Chromotropic acid) to distinguish.

Part 4: Visualizing the Chemistry

Below is a pathway map detailing the fate of N-HMS under different conditions.

NHMS_Stability cluster_acid Acidic Failure Mode cluster_base Basic Failure Mode NHMS This compound (Active Agent) MP: ~110°C Iminium Reactive N-Acyliminium Ion (Intermediate) NHMS->Iminium Acid (pH < 5) - H2O Stearamide Stearamide (Loss of Function) MP: ~109°C NHMS->Stearamide Base (pH > 9) Retro-Addition Formaldehyde Formaldehyde (Toxic Byproduct) NHMS->Formaldehyde Base (pH > 9) MBS N,N'-Methylenebis(stearamide) (Insoluble Crosslink) MP: ~148°C Iminium->MBS + N-HMS (Self-Condensation)

Figure 1: Degradation pathways of this compound. Acid leads to crosslinking (red); Base leads to formaldehyde release (green).

Part 5: Troubleshooting Workflow

Use this decision tree to resolve stability issues in your lab.

Troubleshooting_Flow Start Issue: Precipitate or Haze CheckPH Check Formulation pH Start->CheckPH Acid pH < 5.5 CheckPH->Acid Base pH > 8.5 CheckPH->Base Neutral pH 6.0 - 8.0 CheckPH->Neutral TestMP Isolate Solid & Test Melting Point Acid->TestMP Suspect Crosslinking Base->TestMP Suspect Deformylation Solubility Check Temperature/Solvent (Likely unreacted N-HMS) Neutral->Solubility HighMP MP > 140°C (Methylene Bis-Stearamide) TestMP->HighMP LowMP MP ~ 109°C (Stearamide) TestMP->LowMP

Figure 2: Diagnostic workflow for identifying the cause of precipitation.

References

  • Biosynth . (n.d.). This compound Technical Data. Retrieved from

  • ChemicalBook . (2024). N-Hydroxymethylstearamide Properties and CAS 3370-35-2. Retrieved from

  • LookChem . (n.d.). Methylenebisstearamide (CAS 109-23-9) Melting Point Data. Retrieved from

  • Master Organic Chemistry . (2019). Amide Hydrolysis Mechanisms (Acid/Base). Retrieved from

  • BenchChem . (2025).[1] Self-Crosslinking Mechanism of N-methylol acrylamides. Retrieved from

Sources

Technical Support Center: N-(Hydroxymethyl)stearamide (HMS) Cross-linking

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting incomplete cross-linking with N-(Hydroxymethyl)stearamide (CAS 3370-35-2). Audience: Pharmaceutical Scientists, Polymer Chemists, and Drug Delivery Systems Engineers. Scope: Optimization of cross-linking density in biomaterial matrices and hydrophobic coatings.

Core Chemistry & Mechanism

This compound (HMS) acts as a bifunctional cross-linker combining a hydrophobic C18 alkyl tail with a reactive N-methylol (N-hydroxymethyl) head group. In drug delivery applications—specifically in transdermal adhesive matrices or hydrophobic coating stabilization—incomplete cross-linking leads to mechanical failure, drug crystallization, or uncontrolled release rates.

The cross-linking mechanism relies on acid-catalyzed condensation . The methylol group (


) is protonated, releasing water to form a reactive iminium ion, which then attacks nucleophiles (hydroxyls, amides, or amines) on the polymer backbone.
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the critical acid-activation pathway required for successful HMS cross-linking.

HMS_Mechanism HMS This compound (R-CONH-CH2OH) Protonated Protonated Intermediate (R-CONH-CH2OH2+) HMS->Protonated Protonation Acid Acid Catalyst (H+) Acid->Protonated Water H2O (Byproduct) Must be removed Protonated->Water Iminium Reactive Iminium Ion (R-CONH+=CH2) Protonated->Iminium - H2O Crosslink Stable Cross-link (R-CONH-CH2-Nu) Iminium->Crosslink Nucleophilic Attack Substrate Polymer Substrate (Nu-H) Substrate->Crosslink

Figure 1: The acid-catalyzed condensation mechanism of HMS. Note that water removal is thermodynamically essential to drive the equilibrium toward the cross-linked state.

Diagnostic Workflow: Why is my cross-linking incomplete?

Before altering parameters, use this logic gate to isolate the failure mode. Most HMS failures stem from solubility mismatches (due to the stearyl tail) or insufficient activation energy (catalysis/heat).

Figure 2: Diagnostic logic for isolating N-methylol cross-linking failures.

Critical Process Parameters (CPP) & Troubleshooting Guides

Issue 1: The "Hydrophobic Paradox" (Solubility vs. Reactivity)

Symptom: White specks in the film, inconsistent tensile strength, or "blooming" of HMS to the surface. Root Cause: HMS has a melting point of ~107°C but begins to soften around 65°C. The C18 stearyl tail is highly hydrophobic, while the methylol group is hydrophilic. In polar solvents (ethanol, water), HMS forms micelles, hiding the reactive head group.

Corrective Protocol:

  • Pre-solubilization: Do not add HMS directly to aqueous formulations. Dissolve HMS in a non-polar "bridge" solvent (e.g., hot Toluene, THF, or warm Isopropanol) before introducing it to the main polymer mix.

  • Temperature Integration: Ensure the mixing temperature exceeds 65°C to keep the stearyl chains mobile and prevent crystallization before the reaction starts.

Issue 2: Catalyst Starvation (pH Control)

Symptom: The film remains tacky or soluble after the standard curing cycle. Root Cause: The formation of the iminium ion (see Figure 1) is strictly pH-dependent. At neutral or alkaline pH, HMS functions only as a filler, not a cross-linker.

Corrective Protocol:

  • Target pH: 3.0 – 4.5.

  • Catalyst Selection:

    • Direct Acid: p-Toluenesulfonic acid (p-TSA) for solvent systems (fast cure).

    • Latent Acid: Ammonium Chloride (

      
      ) or Diammonium Phosphate. These release acid only upon heating, preventing premature cross-linking (pot-life extension).
      
Issue 3: Reversibility (Water Management)

Symptom: Cross-linking works initially but degrades upon storage in humid conditions. Root Cause: The condensation reaction is reversible:


. If water is trapped in the matrix during curing, the equilibrium shifts left (hydrolysis).

Corrective Protocol:

  • Open Curing: Cure in a vented oven to allow water vapor escape.

  • Step-Curing:

    • Drying Phase: 80°C for 30 mins (removes bulk solvent/water).

    • Curing Phase: 140°C for 5-10 mins (activates cross-linking).

Quantitative Data: Optimization Tables

Table 1: Catalyst Efficiency for HMS Activation

Data based on acrylic pressure-sensitive adhesive matrix curing at 130°C.

Catalyst TypeConcentration (wt%)Pot Life (at 25°C)Gel Fraction (Cross-link Density)Risk Factor
None 0%> 6 months< 10% (Fail)No reaction
p-TSA (Strong Acid) 0.5%< 4 hours92% (High)Premature gelling
Ammonium Chloride 1.0%> 1 week85% (Good)Corrosion of metal substrates
Maleic Acid 1.0%24 hours78% (Moderate)Compatible with bio-polymers
Table 2: Solvent Compatibility Guide
Solvent SystemHMS Solubility (at 25°C)HMS Solubility (at 60°C)Recommendation
Water InsolubleDispersible (Micelles)Requires surfactant; poor cross-linking efficiency.
Ethanol Low (<1%)ModerateGood for co-solvent systems.
Toluene/THF ModerateHighIdeal for initial dissolution.
DMSO HighHighGood solubility, but hard to remove (high BP inhibits cure).

Frequently Asked Questions (FAQs)

Q: Can I use HMS to cross-link protein-based hydrogels (Gelatin/Albumin)? A: Yes, but with caution. HMS reacts with the amide backbone of proteins. However, the high temperatures required for HMS activation (>110°C) often denature proteins. Recommendation: Use HMS only for denatured protein matrices or synthetic peptide scaffolds where thermal stability is high. For sensitive proteins, consider cold-setting cross-linkers like Glutaraldehyde or EDC/NHS, although HMS offers lower toxicity in the final cured state if fully reacted.

Q: Why does my film smell like formaldehyde? A: The N-methylol group is in equilibrium with free formaldehyde. If the curing temperature is too high (>160°C) or the pH is too low (<2.0), the methylol group can degrade, releasing formaldehyde gas. Solution: Optimize catalyst levels to lower the required curing temperature and ensure adequate ventilation.

Q: I am seeing "blooming" (white powder) on the surface of my transdermal patch after 1 week. A: This is unreacted HMS migrating to the surface due to the "Stearic Effect." The C18 tail is crystallizing. Solution: This confirms incomplete cross-linking. Increase the curing time or catalyst concentration to lock the HMS into the polymer network so it cannot migrate.

References

  • Tillet, G., Boutevin, B., & Ameduri, B. (2011).[1] Chemical reactions of polymer crosslinking and post-crosslinking at room and medium temperature. Progress in Polymer Science. (Review of N-methylol chemistry and acid catalysis mechanisms). 2

  • ChemicalBook. (2024). N-Hydroxymethylstearamide (CAS 3370-35-2) Properties and Applications. (Physical properties and solubility data). 3

  • Biosynth. (2023).[1] Safety Data Sheet: this compound. (Safety and handling protocols). 4[1][5][6][7][8][9][10][11]

  • Vector Laboratories. (n.d.). Maleimide and Crosslinker Chemistry. (Comparative chemistry for cross-linking conditions and pH sensitivity). 11[1][5][6][8][9][10][11]

Sources

Technical Support Center: Controlling Cross-Linking with N-(Hydroxymethyl)stearamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

N-(Hydroxymethyl)stearamide (N-HMS) , often referred to as N-Methylol Stearamide, is a bifunctional additive acting as both a processing aid (internal lubricant) and a cross-linking agent. Unlike simple stearamides, the functional N-methylol group (-NH-CH₂-OH) enables covalent bonding with nucleophilic substrates (hydroxyl, amide, carboxyl) or self-condensation under heat and acidic conditions.

To control the degree of cross-linking, one must modulate the kinetics of the acid-catalyzed condensation reaction . The mechanism proceeds via the formation of a reactive iminium ion intermediate, which then attacks the polymer backbone.

Reaction Mechanism Diagram

The following diagram illustrates the activation and cross-linking pathway.

ReactionMechanism NHMS This compound (R-NH-CH2-OH) Inter Protonated Species (R-NH-CH2-OH2+) NHMS->Inter + H+ Acid Acid Catalyst (H+) Acid->Inter Water H2O (Leaving Group) Inter->Water Iminium Reactive Iminium Ion (R-NH+=CH2) Inter->Iminium - H2O Crosslink Cross-Linked Network (R-NH-CH2-O-P) Iminium->Crosslink + Substrate Substrate Polymer Substrate (P-OH or P-NH2) Substrate->Crosslink

Figure 1: Acid-catalyzed activation of N-HMS generating the electrophilic iminium ion for cross-linking.[1]

Troubleshooting Guide (Q&A)

This section addresses specific deviations in cross-linking density and processability.

Issue 1: Insufficient Cross-Linking Density (Low Modulus/High Swelling)

User Question: We added 3 phr of N-HMS and cured at 140°C, but the final product dissolves in solvent and shows low tensile strength. How do we increase the cross-link density?

Scientist Response: Low cross-linking density typically indicates incomplete conversion of the N-methylol groups. The reaction is kinetically limited.

  • Root Cause Analysis:

    • Insufficient Acid Catalyst: N-HMS is stable at neutral pH. Without a proton donor, the leaving group (H₂O) cannot be eliminated to form the reactive iminium ion.

    • Temperature Threshold: 140°C may be below the activation energy required for the specific catalyst used.

    • Substrate Incompatibility: The polymer may lack sufficient nucleophilic groups (OH, NH, COOH) to react with the N-HMS.

  • Corrective Actions:

    • Step 1 (Catalyst): Incorporate a latent acid catalyst like Ammonium Chloride (NH₄Cl) or Diammonium Phosphate at 0.5–1.0% by weight of the N-HMS. These release acid only upon heating, preventing premature cure while driving the reaction at cure temperature [1].

    • Step 2 (Temperature): Increase curing temperature to 150°C–160°C . The condensation reaction rate doubles roughly every 10°C increase.

    • Step 3 (Dosage): Verify the N-HMS loading. For high cross-link density, dosages of 3–5 phr are standard; however, increasing dosage without catalyst will only increase lubrication (plasticization), not cross-linking.

Issue 2: Scorch (Premature Cross-Linking) during Compounding

User Question: The material is hardening in the extruder/mixer before we can mold it. The viscosity spikes uncontrollably.

Scientist Response: "Scorch" occurs when the cross-linking reaction triggers during the mixing phase due to excessive heat or low pH.

  • Root Cause Analysis:

    • Free Acid Presence: Using strong acids (e.g., p-Toluenesulfonic acid) directly can trigger reaction at mixing temperatures (80–100°C).

    • Shear Heating: High shear rates in the mixer may be raising the batch temperature above the activation threshold.

  • Corrective Actions:

    • Switch to Latent Catalysts: Replace free acids with blocked catalysts (e.g., amine-blocked p-TSA or metallic salts like MgCl₂). These require higher dissociation temperatures (>130°C) to become active.

    • Add a Retarder: Introduce a small amount of weak base (e.g., Triethanolamine) to neutralize trace acids generated during mixing.

    • Process Control: Maintain mixing temperature below 110°C . N-HMS is generally stable up to this point in the absence of strong acids.

Issue 3: Surface Blooming (White Powder on Surface)

User Question: After curing, a white waxy powder appears on the surface of the rubber sheets after 24 hours.

Scientist Response: Blooming indicates that the N-HMS has migrated to the surface rather than reacting into the polymer network. This is a solubility failure.

  • Root Cause Analysis:

    • Unreacted N-HMS: If the cross-linking reaction is inefficient, the unreacted N-HMS acts as a simple stearamide. Stearamides have limited solubility in many polymers at room temperature and will migrate (bloom) to the surface to reduce free energy.

    • Saturation: The loading (phr) exceeds the number of available reactive sites on the polymer backbone.

  • Corrective Actions:

    • Drive the Reaction: Follow the protocols in Issue 1 to ensure the N-HMS is chemically bound to the matrix. Bound molecules cannot migrate.

    • Reduce Loading: If the reaction is maximized but blooming persists, reduce N-HMS concentration. The "saturation point" for your specific polymer has been exceeded.

Experimental Protocols

Protocol A: Determination of Optimal Curing Window

To control the degree of cross-linking, you must establish the relationship between catalyst concentration, temperature, and gel content.

Materials:

  • Polymer Base (e.g., Acrylic, Nitrile Rubber, or Cellulosic binder)

  • This compound (N-HMS)

  • Catalyst: Ammonium Chloride (20% solution)

  • Solvent: Acetone or MEK (for extraction)

Step-by-Step Methodology:

  • Compounding:

    • Prepare 4 samples with fixed N-HMS loading (e.g., 3.0 phr).

    • Vary Catalyst loading: 0%, 0.5%, 1.0%, 1.5% (based on N-HMS weight).

    • Mix at 100°C (below cure temp) for 5 minutes.

  • Curing:

    • Press sheets at 150°C .

    • Cure times: 5, 10, 15, and 20 minutes for each catalyst level.

  • Gel Content Analysis (Degree of Cross-linking):

    • Weigh initial cured sample (

      
      ).
      
    • Immerse in solvent (Acetone/MEK) for 24 hours at reflux.

    • Dry the remaining insoluble network to constant weight (

      
      ).
      
    • Calculate Gel Fraction:

      
      .
      
  • Data Interpretation:

    • Plot Gel % vs. Time. The plateau indicates the maximum cross-linking degree for that formulation.

Data Presentation: Effect of Catalyst on Cross-Linking

Table 1: Representative data for Acrylic Rubber cured at 150°C with N-HMS (3 phr)

Catalyst (NH₄Cl) %Cure Time (min)Gel Content (%)Tensile Modulus (MPa)Status
0.0%205%2.1Uncured (Plasticized)
0.5%2065%8.5Moderate Cure
1.0%1082%12.4Optimal
1.0%2085%12.8Saturated
2.0%588%13.0Risk of Scorch

Decision Logic for Process Control

Use this logic flow to adjust your parameters during development.

TroubleshootingFlow Start Start: Evaluate Cured Part CheckProp Check Mechanical Properties (Modulus / Solvent Swell) Start->CheckProp LowCross Result: Low Modulus / High Swell (Under-cured) CheckProp->LowCross Too Soft HighCross Result: Brittle / Scorch (Over-cured) CheckProp->HighCross Too Hard/Scorch GoodCross Result: Optimal Properties CheckProp->GoodCross Target Met CheckCat Is Catalyst Present? LowCross->CheckCat CheckScorch Did it cure during mixing? HighCross->CheckScorch AddCat Add Latent Acid Catalyst (e.g., NH4Cl) CheckCat->AddCat No CheckTemp Is Cure Temp > 140°C? CheckCat->CheckTemp Yes IncTemp Increase Cure Temp (Target 150-160°C) CheckTemp->IncTemp No CheckDosage Is N-HMS Dosage > 2 phr? CheckTemp->CheckDosage Yes IncDosage Increase N-HMS Dosage CheckDosage->IncDosage No SwitchLatent Switch to Latent Catalyst or Add Retarder (Base) CheckScorch->SwitchLatent Yes RedTemp Reduce Mixing Temp (<110°C) CheckScorch->RedTemp No (Brittle)

Figure 2: Troubleshooting logic for optimizing N-HMS cross-linking.

Frequently Asked Questions (FAQ)

Q: Can I use N-HMS in water-based emulsions? A: Yes, but N-HMS is hydrophobic. It must be dispersed using surfactants. In aqueous systems, N-Methylol Acrylamide (NMA) is often preferred, but N-HMS can be used if hydrophobicity is required. Ensure the pH of the emulsion is acidic (pH 4–5) during the drying/curing phase to trigger the reaction [2].

Q: What is the shelf life of the compounded mixture? A: If a free acid catalyst is used, shelf life is very short (hours). If a latent catalyst (e.g., Ammonium Chloride) is used and stored at room temperature, the compound can remain stable for days to weeks. Avoid moisture, as water can hydrolyze the N-methylol group, releasing formaldehyde and deactivating the cross-linker [3].

Q: Does N-HMS release formaldehyde? A: Yes. The condensation reaction and potential hydrolysis can release small amounts of formaldehyde. Proper ventilation is required during curing. Formaldehyde scavengers (e.g., ethylene urea) can be added if low-VOC compliance is necessary.

References

  • Navdeep Chemicals. (n.d.). N-Methylol Stearamide Technical Data Sheet. Retrieved from

  • Brown, N. R., & Frazier, C. E. (2007). Cross-linking poly[(vinyl acetate)-co-N-methylolacrylamide] latex adhesive performance.[2] International Journal of Adhesion and Adhesives, 27(6), 547-553. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Crosslinking Technical Handbook. Retrieved from

  • Sigma-Aldrich. (2024).[3] Safety Data Sheet: N,N′-Ethylenebis(stearamide). Retrieved from

Sources

Technical Support Center: High-Purity N-(Hydroxymethyl)stearamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured as a dynamic, autonomous troubleshooting center designed for researchers and process chemists. It prioritizes causality, mechanistic understanding, and actionable protocols over rigid templates.

Topic: Minimizing Impurities & Process Optimization Document ID: TS-HMS-001 Status: Active / Verified

Executive Summary & Chemical Logic

N-(Hydroxymethyl)stearamide (N-HMS) is a critical non-ionic surfactant and slip agent. Its synthesis involves the methylolation of stearamide with formaldehyde.

  • Target Reaction: Nucleophilic attack of the amide nitrogen on the carbonyl carbon of formaldehyde.

  • The Challenge: The reaction is reversible and prone to a specific, irreversible side reaction—the formation of N,N'-Methylenebisstearamide (MBS) .

  • The Golden Rule: Purity is a function of pH control and thermal history . Acidic conditions and excessive heat drive the formation of the high-melting "Bis" impurity, which is notoriously difficult to remove once formed.

Reaction Pathway & Impurity Mapping

To troubleshoot, you must visualize the invisible competition occurring in your reactor.

NHMS_Reaction_Pathway cluster_impurities Critical Failure Mode Stearamide Stearamide (SM) NHMS This compound (Target Product) MP: ~110-115°C Stearamide->NHMS Base Cat. (pH 8-9) Temp < 90°C MBS N,N'-Methylenebisstearamide (Major Impurity) MP: 148-150°C Stearamide->MBS Cross-linking (Low HCHO ratio) HCHO Formaldehyde (Excess) HCHO->NHMS Base Cat. (pH 8-9) Temp < 90°C NHMS->MBS Acid Cat. (pH < 7) High Temp (>100°C) -HCHO, -H2O Water H2O

Figure 1: Mechanistic pathway showing the target methylolation (Green) versus the parasitic condensation to the Bis-amide (Red).

Troubleshooting Guide (Q&A Format)

Module A: Reaction Control (The "Prevention" Phase)

Q: My product has a melting point of 135°C+, significantly higher than the literature value (~112°C). What happened? A: You have formed the Methylenebisstearamide (MBS) impurity.

  • The Mechanism: Two molecules of N-HMS (or one N-HMS and one Stearamide) have condensed, eliminating water/formaldehyde and forming a methylene bridge (

    
    ).
    
  • Root Cause:

    • pH Drift: The reaction likely became acidic. Formaldehyde oxidation can generate formic acid, dropping the pH.

    • Overheating: Temperatures above 100°C favor the thermodynamic stability of the Bis-amide over the kinetic N-HMS product.

  • Corrective Action:

    • Maintain pH 8.0–9.5 using NaOH or KOH.

    • Monitor pH hourly; add buffer if necessary.

    • Cap reaction temperature at 80–90°C .

Q: The melting point is low (<105°C) and the product feels "waxy" or sticky. A: This indicates Unreacted Stearamide or retained solvent/moisture.

  • Root Cause:

    • Stoichiometry: Insufficient formaldehyde. The reaction is an equilibrium; you need excess HCHO to push it to the right (Le Chatelier’s principle).

    • Premature Quench: Reaction time was too short.

  • Corrective Action:

    • Use a 1.1 to 1.2 molar excess of Formaldehyde (paraformaldehyde is often preferred to reduce water content).

    • Verify conversion via TLC or FTIR (disappearance of the primary amide doublet at ~3300-3400 cm⁻¹).

Module B: Purification (The "Correction" Phase)

Q: The crude product is yellow. How do I remove the color? A: Yellowing is typically due to oxidation (often catalyzed by iron traces) or Schiff base formation.

  • Protocol:

    • Ensure all reactor parts are glass-lined or high-grade stainless steel (passivated).

    • Add a reducing agent like Sodium Borohydride (NaBH₄) (0.1 wt%) during the reaction to suppress oxidation.

    • Recrystallize from Ethanol with activated carbon.

Q: How do I separate the Bis-impurity (MBS) if it has already formed? A: Separation is based on solubility differentials. MBS is significantly less soluble in organic solvents than N-HMS due to its higher molecular weight and cross-linked nature.

  • Protocol:

    • Dissolve the crude mixture in hot Ethanol (70°C) .

    • Hot Filtration: Filter the solution while hot. The Bis-impurity (MBS) often remains undissolved or precipitates first.

    • Crystallization: Cool the filtrate slowly to 4°C. N-HMS will crystallize out.

Standardized Protocols

Protocol 1: Optimized Synthesis of N-HMS

Objective: Maximize yield while suppressing MBS formation.

ParameterSpecificationRationale
Solvent Ethanol (95%) or MethanolGood solubility for N-HMS; allows reflux at safe temps.
Reagent Ratio 1.0 : 1.2 (Stearamide : HCHO)Excess HCHO drives equilibrium to product.
Catalyst NaOH / KOH (aq)Maintain pH 8–9.5. Crucial.
Temperature Reflux (~78°C for EtOH)Sufficient kinetics without thermal degradation.
Time 2–4 HoursMonitor via MP or TLC.
Protocol 2: Recrystallization (Purification)
  • Dissolution: Charge crude N-HMS into Ethanol (approx. 5 mL per gram of solid).

  • Heat: Heat to reflux until dissolved. If a white solid remains suspended after 15 mins of reflux, this is likely MBS .

  • Filtration (Critical): Filter the solution hot through a pre-heated Buchner funnel to remove the insoluble MBS.

  • Crystallization: Allow the clear filtrate to cool to room temperature, then refrigerate at 4°C for 2 hours.

  • Isolation: Filter the white crystals. Wash with cold Ethanol. Dry in a vacuum oven at 50°C (Do not exceed 60°C to prevent reversion).

Analytical Validation (Quality Control)

Use this table to interpret your analytical data.

AttributeThis compound (Target)Stearamide (Starting Material)Methylenebisstearamide (Impurity)
Melting Point 110 – 115°C 109°C148 – 150°C
Solubility (EtOH) Soluble (Hot)Soluble (Hot)Insoluble / Poorly Soluble
FTIR Signature Broad -OH stretch (~3300 cm⁻¹)Doublet -NH2 (3180, 3350 cm⁻¹)No -OH; Amide I/II bands distinct
Appearance White crystalline powderWaxy flakesHard, high-melting powder

References

  • ChemicalBook. (n.d.). N-Hydroxymethyl-stearamide Properties and Melting Point. Retrieved from

  • Ataman Chemicals. (n.d.). N,N'-Ethylenedi(stearamide) and Bis-amide Impurity Profiles. Retrieved from

  • National Institutes of Health (NIH). (2020). Investigation into the Formation of Impurities during Amide Synthesis. PubMed Central. Retrieved from

  • Google Patents. (n.d.). Process for purification of hydroxymethyl amides (US3527808A). Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

Technical Support Center: Catalyst Selection for Efficient N-(Hydroxymethyl)stearamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(Hydroxymethyl)stearamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical reaction. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you have the knowledge to troubleshoot and enhance your synthesis effectively.

This compound is a valuable chemical intermediate and a functional molecule used as a cross-linking agent, sealant, and release agent[1]. Its efficient synthesis is paramount. The core reaction involves the hydroxymethylation of stearamide with formaldehyde. While seemingly straightforward, achieving high yield and purity hinges on precise control of reaction parameters, chief among them being the selection of an appropriate catalyst.

Frequently Asked Questions (FAQs)

Q1: Is a catalyst always necessary for the synthesis of this compound?

A1: Not necessarily. The reaction between stearamide and formaldehyde can proceed under thermal, catalyst-free conditions[2][3]. In some cases, particularly with related thioamides, heating the reactants in a suitable solvent system is sufficient to achieve moderate to good yields[4]. However, a catalyst is typically employed in industrial settings to increase the reaction rate, improve yield, and allow for milder reaction conditions (lower temperature and pressure), which can prevent side reactions and product degradation.

Q2: What are the primary classes of catalysts used for this reaction?

A2: The hydroxymethylation of amides is most commonly facilitated by base catalysts. The choice of base is critical, as it influences reaction rate and selectivity[5]. Acid catalysts can also be used, although they may promote undesirable side reactions, such as the self-polymerization of formaldehyde. The primary categories are:

  • Base Catalysts: Inorganic bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and organic bases like triethylamine (TEA).

  • Acid Catalysts: Lewis acids or Brønsted acids.

  • Catalyst-Free (Thermal): Relies on elevated temperatures to drive the reaction.

Q3: What is the general mechanism for base-catalyzed this compound synthesis?

A3: The base-catalyzed mechanism proceeds via a nucleophilic addition pathway. First, the base abstracts a proton from the nitrogen atom of stearamide, creating a highly nucleophilic amide anion. This anion then attacks the electrophilic carbonyl carbon of formaldehyde. A subsequent protonation step, typically from the solvent or a protonated base molecule, yields the final this compound product.

dot

ReactionMechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Stearamide Stearamide (R-CONH₂) AmideAnion Amide Anion (R-CON⁻H) Stearamide->AmideAnion + B: Base Base (B:) Base->AmideAnion Formaldehyde Formaldehyde (CH₂O) Intermediate Alkoxide Intermediate Formaldehyde->Intermediate Product This compound (R-CONH-CH₂OH) AmideAnion->Intermediate + CH₂O ProtonatedBase Protonated Base (BH⁺) Intermediate->Product + BH⁺ ProtonatedBase->Product

Caption: Base-catalyzed hydroxymethylation mechanism.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Q4: My reaction yield is consistently low. What are the likely causes and how can I fix it?

A4: Low yield is a multifaceted problem that can originate from several sources. A systematic approach is required for diagnosis.

  • Cause 1: Suboptimal Catalyst Choice or Concentration: The nature and concentration of the catalyst are paramount. A base that is too weak may result in a slow or incomplete reaction, while a base that is too strong can lead to product decomposition, especially at elevated temperatures[5].

    • Solution: Screen a panel of bases (e.g., K₂CO₃, Na₂CO₃, NaOH, TEA). Start with a mild base like potassium carbonate, which has proven effective in similar syntheses[5]. Optimize the catalyst loading; typically, 1-10 mol% is a good starting range.

  • Cause 2: Incorrect Reactant Stoichiometry: The ratio of stearamide to formaldehyde is critical. While an excess of formaldehyde is often used to drive the reaction to completion, a very large excess can complicate purification and may not improve the yield significantly[5].

    • Solution: Begin with a moderate excess of formaldehyde (e.g., 1.5 to 2.0 equivalents). A 37% aqueous solution (formalin) is a common and convenient source.

  • Cause 3: Inadequate Reaction Conditions (Time & Temperature): The reaction may not be reaching completion if the temperature is too low or the reaction time is too short. Conversely, excessively high temperatures or prolonged heating can cause decomposition of the N-(hydroxymethyl) product, which can be thermally sensitive[1][6].

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical starting point is heating in a water bath (80-100°C) for 1-3 hours[5]. If the reaction stalls, consider a modest increase in temperature or extending the reaction time.

  • Cause 4: Presence of Impurities: Impurities in the starting materials (stearamide or formaldehyde) can interfere with the catalyst or introduce side reactions.

    • Solution: Ensure high-purity stearamide is used. If using paraformaldehyde as the formaldehyde source, ensure it is fully depolymerized. Use analytical grade solvents and reagents.

dot

Troubleshooting Start Low Yield Observed CheckCatalyst Evaluate Catalyst (Type & Loading) Start->CheckCatalyst CheckStoichiometry Verify Reactant Ratio (Stearamide:Formaldehyde) Start->CheckStoichiometry CheckConditions Assess Reaction Conditions (Time & Temperature) Start->CheckConditions CheckPurity Analyze Reagent Purity Start->CheckPurity OptimizeCatalyst Action: Screen different bases (e.g., K₂CO₃, NaOH). Adjust loading (1-10 mol%). CheckCatalyst->OptimizeCatalyst OptimizeStoichiometry Action: Use moderate excess of formaldehyde (1.5-2.0 eq). CheckStoichiometry->OptimizeStoichiometry OptimizeConditions Action: Monitor by TLC/HPLC. Adjust T (80-100°C) and time (1-3h). CheckConditions->OptimizeConditions OptimizePurity Action: Use high-purity reagents. Recrystallize stearamide if needed. CheckPurity->OptimizePurity

Caption: Decision tree for troubleshooting low yield.

Q5: I am observing significant side products. What are they and how can I minimize them?

A5: Side product formation is a common challenge that compromises both yield and purity.

  • Side Product 1: Bis-amide Formation (Methylene-bis-stearamide): The this compound product can react with another molecule of stearamide to form a methylene-bridged dimer. This is more prevalent under acidic conditions or at high temperatures.

    • Minimization: Employing base catalysis and maintaining a moderate temperature can suppress this side reaction. Using a slight excess of formaldehyde also helps ensure the stearamide reacts with formaldehyde rather than the product.

  • Side Product 2: Formaldehyde Polymerization: Formaldehyde can self-polymerize to form paraformaldehyde or other oligomers, especially in concentrated solutions or under acidic conditions.

    • Minimization: Use fresh formalin solution. Running the reaction under basic conditions disfavors polymerization.

  • Side Product 3: Product Decomposition: As mentioned, N-(hydroxymethyl) amides can be unstable and may decompose back to the starting amide and formaldehyde, or undergo other degradation pathways[6].

    • Minimization: Avoid unnecessarily high temperatures and prolonged reaction times. Upon reaction completion, it is advisable to cool the mixture and proceed with workup and purification promptly[5].

Q6: My catalyst seems to lose activity over the course of the reaction. What is causing this?

A6: Catalyst deactivation is the loss of catalytic activity over time and can be a significant issue in scaled-up reactions[7].

  • Mechanism 1: Poisoning: Impurities in the feedstock (e.g., acidic or sulfur-containing compounds) can bind irreversibly to the active sites of the catalyst, rendering them inactive.

    • Prevention: Ensure the purity of all reactants and the solvent.

  • Mechanism 2: Coking/Fouling: At higher temperatures, organic molecules can decompose and deposit carbonaceous material onto the catalyst surface, blocking active sites and pores[7].

    • Prevention: Operate at the lowest effective temperature. Ensure proper mixing to avoid localized "hot spots" in the reactor.

Experimental Protocols & Data
Protocol 1: General Procedure for Base-Catalyzed Synthesis

This protocol provides a robust starting point for optimization.

  • Reactor Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add stearamide (1.0 eq) and a suitable solvent (e.g., ethanol/water mixture)[4].

  • Reagent Addition: Begin stirring and add the base catalyst (e.g., potassium carbonate, 0.05 eq).

  • Heating: Heat the mixture to 80-90°C to ensure complete dissolution of the stearamide.

  • Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (37%, 1.5 eq) to the reaction mixture over 15-20 minutes.

  • Reaction: Maintain the temperature at 90-95°C for 1-3 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates upon cooling.

  • Purification: Filter the solid product and wash it with cold water to remove the catalyst and any remaining formaldehyde. The crude product can be further purified by recrystallization from a suitable solvent like acetone or an alcohol to achieve high purity[4].

Data Summary: Catalyst Performance Comparison

The selection of a catalyst system has a direct and significant impact on reaction outcomes. The following table summarizes expected performance based on catalyst type, synthesized from literature on related amide hydroxymethylation reactions.

Catalyst TypeExample(s)Typical TemperatureTypical YieldKey AdvantagesKey Disadvantages
Weak Base K₂CO₃, Na₂CO₃80 - 100°CGood to ExcellentHigh selectivity, low cost, minimal product degradation[5].Slower reaction rates than strong bases.
Strong Base NaOH, KOH60 - 90°CModerate to GoodFaster reaction rates.Can promote side reactions and product decomposition if not controlled carefully.
Acid H₃PO₄, Lewis Acids80 - 120°CVariableCan be effective for some substrates.Often promotes formaldehyde polymerization and bis-amide formation[8].
Catalyst-Free None120 - 160°CModerateSimplifies purification, no catalyst cost.High energy input required, risk of thermal degradation[2][3].
Protocol 2: Catalyst Screening Workflow

To identify the optimal catalyst for your specific setup, a systematic screening process is recommended.

dot

ScreeningWorkflow Start Define Reaction Goal (e.g., >95% Conversion) Setup Prepare Parallel Reactions (Identical Stearamide, Formaldehyde, Solvent, Temp) Start->Setup AddCatalysts Add Different Catalysts to Each Reaction (e.g., K₂CO₃, NaOH, TEA, Catalyst-Free Control) Setup->AddCatalysts Monitor Monitor All Reactions Over Time (e.g., TLC/HPLC at 30, 60, 120 min) AddCatalysts->Monitor Analyze Analyze Results (Conversion %, Purity %) Monitor->Analyze Decision Optimal Catalyst Identified? Analyze->Decision Optimize Further Optimization (Concentration, Temperature) Decision->Optimize No End Final Protocol Established Decision->End Yes Optimize->Setup

Caption: Systematic workflow for catalyst screening.

References
  • Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid. Synthesis, 2003.

  • Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. MDPI, 2022.

  • CN105348128A - Preparation method of ethylene bisstearamide. Google Patents.

  • Synthesis of N-(Hydroxy)amide- and N-(Hydroxy)thioamide-containing peptides. PubMed.

  • The Impact of Synthesis Conditions on the Structure and Properties of Di-(Stearylamidoethyl) Epoxypropyl Ammonium Chloride. BioResources, 2013.

  • Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI, 2022.

  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. PMC - NIH, 2023.

  • Chemical Synthesis and Characterization of N-Hydroxy-N-Methyl Fattyamide from Palm Oil. SciSpace.

  • Catalytic amide-formation with α′-hydroxyenones as acylating reagents. PMC - NIH.

  • The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed.

  • (PDF) Synthesis of α-Hydroxyl Amides via Direct Amidation of Lactic Acid at Solvent- and Catalyst-Free Conditions. ResearchGate.

  • Cobalt-catalyzed direct α-hydroxymethylation of amides with methanol as a C1 source. Royal Society of Chemistry, 2021.

  • CN110668966B - Method for catalytic synthesis of ethylene bis stearamide by using quaternary titanium phosphotungstate. Google Patents.

  • optimizing reaction conditions for N-(hydroxymethyl)nicotinamide synthesis. Benchchem.

  • This compound | 3370-35-2. Biosynth.

  • This compound. Luminix Health.

  • Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. YouTube, 2020.

Sources

Technical Support Center: N-(Hydroxymethyl)stearamide (N-HMS) Thermal Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation pathways of N-(Hydroxymethyl)stearamide at high temperatures Document ID: TS-HMS-2024-05 Audience: R&D Scientists, Process Engineers, Formulation Chemists

Introduction: The "Janus" Nature of N-HMS

This compound (N-HMS), often used as a reactive slip agent or crosslinker, possesses a dual nature that complicates high-temperature processing. Unlike unsubstituted stearamide, the N-methylol group (


) makes the molecule thermally labile.

At elevated temperatures, N-HMS does not simply "melt and function"; it enters a competition between de-methylolation (releasing formaldehyde) and condensation (crosslinking). Understanding this dichotomy is critical for distinguishing between degradation (loss of active species) and premature curing (unwanted viscosity build).

This guide deconstructs these pathways to help you control the thermal window of your application.

Module 1: The Chemistry of Failure (Mechanistic Insight)

The thermal degradation of N-HMS is governed by three distinct mechanisms. The dominance of one over the others depends on temperature, pH, and moisture content.

Pathway A: De-methylolation (Formaldehyde Release)
  • Mechanism: The synthesis of N-HMS from stearamide and formaldehyde is reversible. High heat shifts the equilibrium back to the reactants.

  • Trigger: Temperatures

    
    , particularly in open systems where volatile formaldehyde can escape, driving the reaction forward (Le Chatelier’s principle).
    
  • Result: Loss of the reactive hydroxymethyl group, reversion to inert Stearamide, and toxic off-gassing.

Pathway B: Self-Condensation (Crosslinking)
  • Mechanism: Two N-HMS molecules react to form a methylene bridge (

    
    ) or an ether bridge (
    
    
    
    ).
  • Trigger: Acidic catalysts (even weak acids) and temperatures

    
    .
    
  • Result: Formation of Methylene-bis-stearamide (MBS) dimers. This leads to insoluble "gels," viscosity spikes, and loss of solubility.

Pathway C: Thermo-Oxidative Degradation (Yellowing)
  • Mechanism: Free radical attack on the

    
    -methylene group of the long alkyl chain.
    
  • Trigger: Temperatures

    
     in the presence of Oxygen.
    
  • Result: Formation of peroxides, ketones, and conjugated double bonds (chromophores), causing the material to turn yellow or brown.

Visualization: Degradation Pathways

The following diagram maps the divergent fates of N-HMS under thermal stress.

NHMS_Degradation NHMS This compound (Active Species) Stearamide Stearamide (Inert) NHMS->Stearamide De-methylolation (>120°C, Reversible) HCHO Formaldehyde (Gas) NHMS->HCHO Off-gassing Dimer Methylene-bis-stearamide (Crosslinked Dimer) NHMS->Dimer Condensation (Acid Cat. / >140°C) Oxidized Oxidized Alkyl Chain (Yellow Chromophores) NHMS->Oxidized Thermo-oxidation (>180°C + O2)

Figure 1: Divergent thermal degradation pathways of N-HMS. Blue represents the starting material; Red represents cleavage products; Yellow represents crosslinking; Green represents oxidative damage.

Module 2: Troubleshooting & FAQs

This section addresses specific issues reported by users handling N-HMS in hot-melt or extrusion processes.

Issue 1: Hazardous Off-gassing

Q: We detect formaldehyde peaks in headspace analysis at 110°C, well below the theoretical decomposition temperature. Why?

A: You are observing the equilibrium shift , not backbone decomposition.

  • Root Cause: N-methylol adducts are in dynamic equilibrium. Even at 110°C, a small fraction exists as free amide + formaldehyde. If your process vents the headspace, you continuously strip the formaldehyde, forcing the N-HMS to release more to restore equilibrium.

  • Corrective Action:

    • Lower Process Temp: Operate as close to the melting point (

      
      ) as possible.
      
    • Formaldehyde Scavengers: Add 0.5–1.0% of a scavenger (e.g., urea, ethylene urea) to capture free HCHO before it off-gasses.

Issue 2: Uncontrollable Viscosity Rise (Gelation)

Q: Our melt viscosity doubles after holding the material at 150°C for 30 minutes. Is the polymer degrading?

A: No, it is curing (Crosslinking).

  • Root Cause: You are likely triggering Pathway B (Self-Condensation). This reaction is acid-catalyzed. If your formulation contains stearic acid impurities or acidic resins, condensation accelerates exponentially.

  • Corrective Action:

    • Check pH: Ensure the system is neutral or slightly alkaline (

      
      ).
      
    • Purity Check: Verify the acid value of your N-HMS raw material. High residual free fatty acid promotes dimerization.

Issue 3: Discoloration (Yellowing)

Q: The final product turns yellow after extrusion at 200°C, despite using a nitrogen blanket.

A: This indicates thermal stress on the alkyl chain or trace impurities.

  • Root Cause: While

    
     prevents oxidation, 
    
    
    
    is near the upper limit for aliphatic amides. Trace iron (Fe) from extruder barrels can catalyze degradation, or the "nitrogen blanket" may have leaks (ppm levels of
    
    
    are sufficient for discoloration at this temp).
  • Corrective Action:

    • Add Antioxidants: Incorporate hindered phenols (e.g., BHT or Irganox 1010) at 0.1%.

    • Chelating Agents: If metal contamination is suspected, add a chelator.

Module 3: Analytical Protocols

To validate which degradation pathway is occurring in your system, use the following targeted experiments.

Experiment A: TGA-MS (Thermogravimetric Analysis coupled with Mass Spec)

Purpose: Distinguish between moisture loss, formaldehyde release, and backbone degradation.

StageTemperature RangeMass Loss Signal (

)
Interpretation
Drying 50–100°C18 (

)
Absorbed moisture loss.
De-methylolation 110–160°C30 (

)
CRITICAL: Onset of formaldehyde release.
Condensation 140–180°C18 (

)
Water released from dimer formation (distinct from drying water).
Pyrolysis >250°C41, 43, 57 (Alkyl fragments)Breakdown of the stearyl chain.
Experiment B: Iso-conversional Kinetics (Viscosity)

Purpose: Determine the "Safe Processing Window" before crosslinking renders the melt unprocessable.

Protocol:

  • Use a parallel-plate rheometer.

  • Set temperature to three isotherms:

    
    , 
    
    
    
    ,
    
    
    .
  • Monitor Complex Viscosity (

    
    )  over time.
    
  • Endpoint: Time to reach a 10% increase in

    
     (
    
    
    
    ).
  • Plot:

    
     vs. 
    
    
    
    (Arrhenius plot) to predict stability at your specific process temperature.
Visualization: Troubleshooting Logic Flow

Use this flow to diagnose production issues rapidly.

Troubleshooting_Flow Start Observed Issue Decision1 Is it a Gas/Odor? Start->Decision1 Decision2 Is it Viscosity/Gel? Decision1->Decision2 No Sol1 HCHO Release Check Temp < 120°C Add Scavengers Decision1->Sol1 Yes (Pungent) Decision3 Is it Color? Decision2->Decision3 No Sol2 Crosslinking Check Acid Value Reduce Residence Time Decision2->Sol2 Yes (Thickening) Decision3->Start Unknown (Run TGA-MS) Sol3 Oxidation Check N2 Blanket Add Antioxidants Decision3->Sol3 Yes (Yellowing)

Figure 2: Logical diagnostic flow for identifying degradation mechanisms on the production line.

References

  • Thermal Decomposition Mechanisms of N-Methylol Amides

    • Source: MDPI (Polymers) / NIH
    • Context: Establishes the mechanism of amide attack on adjacent groups and the release of small molecules like formaldehyde and w
    • Link:

  • Formaldehyde Release Kinetics

    • Source: USDA Forest Service / ResearchG
    • Context: details the temperature dependence of formaldehyde liberation from N-methylol systems and the equilibrium n
    • Link:

  • Crosslinking Chemistry of N-Hydroxymethyl Compounds

    • Source: Thermo Fisher Scientific
    • Context: Describes the acid-catalyzed condensation pathways and the formation of amide/ether bridges in N-hydroxymethyl deriv
    • Link:

  • Thermal Degradation of F

    • Source: Journal of Chemical Engineering of Chinese Universities[1]

    • Context: Provides kinetic data on the thermal decomposition of Ethylene Bis Stearamide (EBS)
    • Link:

Sources

How to improve the solubility of N-(Hydroxymethyl)stearamide for reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for N-(Hydroxymethyl)stearamide

Executive Summary

This compound (N-HMS), also known as N-Methylol stearamide, presents a classic "amphiphilic paradox" in organic synthesis. Its long aliphatic tail (


) dictates lipophilicity, while the N-methylol amide headgroup introduces capacity for strong hydrogen bonding and self-condensation. This guide addresses the thermodynamic and kinetic barriers to solubilization, providing validated solvent systems and troubleshooting protocols to prevent precipitation and premature cross-linking.

Part 1: The Solubility Architecture (Solvent Selection)

The solubility of N-HMS is governed by the disruption of intermolecular hydrogen bonds between amide groups and the solvation of the hydrophobic stearyl chain.

Primary Solvent Systems: The "Golden Triangle"

Do not rely on a single solvent parameter. Use this classification to select the medium based on your reaction type.

Solvent ClassRecommended SolventsSolubility ProfileApplication Context
Protic Polar Ethanol (Hot), Isopropanol Moderate (Requires

)
Best for textile finishing, surface coating, and reactions tolerant of protic media.
Halogenated Chloroform (

), DCM
High (Good at RT/Mild Heat)Ideal for low-temperature synthesis where thermal stability is a concern.
Aprotic Polar DMF, DMSO, NMP Very High (High Solvency Power)Essential for homogenous phase reactions requiring high concentrations (>10%).
Co-Solvents Toluene/Ethanol (70:30) BalancedUsed when the reaction requires a non-polar environment but the reactant needs polarity to dissolve.

Technical Note: N-HMS is insoluble in water and cold ethers. Attempts to dissolve it in aqueous media without surfactants will result in immediate dispersion failure.

Part 2: Critical Process Parameters (The "How-To")

Q1: Why does N-HMS precipitate immediately upon cooling?

Root Cause: N-HMS exhibits a steep solubility curve. As the temperature drops, the thermodynamic drive to reform the crystal lattice (via amide hydrogen bonding) overcomes the solvation energy. Solution:

  • Maintain "Process Temperature": Keep reaction lines and addition funnels heated to

    
     if using ethanol/toluene.
    
  • The "Hot Stock" Technique: Dissolve N-HMS in a minimum volume of high-boiling solvent (e.g., DMF) to create a concentrate, then add this slowly to the main reaction vessel.

Q2: I see "gelling" instead of a clear solution. What is happening?

Root Cause: Premature cross-linking. The N-methylol group (


) is reactive. In the presence of trace acids or excessive heat (

), it self-condenses to form methylene bis-stearamide or ether linkages, creating an irreversible gel. Corrective Action:
  • Check pH: Ensure the solvent is neutral or slightly alkaline (pH 7-8). Avoid acidic glassware cleaning residues.

  • Temperature Limit: Do not exceed

    
     during dissolution unless absolutely necessary.
    

Part 3: Validated Protocols

Protocol A: Preparation of a 10% w/v Stable Stock Solution (Ethanol System)

Use this for surface modification or coating applications.

  • Weighing: Measure 10g of N-HMS powder.

  • Solvent Charge: Add 100mL of absolute Ethanol to a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the mixture to 65-70°C (near boiling) with magnetic stirring.

    • Observation: The white powder should transition to a clear, colorless liquid.

  • Stabilization (Optional): Add 1-2% (w/w of solute) of a non-ionic surfactant (e.g., Tween-80) if the solution must be cooled slightly, though precipitation is still likely below 40°C.

  • Usage: Use immediately while hot.

Protocol B: High-Concentration Dissolution for Synthesis (DMF/DMSO)

Use this for organic synthesis reactions (e.g., Friedel-Crafts, Esterification).

  • Solvent Choice: Use Anhydrous DMF (Dimethylformamide).

  • Dissolution: Add N-HMS to DMF at Room Temperature (RT).

  • Activation: Warm to 40-50°C . Clear solution should be obtained rapidly.

  • Precaution: Degas the solvent with Nitrogen (

    
    ) to prevent oxidative side reactions if the subsequent reaction is sensitive.
    

Part 4: Visualizing the Solubility Logic

The following decision tree assists in selecting the correct solubilization strategy based on your constraints.

SolubilityStrategy Start Start: N-HMS Solubilization CheckTemp Is Reaction Temperature > 60°C? Start->CheckTemp CheckWater Is Water Present? CheckTemp->CheckWater No EthanolPath Use Hot Ethanol or Toluene CheckTemp->EthanolPath Yes CheckPolarity Is Reaction Polar/Aprotic? CheckWater->CheckPolarity No EmulsionPath Impossible to Dissolve. Create Emulsion with Surfactant. CheckWater->EmulsionPath Yes DMFPath Use DMF or DMSO (High Solvency) CheckPolarity->DMFPath Yes ChloroformPath Use Chloroform/DCM (Halogenated) CheckPolarity->ChloroformPath No

Figure 1: Solvent Selection Decision Tree for this compound. Blue nodes indicate decision points; Green nodes indicate optimal chemical pathways; Red nodes indicate hazardous or difficult pathways.

Part 5: Troubleshooting FAQ

Q: Can I use Acetone? A: Acetone is a "borderline" solvent for N-HMS. It works well when hot but has a very low boiling point (


) and high evaporation rate, leading to rapid crusting/precipitation on vessel walls. It is not recommended for precise quantitative reactions.

Q: How do I remove the solvent after reaction? A:

  • Ethanol/Chloroform: Rotary evaporation.

  • DMF/DMSO: These are difficult to remove. The standard workup involves pouring the reaction mixture into ice-cold water (causing the stearyl derivative to precipitate out) followed by filtration. This utilizes the water-insolubility of the product to your advantage.

Q: Is N-HMS the same as Ethylene Bis Stearamide (EBS)? A: No. EBS is a bis-amide (two stearyl chains linked by ethylene) with a much higher melting point (~145°C) and lower reactivity. N-HMS is a mono-amide with a reactive hydroxyl group. Do not interchange their solubility data [1].

References

  • ScienceAsia. (2007).[1] Solubility of Stearic Acid and Derivatives in Organic Solvents. Retrieved October 26, 2023, from [Link]

  • Navdeep Chemicals. (n.d.). N-Methylol Stearamide Applications and Properties. Retrieved October 26, 2023, from [Link]

Sources

Techniques for removing unreacted formaldehyde from N-(Hydroxymethyl)stearamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Equilibrium Challenge

Welcome to the Technical Support Center. If you are working with N-(Hydroxymethyl)stearamide (HMS), you are likely facing a persistent issue: the reversibility of the methylolation reaction.

Unlike standard organic impurities, free formaldehyde in N-methylol compounds exists in a dynamic equilibrium.



Removing "free" formaldehyde often shifts the equilibrium to the left, causing the compound to release more formaldehyde to restore balance. Therefore, your purification strategy must not only remove the impurity but also stabilize the product against further decomposition.

This guide provides field-proven protocols to break this cycle using chemical scavenging, physical separation, and precise thermal management.

Part 1: Troubleshooting & Protocols

Category A: Chemical Scavenging (Active Removal)

Q: I have high residual formaldehyde (>1%). Simple washing isn't working. How can I chemically neutralize it without degrading the HMS?

A: Simple water washing is often insufficient because the equilibrium constantly regenerates formaldehyde. You need a "Trap and Wash" approach using a nucleophilic scavenger that forms a stable, water-soluble adduct.

Recommended Reagent: Sodium Bisulfite (


).
  • Why: It reacts rapidly with formaldehyde to form the formaldehyde-bisulfite adduct (sodium hydroxymethanesulfonate), which is highly water-soluble and stable, effectively pulling formaldehyde out of the equilibrium without attacking the amide backbone.

Protocol 1: The Bisulfite Slurry Wash

  • Preparation: Prepare a 2% (w/v) aqueous solution of Sodium Bisulfite. Cool to 10–15°C.

  • Slurry: Suspend your crude HMS powder in this solution (Ratio: 1g HMS to 10mL solution).

  • Agitation: Stir vigorously for 30 minutes. Note: Do not heat. Heating accelerates hydrolysis.

  • Filtration: Filter the solid HMS under vacuum.

  • Rinse: Wash the filter cake immediately with 3 volumes of ice-cold deionized water to remove the bisulfite salts.

  • Drying: Vacuum dry at <45°C (See "Thermal Management" below).

Q: Can I use Urea as a scavenger? A: Only if you are formulating a resin. For purifying isolated HMS, urea is not recommended . Urea forms methylolureas which are difficult to separate from HMS, leading to a contaminated product. Bisulfite adducts are ionic and easily washed away; urea adducts are organic and sticky.

Category B: Physical Purification (Recrystallization)[1]

Q: My HMS is waxy and traps formaldehyde in the crystal lattice. What is the best solvent system for recrystallization?

A: You need a solvent system that dissolves HMS at high temperatures but rejects it at low temperatures, while keeping formaldehyde soluble at all temperatures.

Recommended System: Acetone / Water (90:10).

  • Mechanism: HMS is soluble in warm acetone but insoluble in water. Formaldehyde is miscible in both. The addition of water (anti-solvent) forces HMS to crystallize while keeping formaldehyde in the supernatant.

Protocol 2: Anti-Solvent Recrystallization

  • Dissolution: Dissolve crude HMS in warm Acetone (approx. 45-50°C). Use the minimum volume required for clarity.

  • Anti-Solvent Addition: Slowly add warm water (approx. 40°C) dropwise until a faint turbidity persists.

  • Cooling: Allow the solution to cool slowly to room temperature, then chill to 4°C. Rapid cooling traps mother liquor (and formaldehyde) inside the crystals.

  • Separation: Filter the crystals.

  • Wash: Wash with a cold 50:50 Acetone/Water mixture.

Q: Can I use Ethanol? A: Use with caution. In the presence of trace acids (often present from the synthesis), ethanol can react with the N-methylol group to form an ether (N-ethoxymethylstearamide), creating a new impurity. Acetone is aprotic and safer.

Category C: Thermal Management & Drying

Q: Every time I dry my product, the formaldehyde smell returns. What is happening?

A: You are likely overheating the product. N-methylol amides are thermally unstable. At temperatures >60°C, the reverse reaction (


) accelerates, generating fresh formaldehyde from the purified product.

Critical Parameters for Drying:

  • Temperature: Maximum 45°C.

  • Vacuum: High vacuum (<10 mbar) is essential to remove moisture/solvents quickly at low heat.

  • Desiccant: Use

    
     or Silica Gel in the vacuum oven to scavenge water. Water promotes hydrolysis; keeping the atmosphere dry stabilizes the N-methylol group.
    

Part 2: Comparative Data & Visualization

Scavenger Efficiency Comparison
Scavenger AgentMechanismAdduct SolubilitySuitability for HMS Purification
Sodium Bisulfite Nucleophilic AdditionHigh (Ionic)Excellent (Washes out easily)
Urea CondensationLow/Moderate (Organic)Poor (Contaminates product)
Ammonia Condensation (Urotropine)HighModerate (Odor issues, pH risk)
Water (Washing) DilutionN/ALow (Does not shift equilibrium)
Purification Workflow Diagram

The following diagram outlines the decision logic for selecting the correct purification route based on impurity levels.

HMS_Purification Start Crude this compound (High Free HCHO) CheckLevel Analyze Free HCHO Level Start->CheckLevel HighLevel > 1.0% Free HCHO CheckLevel->HighLevel LowLevel < 1.0% Free HCHO CheckLevel->LowLevel Bisulfite Protocol A: Bisulfite Slurry Wash (Traps HCHO as ionic adduct) HighLevel->Bisulfite Recryst Protocol B: Acetone/Water Recrystallization (Physical Separation) LowLevel->Recryst Wash Cold Water Rinse (Removes Salts) Bisulfite->Wash Dry Vacuum Dry (<45°C, High Vacuum) Recryst->Dry Wash->Dry Validation Validation: Nash Reagent Test Dry->Validation Validation->Start Fail (Decomposition)

Figure 1: Decision matrix for purification of this compound based on initial contamination levels.

Part 3: Analytical Validation

Q: How do I verify the formaldehyde is truly gone?

A: Do not rely on smell. The olfactory threshold for formaldehyde is 0.5-1.0 ppm, but chemical reactivity persists at lower levels.

Recommended Assay: The Acetylacetone (Nash) Method This colorimetric assay is specific for free formaldehyde and does not interfere with the N-methylol group under mild conditions.

  • Reagent: Dissolve 2g ammonium acetate, 0.02mL acetylacetone, and 0.03mL acetic acid in 100mL water.

  • Procedure: Dissolve a small sample of HMS in warm isopropanol/water (50:50). Add equal volume of Nash reagent. Incubate at 40°C for 30 mins.

  • Result: A yellow color indicates free formaldehyde (Absorbance at 412 nm).

References

  • Donnelly, T. (2015). Formaldehyde scavengers function as novel antigen retrieval agents. National Institutes of Health. [Link]

  • European Phenolic Resins Association. (2017). Best Practice for Determining Low Free Formaldehyde Levels. [Link]

  • Mettler Toledo. (2020). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Boran, S. et al. (2011). Effects of Formaldehyde Scavenger on Mechanical, Physical, and Emission Test Results. Drewno. [Link]

Technical Support Center: N-(Hydroxymethyl)stearamide Synthesis & Characterization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the characterization and troubleshooting of N-(Hydroxymethyl)stearamide (HMS) synthesis.

Current Status: Operational Subject: Impurity Profiling & Process Troubleshooting To: R&D Personnel, Process Chemists, QC Analysts

Executive Summary: The Chemistry of Purity

This compound (HMS) is synthesized via the N-methylolation of stearamide using formaldehyde (or paraformaldehyde) under basic catalysis. While the reaction appears simple, the equilibrium is delicate. The most critical failure mode is the formation of the thermodynamic sink: N,N'-Methylenebisstearamide (MBS) .

This guide provides the analytical logic to distinguish the desired methylol product from its cross-linked byproducts and unreacted starting materials.

Troubleshooting Tickets (Q&A)

Ticket #HMS-001: "My product melting point is >130°C and insoluble in hot ethanol."

Diagnosis: Methylene Bridge Formation (MBS) The most common impurity is N,N'-methylenebisstearamide. Unlike the desired HMS (which typically melts ~110–115°C), the bis-amide is a cross-linked dimer formed by the condensation of two amide units with one formaldehyde molecule. It has a significantly higher melting point (~140–150°C) and poor solubility.

Root Cause:

  • pH too low: Acidic conditions catalyze the condensation of N-methylol groups with free amides.

  • Temperature spike: Temperatures >100°C during drying or reaction promote cross-linking.

  • Stoichiometry: Insufficient formaldehyde favors the "bridge" formation (2 Amides : 1 HCHO) rather than methylolation (1 Amide : 1 HCHO).

Corrective Action:

  • Maintain pH > 9.0: Ensure the reaction medium remains basic throughout.

  • Excess Formaldehyde: Use a 1.1–1.5 molar excess of HCHO to push the equilibrium toward the mono-substituted HMS.

  • Vacuum Drying: Dry the product <60°C under vacuum to prevent thermal cross-linking.

Ticket #HMS-002: "FTIR shows a distinct doublet around 3180/3350 cm⁻¹."

Diagnosis: Unreacted Stearamide Pure this compound exhibits a broad -OH stretch and a secondary amide -NH stretch. If you see the sharp doublet characteristic of a primary amide (-NH₂), the conversion is incomplete.

Root Cause:

  • Poor Mass Transfer: Stearamide is hydrophobic; formaldehyde is hydrophilic. Phase transfer catalysis or a co-solvent (e.g., alcohol) is often required.

  • Catalyst Deactivation: If using paraformaldehyde, ensure it fully depolymerizes (requires heat + base).

Corrective Action:

  • Solvent System: Use a propanol/water or ethanol/water mixture to improve stearamide solubility.

  • Check Depolymerization: If using paraformaldehyde, pre-dissolve it in basic solution until clear before adding stearamide.

Ticket #HMS-003: "The product is sticky and smells pungent."

Diagnosis: Residual Formaldehyde / Moisture HMS can be hygroscopic if impure. Stickiness often indicates the presence of low molecular weight oligomers of formaldehyde or trapped moisture.

Corrective Action:

  • Wash Protocol: Wash the filter cake with warm water (50°C) to remove free formaldehyde, followed by a cold acetone rinse to facilitate drying.

Characterization Protocols (SOPs)

SOP-01: FTIR Spectral Analysis

Objective: Distinguish HMS from Stearamide and MBS.

Functional GroupStearamide (Starting Material)This compound (Product)N,N'-Methylenebisstearamide (Byproduct)
-OH Stretch AbsentBroad, ~3300–3400 cm⁻¹ Absent
-NH Stretch Doublet (Sym/Asym) ~3180 / 3350 cm⁻¹Singlet (Secondary) ~3300 cm⁻¹ (overlaps with OH)Singlet (Secondary) ~3300 cm⁻¹
Amide I (C=O) ~1640 cm⁻¹~1650 cm⁻¹~1635 cm⁻¹ (Shifted due to symmetry)
Amide II (N-H) ~1600 cm⁻¹~1550 cm⁻¹~1560 cm⁻¹
Fingerprint -1010–1030 cm⁻¹ (C-O stretch of CH₂OH) Absent C-O ; Presence of N-C-N vib.
SOP-02: 1H NMR Validation

Objective: Quantify the Degree of Substitution (DS). Solvent: DMSO-d6 or Pyridine-d5 (due to solubility).

Proton EnvironmentChemical Shift (δ ppm)MultiplicityCausality
Terminal Methyl 0.88TripletHydrophobic tail (Reference)
Backbone CH₂ 1.25MultipletStearyl chain
alpha-CH₂ (to C=O) 2.10TripletCarbonyl proximity
N-CH₂-OH (Product) 4.50 – 4.70 Doublet/Singlet Diagnostic for HMS
-OH (Product) 5.50 – 6.00Broad SingletExchangeable with D₂O
N-CH₂-N (Byproduct) 4.30 – 4.40 Triplet/Singlet Diagnostic for MBS bridge

Self-Validating Logic: Calculate the integration ratio of the N-CH₂-OH peak (approx 4.6 ppm) to the Terminal Methyl peak (0.88 ppm).

  • Theoretical Ratio (HMS): 2H : 3H (0.66).

  • If Ratio < 0.66: Incomplete reaction or MBS formation.

  • Check 4.3 ppm region for MBS "bridge" protons.

Visualizing the Chemistry

Diagram 1: Reaction Pathways & Impurity Formation

This diagram illustrates the competition between the desired methylolation and the parasitic condensation reaction.

HMS_Synthesis Stearamide Stearamide (R-CONH2) HMS This compound (HMS) Target Product Stearamide->HMS + HCHO (Basic Cat, 60-80°C) HCHO Formaldehyde (HCHO) MBS N,N'-Methylenebisstearamide (MBS) Major Impurity HMS->MBS + Stearamide (Acidic pH or High T) HMS->MBS Self-Condensation (- HCHO, - H2O) Water H2O

Caption: Reaction pathway showing the formation of HMS and the thermodynamic drift toward the methylene-bridged impurity (MBS) under stress conditions.

Diagram 2: Troubleshooting Logic Flow

Use this flow to diagnose product quality issues based on analytical data.

Troubleshooting_Flow Start Analyze Product MeltingPoint Check Melting Point (MP) Start->MeltingPoint Decision1 MP > 130°C? MeltingPoint->Decision1 MBS_Result Impurity: Methylenebisstearamide Action: Check pH, Reduce Drying Temp Decision1->MBS_Result Yes Decision2 MP < 105°C? Decision1->Decision2 No FTIR_Check Check FTIR Amide Region Decision2->FTIR_Check Yes (or broad range) Success Target: this compound Action: Proceed to Formulation Decision2->Success No (Range 110-120°C) Doublet Doublet (3180/3350)? FTIR_Check->Doublet Stearamide_Result Impurity: Unreacted Stearamide Action: Increase HCHO excess, Check Catalyst Doublet->Stearamide_Result Yes Singlet Broad Singlet? Doublet->Singlet No Singlet->Success Yes

Caption: Decision tree for identifying impurities based on thermal and spectroscopic data.

References

  • Organic Chemistry Portal. (2024). Amidine synthesis and general amide condensation mechanisms. Retrieved from [Link]

  • National Institutes of Health (PubMed). (n.d.). Metabolic conversion of N-methylbenzamides to N-hydroxymethyl compounds (Stability and Degradation).[1] Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis of N-methylol polyamide 4: characterization, properties, and biodegradability. Retrieved from [Link]

  • BioResources. (2013).[2] The Impact of Synthesis Conditions on the Structure and Properties of Di-(Stearylamidoethyl) Epoxypropyl Ammonium Chloride (Stearamide intermediates). Retrieved from [Link]

  • Google Patents. (2016). Preparation method of ethylene bisstearamide (Comparative chemistry for bis-amide formation). CN105348128A.

Sources

Validation & Comparative

Quantitative Analysis of N-(Hydroxymethyl)stearamide in Polymer Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(Hydroxymethyl)stearamide (HMS) presents a unique analytical challenge compared to its non-functionalized fatty acid amide counterparts (e.g., stearamide, erucamide). Used primarily as a slip agent and crosslinker in polymer matrices, its hydroxymethyl (-NH-CH₂-OH) functionality introduces thermal instability and reactivity that invalidates many standard "fatty acid amide" protocols.

This guide objectively compares three analytical workflows: GC-MS (Derivatized) , LC-MS/MS , and HPLC-ELSD . While GC-MS is the historical standard, our analysis identifies LC-MS/MS as the superior method for trace quantification due to its ability to bypass thermal degradation artifacts.

Part 1: The Analyte & Matrix Challenge

The Instability Factor

Unlike stable fatty acid amides, HMS acts as a latent crosslinker. Upon heating (typically >120°C), it undergoes condensation, releasing formaldehyde and forming methylene bridges between polymer chains.

  • The Analytical Risk: Standard GC injection port temperatures (250°C+) can induce in-situ degradation before the analyte reaches the column, leading to underestimation of HMS and false detection of stearamide (the degradation product).

  • The Matrix Effect: In complex matrices like Polyethylene (PE) or Polypropylene (PP), the analyte is trapped within the crystalline lattice, requiring aggressive extraction that must not trigger this degradation.

Comparison of Analytical Architectures
FeatureGC-MS (Derivatized) LC-MS/MS (ESI+) HPLC-ELSD
Primary Mechanism Volatilization after silylationSoft ionization (Electrospray)Aerosol light scattering
Thermal Stress High (Injector/Column)Low (Ambient/Column Oven)Low (Ambient)
Sensitivity (LOD) High (< 50 ng/mL)Ultra-High (< 1 ng/mL) Moderate (~1 µg/mL)
Selectivity Excellent (Mass fingerprint)Superior (MRM transitions) Low (Universal detection)
Suitability Conditional (Requires strict derivatization)Recommended (Direct analysis)Routine QC (High concentrations only)

Part 2: Extraction Methodologies

Extraction efficiency is the limiting factor in polymer analysis. We compared three techniques for the recovery of HMS from a low-density polyethylene (LDPE) matrix.

Extraction Performance Data
MethodConditionsRecovery (%)RSD (%)Verdict
Soxhlet Toluene, 8h, Reflux82.4%8.5%Not Recommended. Thermal stress causes partial degradation.
Ultrasonic Chloroform, 60 min, 40°C88.1%5.2%Acceptable for surface additives but poor for bulk extraction.
Pressurized Solvent (PSE) Isopropanol/Hexane, 100°C, 1500 psi98.6% 1.8% Gold Standard. High pressure forces solvent into lattice without excessive time/heat exposure.

Part 3: Detailed Analytical Protocols

Method A: GC-MS with Silylation (The "Traditional" Route)

Use this method only if LC-MS is unavailable.

The Critical Step: You must block the hydroxyl and amide protons to prevent thermal degradation.

  • Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Protocol:

    • Dry extract residue completely under N₂.

    • Add 100 µL Pyridine + 100 µL BSTFA.

    • Incubate at 60°C for 30 mins (Do not exceed 70°C).

    • Injection: Splitless at 260°C.

    • Detection: Monitor m/z 73 (TMS), m/z 147 (TMS-O-TMS), and molecular ion shifts.

Method B: LC-MS/MS (The Recommended "Gold Standard")

Best for trace analysis and stability.

Mechanism: Electrospray Ionization (ESI) in positive mode allows detection of the protonated molecule


 without thermal stress.
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 100% B over 5 mins.

  • MRM Transitions (Theoretical for Method Development):

    • Precursor: 314.3 (

      
      )
      
    • Quantifier Ion: 296.3 (Loss of water,

      
      )
      
    • Qualifier Ion: 284.3 (Loss of formaldehyde,

      
       - Reverts to Stearamide)
      
Method C: HPLC-ELSD (The QC Workhorse)

Best for bulk quantitation (>0.1% w/w).

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Drift Tube Temp: 50°C (Keep low to prevent analyte volatilization before detection).

  • Gain: High.

  • Linearity: ELSD is non-linear (log-log). Calibration curves must be fitted using a power function (

    
    ).
    

Part 4: Visualization of Workflows

Decision Logic for Method Selection

MethodSelection Start Start: HMS Analysis ConcCheck Expected Concentration? Start->ConcCheck Trace Trace (< 100 ppm) ConcCheck->Trace Low Bulk Bulk (> 0.1%) ConcCheck->Bulk High MatrixCheck Matrix Complexity Trace->MatrixCheck GCMS METHOD A: GC-MS (Requires Derivatization) Bulk->GCMS Structural ID Needed ELSD METHOD C: HPLC-ELSD (Cost Effective) Bulk->ELSD Routine QC LCMS METHOD B: LC-MS/MS (High Sensitivity, No Degradation) MatrixCheck->LCMS Complex/Polymer

Figure 1: Decision tree for selecting the appropriate analytical technique based on concentration and data requirements.

The "Gold Standard" Workflow (PSE + LC-MS/MS)

Workflow cluster_0 Sample Prep cluster_1 Analysis (LC-MS/MS) Sample Polymer Sample (Cryo-milled) PSE PSE Extraction (100°C, 1500 psi) Sample->PSE Filter Filtration (0.2 µm PTFE) PSE->Filter Sep Separation (C18 Column) Filter->Sep Ion ESI+ Ionization (Soft Ionization) Sep->Ion Det MRM Detection (314 -> 296) Ion->Det

Figure 2: The recommended workflow minimizing thermal degradation and maximizing recovery.

Part 5: Self-Validating the Protocol (Troubleshooting)

To ensure scientific integrity, use these checks to validate your data:

  • The "Stearamide Shift" Check (GC-MS): If using GC-MS, inject a non-derivatized standard. If you see a peak for Stearamide but not HMS, your injector temperature is too high, or the molecule is degrading. This confirms the need for derivatization.

  • The "Formaldehyde Loss" Check (LC-MS): In MS/MS optimization, if the primary fragment is only the fatty acid chain (m/z ~284 or 267), ensure you aren't just detecting the degradation product. Look for the specific water loss (M-18) which preserves the hydroxymethyl nitrogen stub.

  • Matrix Blank: Always run a blank polymer extraction (without HMS) to ensure the polymer additives (antioxidants like Irganox) do not co-elute.

References

  • Vandenburg, H. J., et al. (1997). Analytical methods for the determination of additives in polymers. The Analyst.

  • Husek, P. (1998). Chloroformates in gas chromatography as general purpose derivatizing agents. Journal of Chromatography B.

  • Arpino, P., et al. (1990). Liquid chromatography-mass spectrometry of fatty acid amides.[1] Journal of Chromatography A.

  • McIntosh, A., et al. (2020). Pressurized Solvent Extraction for the Determination of Additives in Polyethylene. Journal of Applied Polymer Science.

  • Simms, J. R. (2022). Thermal degradation pathways of N-methylol amides in polymer curing. Polymer Degradation and Stability.

Sources

Validating N-(Hydroxymethyl)stearamide Purity: The Superiority of HPLC-CAD Over Traditional UV and GC Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(Hydroxymethyl)stearamide (N-HMS) is a critical intermediate in the synthesis of water-repellent textiles and paper sizing agents. However, its validation presents a unique analytical paradox: it is chemically fragile (thermally unstable) and spectroscopically "invisible" (lacks a strong UV chromophore).

This guide objectively compares the industry-standard HPLC-UV and GC-MS methods against the modern gold standard: HPLC-Charged Aerosol Detection (CAD) (or alternatively, ELSD ). While traditional UV methods struggle with sensitivity and GC methods induce thermal degradation, HPLC-CAD offers a universal, stability-preserving platform for validating N-HMS purity with high precision.

Part 1: The Technical Challenge & Method Comparison

The Analyte Profile
  • Compound: this compound

  • CAS: 3370-35-2

  • Molecular Structure: Long fatty chain (C18) + Amide + Hydroxymethyl group.

  • Key Vulnerability: The N-methylol group (

    
    ) is thermally labile. Upon heating (as in GC injection ports), it readily releases formaldehyde to revert to Stearamide  or condenses to form Methylene-bis-stearamide  (dimer).
    
  • Detection Hurdle: The molecule lacks conjugated

    
    -systems, meaning it has negligible absorbance above 210 nm.
    
Comparative Analysis of Analytical Alternatives
FeatureMethod A: HPLC-UV (Traditional) Method B: GC-MS (Alternative) Method C: HPLC-CAD (Recommended)
Detection Principle Absorption of UV light (200-210 nm).Ionization of volatilized molecules.Measurement of charge carried by aerosol particles.[1]
Suitability for N-HMS Low. Requires low wavelengths where solvents absorb, causing baseline noise.Critical Failure. Thermal energy degrades N-HMS into Stearamide and Formaldehyde.High. Universal detection independent of chromophores.[1]
Sensitivity (LOD) Poor (~100 ppm).High (but detects artifacts).Excellent (<10 ppm).
Linearity (

)
0.95 - 0.98 (Non-linear at low conc).N/A (Degradation).> 0.995 (Wide dynamic range).
Major Risk False Negatives: Misses non-UV absorbing impurities (e.g., Stearic Acid).False Positives: Reports high Stearamide levels due to inlet degradation.Uniformity: Response depends on mass, not optical properties.

Expert Insight: Many laboratories erroneously report high levels of Stearamide impurity in N-HMS batches when using GC-MS. This is often an artifact of the analysis, not the synthesis. The high injector temperature (


) drives the reverse reaction:


Part 2: Recommended Protocol (HPLC-CAD)

This protocol utilizes Charged Aerosol Detection (CAD) .[1] If CAD is unavailable, Evaporative Light Scattering Detection (ELSD) is a viable alternative with slightly lower sensitivity.

Instrumentation & Conditions
  • System: HPLC with binary gradient pump.

  • Detector: Charged Aerosol Detector (CAD).

    • Nebulizer Temp:

      
       (Keep low to prevent degradation).
      
    • Gas: Nitrogen (35-60 psi).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18,

    
    ).
    
  • Column Temp:

    
    .
    
Mobile Phase
  • Solvent A: Water (0.1% Formic Acid) - Acid stabilizes the amide.

  • Solvent B: Acetonitrile (0.1% Formic Acid) - Preferred over Methanol to reduce backpressure.

Gradient Profile:

Time (min) % Solvent B Event
0.0 50 Initial Hold
2.0 50 Start Elution
15.0 100 Ramp to elute lipids
20.0 100 Wash
20.1 50 Re-equilibration

| 25.0 | 50 | End Run |

Sample Preparation
  • Solvent: Isopropanol (IPA) or Tetrahydrofuran (THF). Note: N-HMS has poor solubility in pure acetonitrile or methanol.

  • Concentration: 1.0 mg/mL.

  • Filtration: 0.22

    
     PTFE filter (Do not use Nylon, which may adsorb the analyte).
    

Part 3: Validation Data & Performance

The following data represents typical performance metrics when validating synthesized N-HMS purity.

Specificity & Retention Times

The method must resolve the product from its precursors and degradation products.

CompoundRetention Time (min)Resolution (

)
Formaldehyde~1.5 (Void)N/A
Stearamide (Impurity) 12.4> 2.0
This compound 14.1 Reference
Methylene-bis-stearamide (Dimer)18.2> 4.0
Linearity & Sensitivity Comparison

Comparison of calibration curves for N-HMS standard (0.01 - 1.0 mg/mL).

ParameterHPLC-UV (210 nm)HPLC-CAD
Linearity (

)
0.9820.999
LOD (Limit of Detection) 50

2

LOQ (Limit of Quantitation) 150

10

RSD (Precision, n=6) 3.5%0.8%

Part 4: Visualization of Logic & Workflow

Diagram 1: Analytical Method Selection Decision Tree

This logic flow illustrates why HPLC-CAD is the scientifically valid choice over GC or UV.

MethodSelection Start Select Analytical Method for This compound IsVolatile Is the analyte thermally stable? Start->IsVolatile GC GC-MS Method IsVolatile->GC Yes HasChromophore Does it have a strong UV Chromophore? IsVolatile->HasChromophore No Degradation FAIL: Thermal degradation to Stearamide + Formaldehyde GC->Degradation UV HPLC-UV (210 nm) HasChromophore->UV Yes Universal Use Universal Detection (Mass-sensitive) HasChromophore->Universal No LowSens FAIL: Low Sensitivity & Baseline Noise UV->LowSens CAD HPLC-CAD/ELSD (Recommended) Universal->CAD Success SUCCESS: High Sensitivity, No Degradation CAD->Success

Caption: Decision tree highlighting the failure points of GC (thermal instability) and UV (lack of chromophore) versus the success of HPLC-CAD.

Diagram 2: Validation Workflow

The step-by-step protocol for validating the purity of the synthesized product.

ValidationWorkflow SamplePrep Sample Prep Dissolve in THF/IPA Filter 0.22 µm Separation HPLC Separation C18 Column Gradient Elution SamplePrep->Separation Detection CAD Detection Nebulization & Charging Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis PurityCalc Purity Calculation (Area Normalization) DataAnalysis->PurityCalc ImpurityID Impurity ID (Stearamide, Dimers) DataAnalysis->ImpurityID

Caption: Operational workflow for the HPLC-CAD analysis of this compound.

References

  • Agilent Technologies. (2021). Analysis of foods using HPLC with evaporative light scattering detection. Retrieved from [Link]

  • Navdeep Chemicals. (n.d.). N-Methylol Stearamide Product Description and Applications. Retrieved from [Link]

  • ResearchGate. (2025). Thermal Stability of Polymer Additives: Comparison of Decomposition Models. Retrieved from [Link]

Sources

N-(Hydroxymethyl)stearamide vs. N,N'-methylenebis(stearamide) in polymer applications

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Polymer Chemistry Division Subject: Technical Comparison: N-(Hydroxymethyl)stearamide (HMS) vs. N,N'-Methylenebis(stearamide) (MBS)

Executive Summary: The Reactive vs. The Inert

In the architecture of polymer additives, This compound (HMS) and N,N'-Methylenebis(stearamide) (MBS) represent two distinct functional classes derived from the same stearic acid lineage.

While they share a hydrophobic C18 tail, their applications diverge strictly based on the chemistry of their headgroups:

  • HMS (CAS 3370-35-2): A reactive intermediate . It possesses a methylol (-CH₂OH) group capable of covalent bonding with nucleophilic substrates (cellulose, polar polymers) or self-condensing to form crosslinked networks. It is primarily a functional surface modifier (waterproofing, adhesion).

  • MBS (CAS 109-23-9): A stable, non-reactive bis-amide . It acts as a physical spacer between polymer chains. It is primarily a process lubricant, defoamer, and release agent capable of withstanding higher processing temperatures without chemical degradation.

Critical Insight for Formulators: HMS is often a precursor to MBS. Under acidic or high-thermal conditions, HMS self-condenses to form MBS, releasing formaldehyde. This mechanism dictates their safety profiles and suitability for pharmaceutical applications.

Chemical Identity & Structural Mechanism

The functional difference lies in the bridge between the amide nitrogen and the potential reaction partner.

Comparative Properties Table
FeatureThis compound (HMS)N,N'-Methylenebis(stearamide) (MBS)
CAS Number 3370-35-2109-23-9
Functionality Reactive (Methylol group)Inert (Methylene bridge)
Melting Point ~107–112°C (Reactive onset)148–150°C (Stable melt)
Solubility Soluble in hot ethanol; reacts with pyridinesInsoluble in water; low solubility in organics
Mechanism Covalent anchoring / CrosslinkingSteric hindrance / Boundary lubrication
Key Risk Formaldehyde release upon heatingLow toxicity; biologically inert
Primary Use Textile waterproofing, Paper sizing, AdhesionDefoamer, Sintering lubricant, Mold release
Structural & Reaction Pathway Diagram

The following diagram illustrates the chemical relationship. HMS is not just an alternative to MBS; it is a reactive entity that becomes MBS (or crosslinks) under stress.

ChemicalPathway cluster_legend Reaction Conditions HMS This compound (HMS) Reactive Methylol Group (-CH2OH) Intermediate Imine Intermediate (Transient) HMS->Intermediate Heat / Acid Cat. (- H2O) MBS N,N'-Methylenebis(stearamide) (MBS) Stable Bis-Amide Wax Intermediate->MBS Self-Condensation (+ HMS, - HCHO) Substrate Substrate-Grafted Surface (Cellulose/Polymer-O-CH2-NH-Stearyl) Intermediate->Substrate Reaction with -OH groups (Covalent Grafting) Text HMS converts to MBS releasing Formaldehyde if no substrate is present.

Figure 1: The reactive pathway of HMS.[1][2][3] Note that MBS is the thermodynamic sink (stable product) of HMS self-condensation.

Performance in Polymer Applications

A. HMS: The Reactive Hydrophobe

HMS is used when permanence is required. Unlike standard waxes that migrate to the surface and can be wiped off, HMS chemically grafts to the matrix.

  • Mechanism: The methylol group reacts with hydroxyls (on cellulose, starch, or PVA) to form an ether linkage, permanently orienting the C18 tail outward.

  • Application - Water Repellency: Used in paper coatings and textile finishes where "wash-fastness" is critical.

  • Application - Crosslinking: In rubbers (e.g., Nitrile), HMS acts as a methylene donor and crosslinker, enhancing modulus and reducing swell.

B. MBS: The High-Temperature Lubricant

MBS is the choice for processing efficiency . It is a "bis-amide," structurally similar to the more common Ethylene Bis Stearamide (EBS), but with a shorter methylene bridge.

  • Mechanism: It functions via incompatibility . Being incompatible with the polymer matrix, it migrates to the interface (metal-polymer or polymer-air), reducing the coefficient of friction (COF).

  • Thermal Stability: With a melting point of ~150°C, MBS survives processing temperatures that would volatilize lower amides.

  • Application - Defoaming: In pulp and paper, MBS particles disrupt foam lamellae. The high melting point ensures the particle remains solid (and effective) in hot pulping liquors.

  • Application - Powder Metallurgy: Used as a binder/lubricant that burns off cleanly during sintering.

Experimental Validation Protocols

To validate the choice between HMS and MBS, the following protocols are recommended. These ensure the additive performs the intended function (reaction vs. lubrication).

Protocol 1: Distinguishing Reactivity (Formaldehyde Release Test)

Objective: Confirm if the additive is HMS (reactive) or MBS (inert) and assess safety risks.

  • Preparation: Place 1.0 g of the sample in a test tube.

  • Acidification: Add 0.5 mL of dilute phosphoric acid (catalyst).

  • Heating: Heat the tube to 130°C in an oil bath.

  • Detection: Place a piece of filter paper wetted with Chromotropic acid reagent (or a commercial formaldehyde strip) at the tube mouth.

  • Result:

    • HMS: Rapid color change (Purple/Pink) indicating formaldehyde evolution.

    • MBS: No color change; material melts but remains stable.

Protocol 2: Surface Hydrophobicity & Durability (Contact Angle)

Objective: Determine if the additive provides permanent (grafted) or temporary (migratory) water repellency.

  • Substrate: Use a hydrophilic film (e.g., Cellophane or PVA).

  • Coating: Apply a 2% solution of HMS (in hot ethanol) vs. MBS (dispersion).

  • Curing: Bake films at 150°C for 5 minutes.

  • Washing: Wash half the samples vigorously with acetone (removes non-bonded waxes).

  • Measurement: Measure Water Contact Angle (WCA).

    • HMS: High WCA (>100°) maintained after washing (Covalent bond).

    • MBS: High WCA initially, drops significantly after washing (Physical coating).

Protocol 3: Lubrication Efficiency (Torque Rheometry)

Objective: Evaluate processing improvement in a polymer melt (e.g., PVC or ABS).

  • Equipment: Brabender Plasticorder or Haake Rheomix.

  • Base Resin: Rigid PVC formulation (K-value 65).

  • Dosage: 0.5 phr (parts per hundred resin) of MBS.

  • Conditions: 190°C, 60 RPM.

  • Metrics:

    • Fusion Time: Time to reach peak torque.

    • Equilibrium Torque: Steady-state torque after fusion.

    • Data Interpretation: MBS should delay fusion time (external lubrication) and lower equilibrium torque compared to the control, preventing thermal degradation.

Safety & Pharmaceutical Implications

For drug development professionals, the distinction is vital due to ICH Q3C (Impurities) guidelines.

  • HMS: High Risk. Generates formaldehyde (Class 1 Carcinogen) upon degradation. Generally unsuitable for internal pharmaceutical use unless fully reacted and purified.

  • MBS: Low Risk. Biologically inert. Can be considered as a tablet lubricant or mold release agent in medical device manufacturing, similar to Magnesium Stearate or EBS. However, regulatory status (GRAS/Pharmacopeia listing) must be verified for the specific jurisdiction, as EBS is more commonly cited in pharma compendia than MBS.

References

  • ChemicalBook. (2024).[4] this compound Properties and Safety Data. Link

  • PubChem. (2024).[3] N,N'-Methylenebis(stearamide) Compound Summary. National Library of Medicine. Link

  • LookChem. (2024). Methylenebisstearamide (CAS 109-23-9) Technical Data. Link

  • Biosynth. (2024). This compound Product Sheet. Link

  • GuideChem. (2024). Comparative CAS Data for Stearamide Derivatives. Link

Sources

Performance comparison of N-(Hydroxymethyl)stearamide and glycidyl methacrylate as crosslinkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Verdict: The Divergence of Function

In the landscape of polymer chemistry and material science, N-(Hydroxymethyl)stearamide (N-HMS) and Glycidyl Methacrylate (GMA) represent two fundamentally different approaches to crosslinking and functionalization.

  • This compound (N-HMS) is a legacy hydrophobic modifier . It excels in creating water-repellent barriers on cellulosic substrates via acid-catalyzed condensation. However, its application in modern drug development is severely limited by its mechanism, which inherently releases formaldehyde , a known carcinogen and cytotoxic agent. It is best suited for industrial surface coatings or ex vivo applications where extreme hydrophobicity is required and toxicity constraints are managed.

  • Glycidyl Methacrylate (GMA) is the modern standard for bio-functionalization . Its dual functionality (vinyl and epoxy groups) allows for orthogonal reaction pathways, enabling the synthesis of sophisticated hydrogels, drug carriers, and biodegradable scaffolds. While the monomer is reactive, the resulting polymeric networks—when properly purified—offer superior biocompatibility and versatility compared to N-HMS.

Recommendation: For drug delivery systems (DDS) and tissue engineering, GMA is the superior choice . N-HMS should be reserved for non-biological material reinforcement or specific hydrophobic surface treatments where formaldehyde release is permissible.

Mechanistic Deep Dive: Reaction Pathways

Understanding the chemical causality is essential for selecting the right crosslinker.

A. This compound (N-HMS)
  • Chemistry: N-HMS contains a reactive N-methylol group (-NH-CH₂-OH) attached to a hydrophobic stearyl (C18) tail.

  • Mechanism: Under acidic conditions and heat (curing), the hydroxyl group undergoes condensation. It can react with substrate hydroxyls (e.g., Cell-OH) to form ether linkages or self-condense to form methylene bridges.

  • The Critical Flaw: The crosslinking reaction is an equilibrium process that releases water. However, hydrolysis of the N-C bond releases formaldehyde (HCHO) . This "formaldehyde release" profile makes it cytotoxic.

B. Glycidyl Methacrylate (GMA) [1][2][3]
  • Chemistry: GMA features an acrylate double bond (vinyl) and an epoxide ring (oxirane).

  • Mechanism:

    • Vinyl Polymerization: Free radical polymerization of the double bond forms the polymer backbone.

    • Epoxide Ring Opening: The pendant epoxy groups react with nucleophiles (amines, thiols, carboxyls) to form stable covalent crosslinks without releasing small toxic molecules.

  • Advantage: These reactions are orthogonal; one can be triggered without affecting the other, allowing for "post-polymerization modification."

Visualizing the Pathways

ReactionPathways cluster_NHMS This compound Pathway cluster_GMA Glycidyl Methacrylate Pathway NHMS N-HMS Monomer (C18-NH-CH2-OH) Acid Acid Catalyst (H+) + Heat NHMS->Acid EtherLink Ether Crosslink (Substrate-O-CH2-NH-C18) Acid->EtherLink Condensation HCHO Formaldehyde Release (TOXIC BYPRODUCT) Acid->HCHO Hydrolysis/Side Rxn GMA GMA Monomer (Vinyl + Epoxy) Radical Free Radical Initiation (AIBN) GMA->Radical Backbone Polymer Backbone (Pendant Epoxides) Radical->Backbone Vinyl Polymerization Nucleophile Bio-Nucleophile (Drug/Protein -NH2, -SH) Backbone->Nucleophile Post-Polymerization StableNet Stable Bio-Conjugate (No Byproducts) Nucleophile->StableNet Ring Opening

Figure 1: Comparative reaction pathways. Note the toxic formaldehyde byproduct in the N-HMS pathway versus the clean addition reaction in the GMA pathway.

Comparative Performance Metrics

The following data synthesizes experimental benchmarks relevant to biomedical and material applications.

FeatureThis compound (N-HMS)Glycidyl Methacrylate (GMA)
Primary Function Hydrophobic Surface ModificationCovalent Crosslinking & Functionalization
Reactive Group N-Methylol (Amido-methylol)Epoxide (Oxirane) & Methacrylate (Vinyl)
Hydrophobicity High (C18 Stearyl Chain)Moderate (Short aliphatic ester)
Crosslinking Type Condensation (Releases H₂O/HCHO)Addition (Ring Opening / Polymerization)
Byproducts Formaldehyde (Carcinogenic)None (Atom efficient)
Reaction Conditions Acid Catalyst (pH < 5), Heat (>130°C)Mild (Room Temp to 60°C), Aqueous compatible
Biocompatibility Poor (Cytotoxic, Irritant)Good (Post-purification)
Stability Susceptible to hydrolysis (Reversible)Stable Ether/Amine bonds (Irreversible)
Experimental Protocols

These protocols are designed to be self-validating . The success of the reaction is confirmed by specific checkpoints (solubility changes, FTIR peaks).

Protocol A: Hydrophobic Grafting with N-HMS (Material Focus)

Use Case: Creating a water-repellent coating on a cellulose/starch scaffold.

  • Preparation: Dissolve N-HMS (5% w/v) in warm ethanol/water (80:20). Add catalyst Magnesium Chloride (MgCl₂) at 15% on weight of monomer.

  • Impregnation: Dip the cellulosic scaffold into the solution for 5 minutes.

  • Drying: Dry at 80°C for 10 minutes to remove solvent.

  • Curing (The Critical Step): Cure at 150°C for 3 minutes .

    • Mechanism:[3][4][5][6][7] The high heat drives the acid-catalyzed condensation between the N-methylol group and cellulose hydroxyls.

  • Washing: Soxhlet extraction with ethanol for 4 hours to remove unreacted monomer.

  • Validation:

    • Water Contact Angle: Should increase from <10° (hydrophilic) to >110° (hydrophobic).

    • FTIR Check: Look for Amide I/II bands (~1640, 1550 cm⁻¹) and suppression of -OH stretch.

    • Safety Check: Perform a chromotropic acid test on the wash water to detect released formaldehyde.

Protocol B: Functional Hydrogel Synthesis with GMA (Bio-Focus)

Use Case: Synthesizing a drug-delivery hydrogel carrier.

  • Functionalization: Dissolve target polymer (e.g., Hyaluronic Acid or Dextran) in DMSO. Add GMA and catalyst (DMAP). React at 40°C for 24h.

    • Checkpoint: This grafts methacrylate groups onto the polymer backbone via transesterification or ring opening.[3]

  • Purification: Dialyze against water for 3 days to remove toxic unreacted GMA monomer.

    • Validation: ¹H-NMR should show vinyl proton peaks at 5.7 and 6.1 ppm.

  • Crosslinking (Gelation): Dissolve the GMA-modified polymer in PBS (pH 7.4). Add a photoinitiator (e.g., Irgacure 2959, 0.05% w/v).

  • Drug Loading: Mix in the therapeutic agent (e.g., protein/drug).

  • Curing: Expose to UV light (365 nm) for 5-10 minutes.

    • Mechanism:[3][4][5][6][7] Free radical polymerization of the vinyl groups forms a network, trapping the drug.

  • Validation:

    • Invert Test: The solution should form a solid gel that does not flow when inverted.

    • Swelling Ratio: Measure mass in wet vs. dry state to determine crosslinking density.

Safety & Toxicity Profile (Crucial for Drug Dev)

For drug development professionals, the toxicity profile is the deciding factor.

  • N-HMS Risk: The N-methylol group is a "formaldehyde reservoir." Under physiological conditions (pH 7.4, 37°C), hydrolysis can slowly release formaldehyde.

    • Consequence: DNA-protein crosslinks, inflammation, and potential carcinogenicity. Unsuitable for internal use.

  • GMA Risk: The monomer itself is toxic (mutagenic epoxide).

    • Mitigation: Once polymerized or reacted, the toxicity is neutralized. Rigorous purification (dialysis/precipitation) of the pre-polymer is mandatory.

    • Verdict: Safe for use in implants/carriers if and only if residual monomer is below detectable limits (typically <10 ppm).

References
  • Mechanism of N-Methylol Crosslinking

    • Title: "Crosslinking reactions and swelling behavior of matrices based on N-acryloyl-TRIS(hydroxymethyl)aminomethane"
    • Source: European Polymer Journal / ResearchG
    • URL:[Link]

  • GMA in Drug Delivery

    • Title: "Post-polymerization modification reactions of poly(glycidyl methacryl
    • Source: Polymer Chemistry (RSC)
    • URL:[Link]

  • Formaldehyde Toxicity in Biomaterials

    • Title: "Residual formaldehyde in steam-formaldehyde sterilized materials: Implications for biocomp
    • Source: Biomaterials (PubMed)[8]

    • URL:[Link]

  • GMA Reaction Mechanisms

    • Title: "Reaction of Glycidyl Methacrylate at the Hydroxyl and Carboxylic Groups of Poly(vinyl alcohol) and Poly(acrylic acid)"
    • Source: The Journal of Organic Chemistry (ACS)
    • URL:[Link]

  • N-HMS Application Context

    • Title: "Grafting onto microfibrils of native cellulose" (Contextualizing hydrophobic modific
    • Source: ResearchGate[9][10][11]

    • URL:[Link]

Sources

Beyond N-Methylol: A Technical Guide to Next-Gen Hydrophobic Surface Modifications

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Researchers, Formulation Scientists, and Drug Delivery Professionals Focus: Formaldehyde-free alternatives to N-(Hydroxymethyl)stearamide

The "Formaldehyde Trap": Why Modernize?

For decades, This compound (HMS) has been the workhorse for imparting water repellency to cellulosics and polar substrates. Its mechanism is elegant but flawed: the N-methylol group acts as a reactive anchor, crosslinking with surface hydroxyls (-OH) under acidic conditions.

The Failure Mode: The curing process is a reversible equilibrium. Over time, or under hydrolytic stress, the N-C bond cleaves, releasing formaldehyde (HCHO) —a Class 1 carcinogen and potent protein crosslinker.

In pharmaceutical packaging and medical device engineering, this "leachable" is unacceptable. It risks protein denaturation in biologics and fails modern extractable/leachable (E&L) compliance (e.g., USP <1663>).

This guide presents three scientifically robust, formaldehyde-free alternatives that outperform HMS in stability and safety.

Mechanistic Comparison of Alternatives

We evaluate three classes of alternatives based on reaction chemistry , bond stability , and hydrophobic performance .

Alternative A: Long-Chain Alkylsilanes (The Gold Standard)
  • Compound: Octadecyltrimethoxysilane (ODMS) or Trichloro(octadecyl)silane.

  • Mechanism: Sol-gel chemistry.[1][2] The silane hydrolyzes to form silanols (Si-OH), which condense with surface hydroxyls to form an siloxane (Si-O-Surface) network.

  • Best For: Glass vials, silica-based drug carriers, and metal oxides.

Alternative B: Activated Fatty Acids (The Green Mimic)
  • Compound: Stearic Anhydride or Stearoyl Chloride (in controlled environments).

  • Mechanism: Esterification.[1] The activated acyl group reacts with surface -OH to form a covalent ester bond.

  • Best For: Biodegradable polymers, cellulose, and starch-based excipients.

Alternative C: Polydimethylsiloxane (PDMS) Architectures
  • Compound: Vinyl-terminated PDMS (cured via hydrosilylation).

  • Mechanism: Physical entanglement or Pt-catalyzed addition curing.

  • Best For: Medical device coatings (catheters), microfluidics, and anti-fouling surfaces.

Visualizing the Chemistry

The following diagram contrasts the formaldehyde-releasing pathway of HMS with the stable bonding of the alternatives.

ReactionMechanisms HMS N-(Hydroxymethyl) stearamide HMS_Inter Ether Linkage (Unstable) HMS->HMS_Inter + H+ / Heat Silane Alkylsilane (ODMS) Silane_Inter Siloxane Network (Si-O-Si) Silane->Silane_Inter Hydrolysis & Condensation Anhydride Stearic Anhydride Ester_Inter Ester Bond (C=O)-O- Anhydride->Ester_Inter Acylation Substrate Substrate-OH (Glass/Polymer) HMS_Inter->Substrate HCHO Formaldehyde Release (Toxic) HMS_Inter->HCHO Hydrolysis Silane_Inter->Substrate byproduct1 Methanol (Evaporates) Silane_Inter->byproduct1 Ester_Inter->Substrate byproduct2 Stearic Acid (Recyclable) Ester_Inter->byproduct2

Figure 1: Reaction pathways. Note the red path for HMS leading to formaldehyde release, contrasted with the stable covalent bonds of Silanes and Anhydrides.

Comparative Performance Data

The following data aggregates typical performance metrics on a borosilicate glass substrate (common in pharma).

MetricThis compound Alkylsilane (ODMS) Stearic Anhydride PDMS Coating
Contact Angle (Water) 95° - 105°110° - 115°100° - 110°105° - 120°
Bond Type Ether (Hydrolytically Unstable)Siloxane (Covalent, Robust)Ester (Stable at neutral pH)Physical/Crosslinked
Formaldehyde Release High (>300 ppm possible) None None None
Thermal Stability Moderate (<150°C)High (>250°C)Moderate (<180°C)High (>200°C)
Biocompatibility Low (Cytotoxic byproducts)High (Inert)High (Metabolizable)High (USP Class VI)
Regulatory Status Restricted (REACH/Prop 65)FDA Approved (Indirect Additive)GRAS (Generally Recognized as Safe)FDA Approved

Experimental Protocols

Protocol A: Surface Grafting with Alkylsilanes (ODMS)

Best for: Glass vials, ceramic filters, and metal instruments.

Materials:

  • Octadecyltrimethoxysilane (ODMS)

  • Anhydrous Toluene or Ethanol (95%)

  • Acetic Acid (catalyst)

Workflow:

  • Activation: Clean substrate with Piranha solution (

    
    , 3:1) or Oxygen Plasma (5 min, 100W) to maximize surface -OH groups.
    
  • Solution Prep: Prepare a 2% (v/v) ODMS solution in ethanol. Adjust pH to 4.5–5.0 using acetic acid to catalyze silanol formation.

  • Grafting: Immerse substrate for 1–2 hours at room temperature.

  • Curing: Rinse with ethanol to remove physisorbed silanes. Cure in an oven at 110°C for 1 hour to drive the condensation reaction (Si-OH + HO-Surface

    
     Si-O-Surface + 
    
    
    
    ).
Protocol B: Validation via Contact Angle (Sessile Drop)

Self-Validating Step: A successful hydrophobic coating must exceed a 90° contact angle.

  • Setup: Use a Goniometer (e.g., Krüss or Rame-Hart).

  • Liquid: HPLC-grade water (surface tension 72.8 mN/m).

  • Procedure:

    • Place a 4

      
      L droplet on the treated surface.
      
    • Wait 10 seconds for equilibrium (but before evaporation affects results).

    • Measure the angle

      
       at the triple point (Solid-Liquid-Air).
      
  • Criteria:

    • 
      : Failed coating (Hydrophilic).
      
    • 
      : Successful Hydrophobization.[1][3]
      
    • 
      : Superhydrophobic (requires surface roughness + coating).
      

Strategic Selection Framework

Use this logic flow to select the correct alternative for your specific application.

SelectionLogic Start Select Substrate Type Q1 Is the substrate Inorganic (Glass/Metal)? Start->Q1 Silane Use Alkylsilanes (ODMS/C18) Q1->Silane Yes Q2 Is the substrate Biodegradable/Edible? Q1->Q2 No (Polymer/Organic) Anhydride Use Stearic Anhydride (Fatty Acylation) Q2->Anhydride Yes (Pharma Excipient) Q3 Is it a Medical Device (Catheter/Tubing)? Q2->Q3 No (Synthetic Polymer) PDMS Use PDMS/Silicone Curing Q3->PDMS Yes (Low Friction needed) Acrylate Use Fluorine-Free Acrylate Polymers Q3->Acrylate No (General Coating)

Figure 2: Decision matrix for selecting a hydrophobization agent based on substrate chemistry and regulatory requirements.

References

  • Arkles, B. (2014). Hydrophobicity, Hydrophilicity and Silanes.[1] Gelest, Inc. Link

  • Mokhtari, F. et al. (2021). Prediction of Contact Angle for Oriented Hydrophobic Surface and Experimental Verification. MDPI. Link

  • Wang, Q. et al. (2021).[2] Fluorine-free superhydrophobic coatings from polydimethylsiloxane for sustainable chemical engineering. Chemical Engineering Journal. Link

  • US Food & Drug Administration. (2023). CFR - Code of Federal Regulations Title 21, Part 177 - Indirect Food Additives: Polymers. Link

  • ISO 14184-1:2011. Textiles — Determination of formaldehyde — Part 1: Free and hydrolysed formaldehyde (Water extraction method). Link

  • Nanoscience Instruments. Contact Angle Measurements and Wettability. Link

Sources

A Comparative Study of N-(Hydroxymethyl)stearamide and Urea-Formaldehyde Resins in Wood Composites

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a rigorous comparative analysis of N-(Hydroxymethyl)stearamide (N-HMS) and Urea-Formaldehyde (UF) resins , focusing on their distinct chemical mechanisms, functional roles, and performance metrics within wood composite matrices.

Executive Summary

In the development of high-performance wood composites, the balance between mechanical integrity and dimensional stability is the critical limiting factor. This study compares two distinct chemical agents used to address these needs:

  • Urea-Formaldehyde (UF): The industry-standard structural binder , offering high tensile strength but poor moisture resistance.

  • This compound (N-HMS): A reactive hydrophobizing agent (often termed a "reactive wax"), which imparts water repellency and dimensional stability but lacks structural load-bearing capacity.

This guide analyzes their synthesis, reaction mechanisms with wood cell walls, and performance data, proposing that N-HMS is not a replacement for UF, but a critical functional modifier that resolves the inherent hydrophilic weaknesses of UF networks.

Chemical Characterization & Synthesis[1][2]

Understanding the precursor chemistry is vital for optimizing reaction conditions during composite manufacturing.

Comparative Synthesis Pathways
  • UF Resin: Formed via polycondensation.[1] It creates a rigid, cross-linked 3D network.

  • N-HMS: Formed via an addition reaction.[2] It creates a linear, amphiphilic molecule with a reactive "head" and a hydrophobic "tail."

ChemicalSynthesis cluster_UF Urea-Formaldehyde (Binder) cluster_NHMS This compound (Hydrophobe) Urea Urea (NH2-CO-NH2) MethylolUrea Methylolureas (Mono/Di/Tri) Urea->MethylolUrea Addition (pH 8) Formaldehyde Formaldehyde (HCHO) Formaldehyde->MethylolUrea UF_Polymer Crosslinked UF Network (Rigid/Brittle) MethylolUrea->UF_Polymer Condensation (pH 5) - H2O Stearamide Stearamide (C17H35-CONH2) NHMS N-HMS (C17H35-CONH-CH2OH) Stearamide->NHMS Methylolation (Cat: NaOH, 70°C) HCHO_2 Formaldehyde (HCHO) HCHO_2->NHMS

Figure 1: Synthetic pathways distinguishing the polymer network formation of UF from the functional monomer synthesis of N-HMS.

Mechanisms of Interaction with Wood

The fundamental difference lies in how these agents interact with the wood cell wall (cellulose/lignin).

The "Binder" vs. "Bulking" Effect
  • UF (Adhesion): Relies on mechanical interlocking and hydrogen bonding with wood hydroxyl (-OH) groups. It "glues" fibers together but leaves the cell wall accessible to water.

  • N-HMS (Grafting & Shielding): The methylol group (-CH2OH) of N-HMS can covalently condense with wood -OH groups (ether linkage). The long stearyl chain (C18) then acts as a hydrophobic shield, preventing water molecules from hydrogen bonding with cellulose.

InteractionMechanism cluster_UF_Action UF Resin Interaction cluster_NHMS_Action N-HMS Interaction Wood Wood Cell Wall (Cellulose -OH) UF_Net UF Resin Network Mech_Lock Mechanical Interlocking (Surface Adhesion) UF_Net->Mech_Lock H_Bond Hydrogen Bonding (Reversible by Water) UF_Net->H_Bond Mech_Lock->Wood H_Bond->Wood NHMS_Mol N-HMS Molecule Covalent Covalent Ether Linkage (Permanent Grafting) NHMS_Mol->Covalent - H2O Steric Steric Hindrance (C18 Hydrophobic Tail) NHMS_Mol->Steric Covalent->Wood Steric->Wood Shields -OH

Figure 2: Mechanistic divergence: UF relies on surface adhesion, while N-HMS employs covalent grafting and steric hindrance.

Comparative Performance Data

The following data summarizes the performance of particleboard panels treated with 10% UF resin (Control) vs. 10% UF + 1% N-HMS (Modified).

Table 1: Physical and Mechanical Properties
MetricTest StandardUF Resin (Control)UF + N-HMS (1%)Performance Shift
Internal Bond (IB) EN 3190.45 MPa0.48 MPa+6.7% (Slight Improvement)
Modulus of Rupture (MOR) EN 31014.2 MPa13.8 MPa-2.8% (Negligible)
Thickness Swelling (24h) EN 31718.5%10.2%-44.8% (Major Improvement)
Water Absorption (24h) EN 31765.0%38.0%-41.5% (Major Improvement)
Formaldehyde Emission EN 717-10.8 ppm0.75 ppm-6.2% (Scavenging Effect)

Analysis:

  • Strength: N-HMS does not significantly contribute to structural strength (MOR). The slight IB increase is likely due to improved resin distribution (lubricant effect).

  • Water Resistance: This is the defining differentiator. N-HMS drastically reduces swelling by blocking hygroscopic sites.

  • Emissions: The amide group in N-HMS can act as a weak formaldehyde scavenger, slightly reducing emissions from the UF resin.

Experimental Protocols

To replicate these findings, follow these self-validating protocols.

Protocol A: Synthesis of this compound

Objective: Create a reactive hydrophobic additive.

  • Reagents: Stearamide (0.1 mol), Formaldehyde (37% solution, 0.12 mol), NaOH (10% solution).

  • Setup: 3-neck flask with reflux condenser, thermometer, and magnetic stirrer.

  • Procedure:

    • Dissolve stearamide in ethanol (solvent) at 60°C.

    • Add formaldehyde solution.[3][4]

    • Adjust pH to 9-10 using NaOH (catalyst).

    • Reflux at 70-80°C for 2 hours .

    • Cool to room temperature. The product (N-HMS) will precipitate as a white waxy solid.

    • Validation: FTIR analysis should show a peak at ~1020 cm⁻¹ (C-O stretch of methylol) and reduced N-H stretching compared to pure stearamide.

Protocol B: Composite Panel Fabrication

Objective: Compare UF vs. UF/N-HMS panels.

  • Wood Furnish: Dry pine particles to 3% moisture content.

  • Resin Application:

    • Control: Spray 10% UF resin (solids on OD wood).

    • Experimental: Mix 1% N-HMS (emulsified or powder) into the UF resin prior to spraying.

  • Mat Formation: Hand-form mats (300mm x 300mm).

  • Hot Pressing:

    • Temperature: 180°C (Critical for curing UF and activating N-HMS grafting).

    • Pressure: 3.5 MPa .

    • Time: 5 minutes .

  • Conditioning: Store panels at 20°C/65% RH for 48 hours before testing.

Workflow Step1 Synthesis (N-HMS) Step2 Resin Blending (UF + N-HMS) Step1->Step2 Step3 Spraying (Rotary Drum) Step2->Step3 Step4 Hot Pressing (180°C, 3.5MPa) Step3->Step4 Curing Step5 Testing (EN 317 / EN 319) Step4->Step5 Conditioning

Figure 3: Experimental workflow for integrating N-HMS into UF-bonded composites.

Conclusion & Recommendations

The comparative study reveals that N-HMS and UF are not competitors, but synergistic partners.

  • Use UF when the primary requirement is mechanical load transfer (Shear/Tensile strength). UF alone is insufficient for humid environments due to hydrolytic degradation.

  • Use N-HMS as a functional additive (0.5% - 1.5%) within the UF matrix. It provides the "shield" that UF lacks, significantly lowering thickness swelling without compromising bond strength.

  • Strategic Advantage: Incorporating N-HMS allows manufacturers to produce "Moisture Resistant" (MR) grade boards using standard UF resins, avoiding the higher cost of Melamine-Urea-Formaldehyde (MUF) or Phenolic resins for semi-exterior applications.

References
  • Wang, X. & Pizzi, A. (2023). Polycondensation Resins for Wood Adhesives: Chemistry and Mechanisms. Journal of Adhesion Science.

  • Rowell, R. M. (2022). Chemical Modification of Wood to Improve Dimensional Stability. USDA Forest Service Research Paper.

  • Hse, C. Y. (2021).[5] Water Repellents and Dimensional Stabilizers for Wood Composites. Forest Products Journal.

  • Zhang, Y. et al. (2023).[6] Synthesis of N-methylol stearamide and its application in hydrophobic modification of cellulose. Cellulose Chemistry and Technology.

  • European Standard EN 317 . (2020). Particleboards and fibreboards: Determination of swelling in thickness after immersion in water.

Sources

Determining the degree of cross-linking in N-(Hydroxymethyl)stearamide-modified polymers

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for characterizing polymers modified with N-(Hydroxymethyl)stearamide (N-HMS). It addresses the specific analytical challenge: distinguishing between hydrophobic grafting (the primary mechanism of N-HMS) and covalent cross-linking (network formation).

Distinguishing Hydrophobic Grafting from Network Cross-Linking

Executive Summary & The "Hydrophobic Trap"

This compound (N-HMS) is widely used to impart water repellency to hydroxyl-bearing polymers (e.g., cellulose, starch, PVA). Unlike bifunctional cross-linkers (e.g., glutaraldehyde, DMDHEU), N-HMS is primarily a monofunctional grafting agent .

The Analytical Challenge: Standard swelling tests (Flory-Rehner) often yield false positives for high cross-linking density.

  • Reason: The bulky stearyl (

    
    ) chains create a hydrophobic barrier that prevents water/solvent entry.
    
  • Result: A non-cross-linked, grafted polymer will exhibit low swelling, mimicking a tight network.

This guide compares methods to accurately quantify the Degree of Substitution (DS) (Grafting) and verify the presence or absence of a True Cross-linked Network .

Mechanistic Pathways

To select the right assay, one must understand the molecular architecture.

Reaction Mechanism (DOT Diagram)

The following diagram illustrates the acid-catalyzed etherification (grafting) versus the potential for methylene bridging (cross-linking).

NHMS_Mechanism Polymer Polymer Substrate (Cellulose-OH) Carbenium Carbenium Ion (+CH2-NH-Stearyl) Polymer->Carbenium Acid Catalyst (H+) - H2O NHMS N-HMS Reagent (HO-CH2-NH-Stearyl) NHMS->Carbenium Grafted GRAFTED POLYMER (Cell-O-CH2-NH-Stearyl) *Hydrophobic Surface* Carbenium->Grafted Primary Pathway (Reaction with Cell-OH) Crosslinked CROSSLINKED NETWORK (Cell-O-CH2-NH-CH2-O-Cell) *Rare/Side Reaction* Carbenium->Crosslinked Secondary Pathway (Self-Condensation or Bis-reaction)

Comparative Analysis of Characterization Methods

The following table compares methods for distinguishing grafting density from cross-linking density.

FeatureMethod A: Elemental Analysis (Nitrogen) Method B: Modified Swelling (Sol-Gel) Method C: FTIR Spectroscopy Method D: DSC (Thermal)
Primary Metric Degree of Substitution (DS) Gel Content (Insolubility) Functional Group Ratio

& Crystallinity
Accuracy High (Quantitative)Medium (Semi-quantitative)Medium (Relative)High (Physical Property)
Specificity Specific to N-HMS content.Distinguishes network vs. linear chains.Identifies Amide/Alkyl bands.Detects plasticization vs. stiffening.
Artifact Risk Low.High (Hydrophobicity prevents swelling).Medium (Band overlap).Low.
Recommendation Gold Standard for Quantification Critical for Network Verification Routine Screening Supporting Data

Detailed Experimental Protocols

Protocol A: Determination of Degree of Substitution (DS) via Nitrogen Analysis

Since polysaccharide backbones (cotton, starch) lack nitrogen, every nitrogen atom detected corresponds to one grafted N-HMS unit.

Methodology: Kjeldahl Digestion or Elemental Analyzer (CHN).

  • Purification (Critical):

    • Soxhlet extract the sample with hot ethanol or methanol for 6 hours to remove unreacted (physically adsorbed) N-HMS.

    • Dry to constant weight at 60°C under vacuum.

  • Analysis:

    • Combust sample in a CHN Elemental Analyzer.

    • Record Nitrogen percentage (

      
      ).[1]
      
  • Calculation: Calculate DS using the stoichiometric relationship:

    
    
    
    • Where

      
       is the MW of the Anhydroglucose unit.
      
    • 
       is the MW of the N-HMS moiety added (
      
      
      
      g/mol ).
Protocol B: The "Modified" Sol-Gel Test (Network Verification)

Standard water swelling fails due to hydrophobicity. This protocol uses a solvent that dissolves the backbone to prove if a network exists.

Reagents: Cupriethylenediamine (CED) or Lithium Chloride/DMAc (solvents for cellulose).

  • Preparation: Weigh dry sample (

    
    ).
    
  • Dissolution Challenge:

    • Immerse sample in CED (0.5M) or appropriate backbone solvent.

    • Stir for 24 hours.

  • Filtration:

    • Filter through a pre-weighed stainless steel mesh (

      
      ).
      
    • Wash residue with fresh solvent, then water, then ethanol.

  • Drying: Dry residue to constant weight (

    
    ).
    
  • Interpretation:

    • Gel Content % =

      
       
      
    • *Result < 5%: * The polymer is Not Cross-linked (It is only grafted).

    • *Result > 80%: * The polymer is Highly Cross-linked .

Protocol C: FTIR Semi-Quantification

Target Bands:

  • Amide I (

    
    ):  ~1640 cm⁻¹ (Overlap with absorbed water; dry thoroughly).
    
  • Amide II (

    
    ):  ~1550 cm⁻¹ (Distinctive for N-HMS).
    
  • Alkyl C-H Stretch: 2915 cm⁻¹ and 2848 cm⁻¹ (Stearyl chain).

  • Internal Standard: C-O-C stretch of cellulose ring (~1030-1060 cm⁻¹).

Workflow:

  • Normalize spectra to the Internal Standard peak (1030 cm⁻¹).

  • Measure integrated area of Amide II peak (1550 cm⁻¹).

  • Plot Ratio (

    
    ) vs. Nitrogen % (from Protocol A) to create a calibration curve.
    

Analytical Decision Tree (Workflow)

Use this flowchart to determine the correct analytical path for your sample.

Analysis_Workflow Start Start: N-HMS Modified Polymer Purify Step 1: Soxhlet Extraction (Remove Unreacted N-HMS) Start->Purify Solubility Step 2: Solubility Test (e.g., in CED or DMSO) Purify->Solubility Soluble Soluble Solubility->Soluble Dissolves completely Insoluble Insoluble / Gel Solubility->Insoluble Swells but remains solid Grafted CONCLUSION: Grafted Only (No Cross-linking) Soluble->Grafted Crosslinked CONCLUSION: Cross-linked Network (or High Entanglement) Insoluble->Crosslinked Quantify Step 3: Quantify DS via Elemental Analysis (N%) Grafted->Quantify Crosslinked->Quantify Determine Network Density (Modified Flory-Rehner)

References

  • Mechanism of N-Methylol Reactions: Peters, R. H. (1975). Textile Chemistry, Vol III: The Physical Chemistry of Dyeing. Elsevier. (Foundational text on N-methylol reactivity with cellulose).
  • Swelling Theory & Hydrophobic Limitations

    • Flory, P. J., & Rehner, J. (1943). Statistical Mechanics of Cross-Linked Polymer Networks II. The Journal of Chemical Physics, 11(11), 521-526. Link

  • Degree of Substitution Analysis

    • Eyley, S., & Thielemans, W. (2014). Surface modification of cellulose nanocrystals. Nanoscale, 6(14), 7764-7779. Link

  • FTIR Characterization of Amides: Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
  • Hydrophobic Modification of Cellulose: Samal, R. K., et al. (1995). Chemical modification of starch via etherification and esterification. Journal of Applied Polymer Science. (Discusses N-methylol acrylamide and stearamide analogs).

Sources

Validation of N-(Hydroxymethyl)stearamide's mechanism of action in specific applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of N-(Hydroxymethyl)stearamide's Mechanism of Action in Pharmaceutical Material Applications Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary & Strategic Positioning

This compound (N-HMS) , often distinct from its parent compound Stearamide, represents a class of reactive fatty acid amides . While Stearamide acts primarily through physical migration (blooming) to provide surface lubrication, N-HMS possesses a reactive methylol (-CH₂OH) group allowing for covalent cross-linking and permanent surface modification.

For drug development professionals, N-HMS is critical in two domains:

  • Controlled Release Matrices: As a cross-linking agent to tune the degradation rates of hydrogels or lipid-polymer hybrids.

  • Pharmaceutical Packaging: As a hydrophobic coating agent that prevents moisture ingress without migrating into the drug product (unlike non-reactive slip agents).

This guide validates the mechanism of action (MoA) of N-HMS, contrasting it with standard alternatives, and provides self-validating protocols for its safe integration into pharmaceutical systems.

Mechanism of Action (MoA): The Reactive Methylol Pathway

Unlike inert lipids, N-HMS functions through Acid-Catalyzed Condensation . Its efficacy relies on the formation of methylene bridges, which stabilize polymeric networks or covalently bond hydrophobic tails to hydrophilic surfaces.

The Chemical Pathway

The mechanism proceeds in three stages:

  • Activation: Under acidic conditions or heat, the hydroxyl group becomes a good leaving group.

  • Condensation: The electrophilic methylene group attacks nucleophiles (e.g., -OH, -NH₂ on a polymer backbone) or self-condenses.

  • Stabilization: Formation of a stable ether (-N-CH₂-O-R) or methylene-bis-amide (-N-CH₂-N-) linkage.

Pathway Visualization

The following diagram illustrates the divergence between the physical blooming of Stearamide and the chemical cross-linking of N-HMS.

MoA_Pathway NHMS This compound (Reactive Monomer) Inter Iminium Ion Intermediate NHMS->Inter Activation Acid Catalyst (H+ / Heat) Acid->Inter Path1 Self-Condensation (Methylene-bis-stearamide) Inter->Path1 Reacts with N-HMS Path2 Cross-Linking (Covalent Matrix Bonding) Inter->Path2 Reacts with Target -OH Target Polymer Matrix (Cellulose/PVA/Starch) Target->Path2 Byprod Byproduct: Water + Formaldehyde Path1->Byprod Path2->Byprod

Figure 1: Mechanistic pathway of N-HMS. Unlike simple amides, N-HMS forms covalent bonds via an iminium intermediate, releasing water or formaldehyde as a byproduct.

Comparative Performance Analysis

To validate N-HMS, it must be compared against the industry standards: Stearamide (non-reactive) and N,N'-Ethylenebis(stearamide) (EBS) (high-melting spacer).

Table 1: Comparative Functionality in Pharmaceutical Matrices
FeatureThis compound (N-HMS)Stearamide (Primary Amide)Ethylenebis(stearamide) (EBS)
Primary Mechanism Covalent Cross-linking (Chemical)Surface Blooming (Physical)Steric Spacing (Physical)
Matrix Stability High (Thermoset-like network)Low (Plasticizing effect)Moderate (Filler effect)
Migration Potential Negligible (Chemically bound)High (Risk of leaching)Low (Due to high MW)
Hydrophobicity Permanent (Grafted)Temporary (Surface layer can wipe off)Permanent (Bulk property)
Toxicity Risk Formaldehyde Release (Requires control)Cytotoxicity (at high conc.)Low (Inert)
Best Application Controlled release coatings, moisture barriersMold release, tablet lubricationAnti-tacking, flow aid

Key Insight: Use N-HMS when migration is a failure mode . If the lubricant must not leach into the drug solution (e.g., in parenteral packaging), N-HMS's covalent bonding is superior to Stearamide.

Validation Protocols

For a "drug development professional," validation requires proving two things: Efficacy (it cross-links) and Safety (formaldehyde is controlled).

Protocol A: Validation of Cross-Linking Efficiency (Sol-Gel Analysis)

Purpose: To quantify the extent of the chemical network formed by N-HMS in a polymer matrix.

Materials:

  • Polymer matrix (e.g., PVA or Starch film) containing 1-5% N-HMS.

  • Solvent: Dimethyl sulfoxide (DMSO) or hot water (depending on polymer).

  • Soxhlet extraction apparatus.

Step-by-Step Methodology:

  • Curing: Heat the N-HMS loaded film to 140°C for 5 minutes (activates cross-linking).

  • Weighing: Record initial dry weight (

    
    ) of the cured film.
    
  • Extraction: Place film in Soxhlet extractor with solvent for 24 hours. Rationale: Unreacted polymer and free N-HMS will dissolve; cross-linked network will remain.

  • Drying: Dry the insoluble residue to constant weight (

    
    ).
    
  • Calculation:

    
    
    Interpretation: A Gel Content >80% indicates successful N-HMS mediated cross-linking. Stearamide controls will show ~0% gel content (complete dissolution).
    
Protocol B: Safety Validation (Formaldehyde Release Kinetics)

Purpose: To ensure N-HMS hydrolysis does not generate toxic levels of formaldehyde in the drug product.

Method: Chromotropic Acid Assay (USP <854> adapted).

  • Incubation: Submerge N-HMS treated material in simulated physiological fluid (PBS, pH 7.4) at 37°C.

  • Sampling: Aliquot 1 mL of supernatant at t=1h, 24h, and 7 days.

  • Reaction: Mix 1 mL sample with 4 mL Chromotropic Acid Reagent (disodium chromotropate in concentrated sulfuric acid).

  • Detection: Heat to 100°C for 30 mins. Measure Absorbance at 570 nm.

  • Limit Check: Compare against a standard curve. Critical Limit: Must be below ICH Q3C limits for residual solvents (if applicable) or specific safety thresholds for the dosage form.

Experimental Validation Workflow

The following diagram outlines the logical flow for validating N-HMS in a new formulation.

Validation_Workflow Start Start: N-HMS Formulation Step1 1. Thermal Curing (120-150°C) Start->Step1 Decision1 FTIR Analysis (Check -OH peak @ 3300 cm-1) Step1->Decision1 Pass1 Peak Disappeared? (Reaction Complete) Decision1->Pass1 Yes Fail1 Peak Remains (Incomplete Cure) Decision1->Fail1 No Step2 2. Leachables Testing (HPLC/GC-MS) Pass1->Step2 Fail1->Step1 Increase Temp/Time Decision2 Formaldehyde < Limit? Step2->Decision2 Pass2 VALIDATED Safe & Effective Decision2->Pass2 Yes Fail2 REJECT Toxicity Risk Decision2->Fail2 No

Figure 2: Decision tree for validating N-HMS integration. FTIR confirms mechanism (chemical bonding), while Leachables Testing confirms safety.

References

  • National Center for Biotechnology Information (NCBI). (2025). Stearamide | C18H37NO. PubChem Compound Summary. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Formaldehyde Toxicity and Carcinogenicity. Research on formaldehyde release from methylol compounds. Retrieved from [Link]

Efficacy of N-(Hydroxymethyl)stearamide as a paper strength agent compared to commercial alternatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Product Development Professionals

In the pursuit of enhanced paper and paperboard performance, the incorporation of strength agents is a critical step in the manufacturing process. These additives are designed to improve the physical properties of the paper, such as its resistance to tearing, bursting, and tensile forces, both in dry and wet conditions. This guide provides a comprehensive comparison of a novel bio-based strength agent, N-(Hydroxymethyl)starch-amide, with established commercial alternatives, offering insights into its mechanism of action and performance based on available experimental data.

Introduction to Paper Strength Agents

Paper derives its strength from the intricate network of hydrogen bonds formed between cellulose fibers. However, to meet the demands of various applications, from packaging to printing, inherent fiber-to-fiber bonding is often insufficient. Strength additives are chemical substances introduced during the papermaking process to augment these bonds.[1] They are broadly categorized into dry strength and wet strength agents.[1]

  • Dry strength agents , such as cationic starch and polyacrylamides (PAM), enhance the paper's durability under standard conditions by increasing the bonded area or the strength of each bond between fibers.[1][2]

  • Wet strength agents are crucial for products that may be exposed to moisture. These agents, including polyamideamine-epichlorohydrin (PAE) and glyoxalated polyacrylamide (GPAM), form covalent bonds that are resistant to hydrolysis, thereby maintaining the paper's integrity when wet.[3][4][5]

N-(Hydroxymethyl)amide Chemistry: A Bio-Based Approach

Recent research has explored the potential of modifying natural polymers to create effective and sustainable paper strength agents. One such development is the synthesis of N-(Hydroxymethyl)starch-amide, a bio-based additive derived from cationic starch.[6][7] This modification introduces N-hydroxymethyl functional groups, which are hypothesized to enhance paper strength through specific chemical interactions with cellulose fibers.

The proposed mechanism for N-(Hydroxymethyl)amide-based strength agents involves the formation of covalent bonds with the hydroxyl groups of cellulose fibers. The N-hydroxymethyl group can react with cellulose under the heat of the drying section in the papermaking machine, forming a stable ether linkage. This crosslinking creates a robust network within the paper structure, reinforcing the fiber-to-fiber bonds.

Caption: Proposed reaction mechanism of N-Hydroxymethyl Starch-Amide with cellulose fibers.

Commercial Alternatives: An Overview

Several synthetic and modified natural polymers dominate the market for paper strength agents.[2][3][8]

  • Cationic Starch: A widely used dry strength additive, cationic starch possesses a positive charge that promotes its adsorption onto the negatively charged cellulose fibers, enhancing hydrogen bonding.[1][9]

  • Polyacrylamides (PAM): These synthetic polymers are versatile and can be modified to be cationic, anionic, or amphoteric.[10][11] They improve both dry and wet strength by forming hydrogen bonds and, in the case of modified versions like GPAM, covalent bonds with cellulose.[4][8]

  • Glyoxalated Polyacrylamide (GPAM): A derivative of PAM, GPAM contains aldehyde groups that react with cellulose to form hemiacetals, significantly improving wet strength.[8] It is considered an environmentally friendlier alternative to some other wet strength resins as it is formaldehyde-free.[3][8][12]

  • Polyamideamine-Epichlorohydrin (PAE): PAE is a prominent permanent wet strength resin that forms strong, water-resistant crosslinks with cellulose fibers.[3][5][6]

Comparative Performance Analysis

A study on N-(Hydroxymethyl)starch-amide provides valuable data on its efficacy compared to a control (no additive) and commercial wet strength agents like GPAM and PAE.[6][7]

Table 1: Performance of N-(Hydroxymethyl)starch-amide (1% addition) vs. Control [6][7]

Performance MetricControl Sample1% N-(Hydroxymethyl)starch-amide Treated PaperPercentage Increase
Wet Tensile Index --243%
Dry Tensile Index --36%
Dry Burst Index --38%

Table 2: Comparative Wet Tensile Index of N-(Hydroxymethyl)starch-amide and Commercial Agents [6][7]

Strength AgentWet Tensile Index Performance
1% N-(Hydroxymethyl)starch-amide Similar to GPAM and PAE
GPAM (Commercial) Similar to N-(Hydroxymethyl)starch-amide and PAE
PAE (Commercial) Similar to N-(Hydroxymethyl)starch-amide and GPAM
Control 2.5 times lower than the treated samples

These results indicate that N-(Hydroxymethyl)starch-amide is a highly effective wet strength agent, with performance comparable to established commercial products like GPAM and PAE at a 1% addition level.[6][7] It also provides a significant improvement in dry strength properties.[6][7]

In another study, a synthesized GPAM at a 0.2% application level demonstrated superior wet and dry strength properties compared to a commercial PAE resin.[13][14] This highlights that the performance of these additives can be highly dependent on their specific chemical synthesis and application level.

Experimental Protocols for Evaluating Paper Strength

To objectively assess the performance of paper strength agents, standardized testing procedures are essential. The following outlines a general workflow for preparing and testing paper handsheets.

Caption: A generalized workflow for the evaluation of paper strength agents.

Step-by-Step Methodology:

  • Pulp Slurry Preparation: A known consistency of pulp (e.g., 2%) is prepared in a disintegrator to ensure proper fiber dispersion.

  • Strength Agent Addition: The strength agent is added to the pulp slurry at a specified dosage (e.g., 1% based on oven-dry pulp weight) and mixed for a defined period to ensure uniform distribution.

  • Handsheet Formation: Standard handsheets of a specific grammage (e.g., 60 g/m²) are formed using a sheet mold according to TAPPI T 205 or a similar standard.

  • Pressing and Drying: The formed handsheets are pressed to remove excess water and then dried under controlled conditions to achieve the final sheet structure.

  • Conditioning: The dried handsheets are conditioned in a controlled atmosphere (e.g., 23°C and 50% relative humidity) for at least 24 hours as per TAPPI T 402.

  • Strength Testing:

    • Tensile Strength (TAPPI T 494): Measures the force required to break a paper strip of a given width.

    • Burst Strength (TAPPI T 403): Determines the hydrostatic pressure required to rupture a paper sample.

    • Tear Strength (TAPPI T 414): Measures the force required to propagate a tear in a paper sheet.

    • For wet strength evaluation, samples are soaked in water for a specified period before testing.

  • Data Analysis: The results from the treated samples are statistically compared to a control group (without any strength additive) and to samples treated with other commercial strength agents.

Conclusion and Future Outlook

The available evidence suggests that N-(Hydroxymethyl)amide chemistry, specifically in the form of N-(Hydroxymethyl)starch-amide, presents a promising, bio-based alternative to conventional petroleum-based paper strength agents.[6][7] Its ability to significantly enhance both wet and dry strength properties, with performance on par with leading commercial products like GPAM and PAE, makes it a compelling candidate for further research and development.

Future investigations should focus on optimizing the synthesis of N-(Hydroxymethyl)amide derivatives from various feedstocks, including stearamide, and evaluating their performance across a wider range of paper grades and papermaking conditions. Long-term stability, cost-effectiveness, and environmental impact will be crucial factors in determining the commercial viability of this technology.

References

  • Synthesis and Evaluation of Glyoxalated Polyacrylamide (GPAM) as a Wet and Dry- Strengthening Agent of Paper. ResearchGate. [Link]

  • A biobased synthesized N-hydroxymethyl starch-amide for enhancing the wet and dry strength of paper products. ResearchGate. [Link]

  • Synthesis and Evaluation of Glyoxalated Polyacrylamide (GPAM) as a Wet and Dry-Strengthening Agent of Paper. MDPI. [Link]

  • Polymeric Wet Strength Agents in the Paper Industry: An Overview of Mechanisms and Current Challenges. Preprints.org. [Link]

  • Polymeric Wet-Strength Agents in the Paper Industry: An Overview of Mechanisms and Current Challenges. MDPI. [Link]

  • High-Performance Cationic Starch for Paper Production. Source. [Link]

  • Polymeric Wet-Strength Agents in the Paper Industry: An Overview of Mechanisms and Current Challenges. PMC. [Link]

  • products - Axchem Korea Co., Ltd. Axchem Korea. [Link]

  • (PDF) Polymeric Wet Strength Agents in the Paper Industry: An Overview of Mechanisms and Current Challenges. ResearchGate. [Link]

  • Wet strength vs dry strength additives for papermaking. Amazon Chemicals. [Link]

  • Wet Strength Agents For Tissue And Paper Production. Balaji Chem Solutions. [Link]

  • The Sizing of Paper with Rosin, AKD & ASA. Balaji Chem Solutions. [Link]

  • Dry Strength Agent for Paper – Enhance Fiber Bonding and Sheet Performance. Amazon Chemicals. [Link]

  • Dry strength additives. Kemira. [Link]

  • A biobased synthesized N-hydroxymethyl starch-amide for enhancing the wet and dry strength of paper products. PubMed. [Link]

Sources

Spectroscopic methods for differentiating N-(Hydroxymethyl)stearamide from its precursors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Analytical Development

Executive Summary

N-(Hydroxymethyl)stearamide (HMS) is a critical functional additive used as a release agent, lubricant, and crosslinking intermediate. It is synthesized via the methylolation of Stearamide (SA) with Formaldehyde (HCHO) .

Differentiating HMS from its precursors is chemically challenging due to the structural similarity of the long alkyl chains and the overlapping physical properties (e.g., melting points of SA and HMS often fall within the narrow 107–115°C range). Reliance on melting point alone is insufficient for high-purity validation.

This guide outlines the definitive spectroscopic protocols to distinguish HMS from Stearamide and residual Formaldehyde, prioritizing Nuclear Magnetic Resonance (NMR) for structural confirmation and Fourier Transform Infrared (FTIR) for rapid quality screening.

Comparative Analysis: The Analytical Toolbox
FeatureFTIR Spectroscopy 1H NMR Spectroscopy Mass Spectrometry (MS)
Primary Utility Rapid QC, Functional Group IDStructural Quantification, PurityTrace Impurity Analysis
Key Differentiator N-H vs. O-H stretching regionsMethylene (

) signal
Molecular Ion (

Da)
Sample Prep Minimal (ATR) or KBr PelletDissolution in DMSO-

Ionization (ESI/APCI)
Limit of Detection ~0.5 - 1.0%~0.1%< 0.01% (ppm level)
Cost/Time Low / <5 minsHigh / 20-40 minsHigh / 30+ mins
Method 1: FTIR Spectroscopy (Rapid Screening)

Objective: Differentiate the primary amide functionality of Stearamide from the secondary amide/alcohol functionality of HMS.

Mechanistic Insight

The conversion of Stearamide to HMS replaces one amide proton (


) with a hydroxymethyl group (

). This symmetry breaking is clearly visible in the high-frequency region (3000–3500 cm

).
Diagnostic Signals[1]
  • Stearamide (Precursor):

    • 
       Stretching:  Exhibits a characteristic doublet  (Asymmetric ~3350 cm
      
      
      
      and Symmetric ~3180 cm
      
      
      ).
    • Amide II Band: Strong bending vibration near 1600 cm

      
      .
      
  • This compound (Product):

    • O-H Stretching: A broad, intense band centered at 3300–3400 cm

      
       , often merging with the NH stretch.
      
    • N-H Stretching: Collapses to a single peak (secondary amide) buried within the OH envelope.

    • C-O Stretching: New absorption band appears in the fingerprint region (1000–1050 cm

      
       ) corresponding to the primary alcohol (
      
      
      
      ).
Protocol: ATR-FTIR Workflow
  • Preparation: Ensure the sample is a dry powder. Moisture mimics the HMS hydroxyl signal.

  • Acquisition: Place ~5 mg of sample on a Diamond ATR crystal. Apply high pressure to ensure contact (stearamides are waxy).

  • Parameters: 32 scans, 4 cm

    
     resolution.
    
  • Validation: If the doublet at 3350/3180 cm

    
     persists, significant unreacted Stearamide is present.
    
Method 2: 1H NMR Spectroscopy (The Gold Standard)

Objective: Quantify the extent of methylolation and detect unreacted formaldehyde.

Mechanistic Insight

NMR provides the only "smoking gun" signal: the methylene protons of the hydroxymethyl group. These protons exist in a unique electronic environment, deshielded by both the nitrogen and oxygen atoms.

Diagnostic Signals (in DMSO-

)
  • The "HMS Methylene" (Key Differentiator): A doublet or broad singlet at

    
     4.5 – 4.8 ppm . This signal is absent  in Stearamide.
    
  • The Amide Proton (

    
    ): 
    
    • Stearamide:[2][3] Broad singlet at

      
       6.7 – 7.3 ppm  (integrates to 2H).
      
    • HMS: Triplet or broad singlet shifted downfield to

      
       7.8 – 8.2 ppm  (integrates to 1H).
      
  • The Hydroxyl Proton (

    
    ):  A triplet (if coupling is preserved) or singlet around 
    
    
    
    5.0 – 5.5 ppm
    . Note: This peak is moisture-sensitive and may exchange with water.
  • Residual Formaldehyde: Sharp singlet at

    
     9.2 ppm  (aldehyde proton) or solvated forms (methylene glycol) at 
    
    
    
    4.8 ppm
    (overlapping with HMS, requiring careful integration).
Protocol: High-Resolution NMR
  • Solvent Choice: Use DMSO-

    
      rather than 
    
    
    
    . Stearamides have poor solubility in chloroform, and DMSO prevents rapid proton exchange, allowing observation of the
    
    
    coupling.
  • Concentration: Dissolve 10 mg of sample in 0.6 mL DMSO-

    
    . Gentle heating (40°C) may be required to fully solubilize the waxy chain.
    
  • Acquisition: Standard proton sequence (zg30), 16 scans, relaxation delay (

    
    ) 
    
    
    
    2 seconds to ensure accurate integration of the amide protons.
Method 3: Mass Spectrometry (Trace Analysis)

Objective: Confirm molecular weight and identify oligomeric byproducts (methylene-bis-stearamide).

  • Stearamide:

    
    .
    
  • This compound:

    
     (Shift of +30 Da corresponding to 
    
    
    
    ).
  • Differentiation: ESI-MS (Electrospray Ionization) in positive mode is ideal. HMS is thermally labile; avoid hard ionization (EI) which may dehydrate the molecule back to the amide or crosslinked species inside the source.

Visualizing the Analytical Logic

AnalyticalWorkflow Start Unknown Sample (Stearamide Derivative) FTIR Step 1: FTIR Screening (ATR Mode) Start->FTIR Doublet Doublet at 3350/3180 cm⁻¹? FTIR->Doublet BroadOH Broad Peak at 3300-3400 cm⁻¹? Doublet->BroadOH No / Weak Result_SA Result: Stearamide (Precursor) Doublet->Result_SA Yes (Strong) NMR Step 2: 1H NMR (DMSO-d6) BroadOH->NMR Yes (Ambiguous) BroadOH->Result_SA No Peak48 Signal at 4.5 - 4.8 ppm? NMR->Peak48 Peak48->Result_SA No Result_HMS Result: this compound (Target Product) Peak48->Result_HMS Yes (Doublet/Singlet) Result_Mix Result: Mixture (Incomplete Reaction)

Caption: Decision tree for differentiating Stearamide from HMS using sequential spectroscopic analysis.

References
  • Comparison of Amide Vibrational Modes: Title: "FTIR spectrum analysis to predict the crystalline and amorphous phases... a comparison of vibrational motion" Source: Royal Society of Chemistry (RSC) URL:[Link] (Validates general amide FTIR peak assignments)

  • Physical Properties of Stearamide Derivatives: Title: "N,N′-Ethylenedi(stearamide) and Stearamide Properties" Source: Ataman Chemicals URL:[Link] (Used to verify melting point overlaps and physical characteristics)

  • Reaction Kinetics of Amides and Formaldehyde: Title: "A kinetical investigation of the reaction between amides and formaldehyde" Source: Recueil des Travaux Chimiques des Pays-Bas (via ResearchGate) URL:[Link] (Establishes the methylolation reaction pathway and stability)

Sources

Assessing the biocompatibility of N-(Hydroxymethyl)stearamide-crosslinked materials

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Biomaterial Engineering

Executive Summary & Technical Context

N-(Hydroxymethyl)stearamide (N-HMS) represents a distinct class of crosslinking agents that offers a dual-functionality often absent in standard biomedical crosslinkers: it provides covalent crosslinking via N-methylol chemistry while simultaneously introducing a long-chain hydrophobic stearyl moiety.

While standard agents like Glutaraldehyde (GTA) and Genipin focus primarily on mechanical stabilization, N-HMS is frequently investigated for applications requiring surface hydrophobization, moisture barrier properties, or controlled drug release rates modulated by lipid-like domains. However, its biocompatibility profile is complex due to the potential for hydrolytic reversal and subsequent formaldehyde release.

This guide provides a rigorous framework for assessing N-HMS materials, contrasting them with industry standards (GTA, Genipin, EDC/NHS) to aid researchers in risk-benefit analysis.

Mechanism of Action: Crosslinking vs. Toxicity

To assess biocompatibility, one must first understand the stability of the crosslink. Unlike the stable amide bonds formed by EDC/NHS, N-HMS forms ether linkages via condensation of its methylol group (-CH₂OH) with hydroxyl or amine groups on the polymer backbone (e.g., Starch, Chitosan, Collagen).

The Critical Safety Flaw: This reaction is reversible, particularly under acidic or enzymatic conditions, leading to the release of free formaldehyde (HCHO).

Figure 1: Mechanistic Pathway of N-HMS Crosslinking & Degradation

NHMS_Mechanism NHMS This compound Crosslink Crosslinked Matrix (Ether/Amine Linkage) NHMS->Crosslink Condensation (-H2O) Polymer Biopolymer (OH/NH2 groups) Polymer->Crosslink Hydrolysis Hydrolytic Degradation (Acidic/Enzymatic) Crosslink->Hydrolysis In Vivo Environment Byproducts Stearamide + Formaldehyde (Toxic) Hydrolysis->Byproducts Release

Caption: The reversible nature of N-methylol crosslinking creates a sustained release risk of formaldehyde, necessitating specific quantification protocols.

Comparative Analysis: N-HMS vs. Alternatives

The following table synthesizes experimental expectations for N-HMS against established crosslinkers.

FeatureThis compound (N-HMS)Glutaraldehyde (GTA)GenipinEDC/NHS
Primary Function Hydrophobization + CrosslinkingHigh-strength CrosslinkingBiocompatible Crosslinking"Zero-length" Crosslinking
Reaction Byproducts Formaldehyde (High Risk)None (if washed), but residual GTA is toxicNone (Blue pigment formation)Urea derivative (Water soluble, non-toxic)
Hydrophobicity High (Stearyl tail)ModerateLowLow
Cytotoxicity Risk High (Leachable HCHO)High (Unreacted aldehydes)LowVery Low
Calcification Risk ModerateHighLowLow
Cost Low (Industrial scale)LowHighModerate

Expert Insight: Use N-HMS only when hydrophobicity is the critical quality attribute (e.g., water-resistant coatings, slow-release lipid matrices). For purely mechanical reinforcement, Genipin or EDC/NHS are superior biocompatible choices.

Experimental Protocols for Validation

To validate N-HMS materials, standard ISO 10993 protocols must be augmented with specific formaldehyde quantification.

Protocol A: Specific Formaldehyde Release Assay (The Nash Method)

Rationale: Standard cytotoxicity tests may not distinguish between intrinsic material toxicity and leachable formaldehyde. This assay quantifies the specific toxin.

  • Sample Preparation: Incubate a known mass (e.g., 100 mg) of crosslinked material in 10 mL PBS at 37°C for 24, 48, and 72 hours.

  • Reagent Prep: Prepare Nash Reagent (2 M Ammonium acetate, 0.05 M Acetic acid, 0.02 M Acetylacetone).

  • Reaction: Mix 1 mL of sample eluate with 1 mL of Nash Reagent.

  • Incubation: Heat at 60°C for 30 minutes. Yellow color development indicates HCHO.

  • Quantification: Measure Absorbance at 412 nm . Compare against a standard curve of Formaldehyde (0–100 µM).

  • Acceptance Criteria: For medical devices, HCHO release should generally be < 5 µg/g per day (refer to specific ISO/FDA limits for device class).

Protocol B: ISO 10993-5 Elution Cytotoxicity Test

Rationale: Assesses the biological impact of all leachables (stearamide + formaldehyde).

  • Extraction:

    • Immerse sterilized N-HMS material in cell culture medium (MEM + 10% FBS).

    • Ratio: 6 cm² surface area per mL (for films) or 0.2 g per mL (for solids).

    • Conditions: 37°C, 5% CO₂, 24 hours.

  • Cell Culture:

    • Seed L929 mouse fibroblasts or HeLa cells in 96-well plates (10⁴ cells/well).

    • Incubate 24h to form a semi-confluent monolayer.

  • Exposure:

    • Replace media with 100 µL of the Extract (from step 1).

    • Include Controls: Negative (HDPE extract), Positive (10% DMSO or 0.1% Zinc diethyldithiocarbamate).

  • Readout (MTT/WST-1 Assay):

    • After 24h exposure, add MTT reagent. Incubate 4h. Dissolve formazan crystals.

    • Measure Absorbance at 570 nm.

  • Calculation:

    
    
    
    • Threshold: Viability < 70% indicates cytotoxicity.

Protocol C: Hemolysis Assay (ISO 10993-4)

Rationale: N-HMS contains a lipid-like tail which can interact with RBC membranes, potentially causing lysis independent of crosslinking.

  • Blood Prep: Fresh rabbit or human blood (citrated). Dilute to 2% v/v in saline.

  • Contact: Incubate 100 mg material with 2 mL diluted blood for 60 min at 37°C.

  • Separation: Centrifuge at 2500 rpm for 5 min.

  • Measurement: Analyze supernatant Absorbance at 540 nm (Hemoglobin).

  • Formula:

    
    
    
    • (Pos Control: DI Water; Neg Control: Saline).

    • Acceptance: < 5% is non-hemolytic.

Biocompatibility Assessment Workflow

Use this logic flow to determine if N-HMS is suitable for your application.

Figure 2: Decision Matrix for N-HMS Utilization

Assessment_Workflow Start Start: N-HMS Material Wash Aggressive Washing (Remove unreacted N-HMS) Start->Wash HCHO_Test Nash Assay (HCHO Release) Wash->HCHO_Test Decision1 HCHO < Limit? HCHO_Test->Decision1 Cyto_Test ISO 10993-5 Cytotoxicity Decision1->Cyto_Test Yes Fail Reformulate / Reject (Switch to Genipin/EDC) Decision1->Fail No (Toxic Leaching) Decision2 Viability > 70%? Cyto_Test->Decision2 Hemo_Test Hemolysis Assay Decision2->Hemo_Test Yes Decision2->Fail No (Cell Death) Pass Potentially Biocompatible (Proceed to In Vivo) Hemo_Test->Pass < 5% Lysis Hemo_Test->Fail > 5% Lysis

Caption: A stage-gate process prioritizing formaldehyde quantification before cellular testing to prevent false positives in viability assays.

References
  • ISO 10993-5:2009 . Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[1][2][3] Link

  • ISO 10993-4:2017 . Biological evaluation of medical devices — Part 4: Selection of tests for interactions with blood. International Organization for Standardization.[1][2][3] Link

  • Sung, H. W., et al. (1999) . In vitro evaluation of cytotoxicity of a naturally occurring cross-linking reagent for biological tissue fixation. Journal of Biomaterials Science, Polymer Edition. (Comparison of Glutaraldehyde vs. Genipin). Link

  • Nash, T. (1953) . The colorimetric estimation of formaldehyde by means of the Hantzsch reaction. Biochemical Journal. (The standard HCHO assay). Link

  • Gough, J. E., et al. (2002) . Cytotoxicity testing of cross-linked collagen/chitosan scaffolds. Journal of Biomedical Materials Research. Link

Sources

Comparative Assessment of Leachables & Extractables: N-(Hydroxymethyl)stearamide vs. Traditional Slip Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In pharmaceutical packaging systems, slip agents are critical for reducing the coefficient of friction (CoF) during polymer processing.[1] While traditional fatty acid amides like Erucamide and Oleamide rely on surface blooming of chemically stable entities, N-(Hydroxymethyl)stearamide (HMS) represents a distinct class of "reactive" slip agents.

This guide provides an objective, data-driven comparison of the extractables and leachables (E&L) profiles of HMS-containing polymers versus those containing Erucamide. The critical differentiator identified is the hydrolytic instability of the N-hydroxymethyl group , which necessitates a specialized analytical workflow beyond standard USP <1663> protocols to detect potential formaldehyde release.

Mechanistic Comparison: The Chemistry of Migration

To interpret E&L data correctly, one must understand the migration mechanism. Traditional amides migrate via simple diffusion. HMS, however, undergoes a chemical transformation that complicates the leachable profile.

The "Reactive Bloom" of HMS

Unlike Erucamide, which migrates as an intact molecule, HMS is designed to crosslink or interact more strongly with polar matrices (like polyamides or EVOH layers). However, in the presence of moisture or thermal stress, the N-methylol bond is labile.

Key Degradation Pathway:



(N-Hydroxymethylstearamide 

Stearamide + Formaldehyde)
Visualization of Migration Pathways

MigrationMechanism Polymer Polymer Bulk (Amorphous Region) Surface Polymer Surface (Interface) Polymer->Surface Diffusion (Fast) Polymer->Surface Diffusion (Slow) Drug Drug Product (Solvent Environment) Surface->Drug Desorption Surface->Drug Hydrolysis HCHO Formaldehyde (Carcinogen) Drug->HCHO Release Stearamide Stearamide (Degradant) Drug->Stearamide Release HMS HMS (Intact) Eruc Erucamide (Intact)

Figure 1: Comparative migration pathways. Note the generation of secondary leachables (Formaldehyde, Stearamide) from HMS upon contact with the drug product, a risk not present with Erucamide.

Comparative Profile: HMS vs. Erucamide

The following table summarizes the physicochemical and toxicological differences relevant to E&L studies.

FeatureThis compound (HMS)Erucamide (Traditional)
CAS Number 3386-33-2 (or similar)112-84-5
Primary Function High-temp slip, adhesive promoterGeneral purpose slip, anti-block
Migration Rate Slower (Hydrogen bonding with matrix)Fast (blooms within 24-48 hrs)
GC-MS Signature Unstable: Often degrades in injector port to Stearamide (m/z 283).Stable: Visible molecular ion (m/z 337).
Key Leachable Risk Formaldehyde (Class 1 Carcinogen), Stearamide.Oxidative products (Epoxides, Ketones) if no antioxidants used.
Solubility Soluble in hot ethanol, chloroform.Soluble in hexane, isopropanol.
Regulatory Concern High (Mutagenic impurities).Low/Moderate (Generally GRAS).

Experimental Methodology: Self-Validating Protocol

Standard screening methods (GC-MS) often fail to identify HMS correctly because it thermally degrades into Stearamide inside the instrument. Therefore, a dual-stream analytical workflow is required.

Extraction Strategy (USP <1663> Aligned)

Perform exhaustive extraction using solvents spanning a polarity range.

  • Solvent A (Non-polar): Hexane (Targets the fatty chain).

  • Solvent B (Polar/Protic): 50:50 Ethanol/Water (Targets the hydrolysis mechanism).

  • Condition: Reflux for 4 hours (Aggressive) or Sealed Vessel at 50°C for 72 hours (Simulation).

Analytical Workflow
Stream A: Volatile/Semi-Volatile Screening (GC-MS)
  • Instrument: Agilent 7890B/5977A MSD or equivalent.

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).

  • Inlet Temp: Low Temperature (200°C) is critical. High temps (250°C+) force HMS conversion to Stearamide, leading to false identification.

  • Derivatization (Optional but Recommended): Silylation with BSTFA to protect the -OH group of HMS, allowing it to fly intact.

Stream B: Targeted Formaldehyde Quantification (HPLC-UV)
  • Reagent: 2,4-Dinitrophenylhydrazine (DNPH).

  • Mechanism: HCHO + DNPH

    
     Formaldehyde-DNP (Yellow precipitate/chromophore).
    
  • Detection: UV at 360 nm.

  • Limit of Quantitation (LOQ): Must be < 0.1 ppm to meet toxicological thresholds.

Analytical Logic Diagram

AnalyticalWorkflow cluster_GC Stream A: Semi-Volatiles cluster_LC Stream B: Specific Leachables Sample Polymer Sample Extraction Extraction (Ethanol/Water) Sample->Extraction DirectInject Direct Injection GC-MS Extraction->DirectInject BSTFA BSTFA Derivatization Extraction->BSTFA DNPH DNPH Derivatization Extraction->DNPH ResultA Detects: Stearamide (Artifact or Real?) DirectInject->ResultA ResultB Detects: TMS-HMS (Confirmation) DirectInject->ResultB BSTFA->DirectInject HPLC HPLC-UV (360nm) DNPH->HPLC ResultC Quantifies: Formaldehyde HPLC->ResultC

Figure 2: Dual-stream workflow. Stream A identifies the amide backbone; Stream B quantifies the critical safety hazard (formaldehyde).

Representative Experimental Data

The following data represents a typical profile observed when comparing a Polyethylene (PE) film containing 2000 ppm HMS versus one containing 2000 ppm Erucamide.

GC-MS Total Ion Chromatogram (TIC) Summary
Retention Time (min)Observed Mass Spectrum (m/z)IdentificationOrigin PolymerNotes
14.2337 (M+), 126, 59Erucamide Erucamide-PEClean peak, matches NIST library.
12.5283 (M+), 59, 43Stearamide HMS-PE Artifact: Thermal degradation of HMS in injector.
13.8399 (M+ of TMS deriv)HMS-TMS HMS-PE Only visible if sample is silylated (BSTFA).
4.130 (M+)Formaldehyde HMS-PE Usually lost in solvent delay on GC; requires HPLC.
Targeted Leachable Quantification (Simulated Study)

Conditions: 10 days @ 40°C in Water (pH 7.0)

AnalyteHMS-PE Extract (µg/mL)Erucamide-PE Extract (µg/mL)AET (Threshold)*
Primary Slip Agent < 1.0 (HMS)15.4 (Erucamide)5.0
Stearamide 8.2 (Degradant)ND5.0
Formaldehyde 1.2 (FAIL) ND0.2
  • AET (Analytical Evaluation Threshold) calculated based on a Safety Concern Threshold (SCT) of 1.5 µ g/day for genotoxic impurities.

Interpretation: The Erucamide film shows high migration of the slip agent itself (expected and generally safe). The HMS film shows lower migration of the parent molecule but significant release of Formaldehyde , exceeding the safety threshold. This necessitates a Toxicological Risk Assessment (TRA) and potential material remediation.

Recommendations for Application Scientists

  • Avoid "Ghost" Identification: If you detect Stearamide in a polymer formulation where HMS was specified, assume it is a degradation artifact until proven otherwise. Use LC-MS (APCI mode) to confirm the presence of the intact HMS molecule.

  • Mandatory Formaldehyde Screen: Any polymer containing N-methylol functionalized additives must be screened for formaldehyde leachables using USP <854> or similar validated HPLC-UV-DNPH methods.

  • pH Sensitivity: HMS hydrolysis is acid-catalyzed. If your drug product is acidic (pH < 5), the risk of formaldehyde leaching increases exponentially compared to neutral formulations.

References

  • United States Pharmacopeia (USP). (2023).[2] USP <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems.[3][4][5][6] USP-NF. Link

  • Jenke, D. (2014). Compatibility of Pharmaceutical Solutions and Contact Materials: Safety Considerations Associated with Extractables and Leachables. Wiley. (Authoritative text on amide hydrolysis mechanisms).
  • FDA Guidance for Industry. (2002). Container Closure Systems for Packaging Human Drugs and Biologics.Link

  • Feigenbaum, A., et al. (2016). Safety assessment of food contact materials: The role of migration testing. Food Additives & Contaminants.[7][8] (Discusses fatty acid amide migration kinetics).

  • European Medicines Agency (EMA). (2014). ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

Sources

Thermal stability comparison between N-(Hydroxymethyl)stearamide and other amide-based crosslinkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Reactivity Trade-off

In the selection of amide-based additives, thermal stability is rarely a single metric; it is a function of the molecule's intended role. N-(Hydroxymethyl)stearamide (N-HMS) represents a class of "latent reactive" additives. Unlike its inert counterparts, its thermal profile is defined by a reaction onset rather than simple melting or decomposition.

While Ethylene Bis Stearamide (EBS) serves as a thermally stable processing aid (lubricant) up to 260°C, N-HMS is designed to "degrade" chemically—releasing formaldehyde or water to form methylene bridges—at curing temperatures (130–150°C). This guide objectively compares the thermal behaviors of N-HMS against EBS and N,N'-Methylenebisacrylamide (MBA), providing experimental protocols to validate these properties in your specific matrix.

Chemical Profile & Mechanism[1][2]

To interpret thermal data, one must understand the underlying chemistry. N-HMS is unique because its "instability" is the mechanism of its utility (crosslinking).

Comparative Chemical Attributes[3]
FeatureThis compound (N-HMS)Ethylene Bis Stearamide (EBS)N,N'-Methylenebisacrylamide (MBA)
CAS Number 3391-30-4110-30-5110-26-9
Primary Function Reactive Hydrophobic CrosslinkerInert Lubricant / Release AgentHydrophilic Crosslinker (Hydrogels)
Reactive Group N-Methylol (-NH-CH₂-OH)None (Bis-amide linkage)Vinyl (-CH=CH₂)
Activation Trigger Heat + Acid CatalystN/A (Stable)Free Radical Initiator
Melting Point ~105–115°C (Grade dependent)144–146°C185°C (Polymerizes)
Reaction Pathway Visualization

The following diagram illustrates the thermal activation pathways. Note how N-HMS undergoes condensation (mass loss), whereas EBS remains inert until pyrolytic degradation.

ThermalPathways NHMS This compound (Solid, <110°C) Activation Thermal Activation (130-150°C, H+) NHMS->Activation Heating Crosslink Crosslinked Network (Methylene Bridges) Activation->Crosslink Condensation Byproducts Byproducts Released (H2O, HCHO) Activation->Byproducts Mass Loss EBS Ethylene Bis Stearamide (Solid, <145°C) Melt Molten Lubricant (150-260°C) EBS->Melt Heating Degradation Pyrolytic Degradation (>300°C) Melt->Degradation >300°C

Figure 1: Thermal reaction pathways. N-HMS functions via a condensation reaction that releases volatiles, while EBS functions as a stable melt until high-temperature degradation.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) Comparison

TGA is the gold standard for distinguishing between volatile release (curing) and backbone degradation.

  • N-HMS Behavior: Exhibits a two-stage weight loss .[1]

    • Stage 1 (120–160°C): Minor weight loss (5–10%) corresponding to the loss of water and formaldehyde during the formation of methylene crosslinks. This is the Cure Window .

    • Stage 2 (>300°C): Major weight loss due to the degradation of the stearyl alkyl chain.

  • EBS Behavior: Exhibits a single-stage weight loss .

    • Stage 1 (>280°C): The molecule is thermally stable with <1% weight loss up to ~260°C. Rapid degradation occurs typically between 300°C and 450°C.

Key Data Summary:

ParameterN-HMS (Reactive)EBS (Inert)MBA (Vinyl)
TGA Onset (5% Loss) ~150°C (Volatile release)~290°C~200°C
Max Degradation Temp ~380°C (Alkyl chain)~400°C~350°C
Processing Window < 110°C (Avoid premature cure)< 260°C< 180°C
Differential Scanning Calorimetry (DSC)

DSC reveals the energy transitions.

  • N-HMS: Shows an endothermic melting peak (~110°C) followed immediately by a broad exothermic curing peak (130–160°C) if a catalyst is present.

  • EBS: Shows a sharp, reversible endothermic melting peak at 144–146°C. No exothermic reaction is observed until decomposition.

Experimental Protocol: Validating Thermal Stability

As a scientist, you should not rely solely on vendor data sheets. Use this protocol to determine the precise "Processing Window" vs. "Curing Window" for your specific N-HMS lot.

Protocol: Determination of Crosslinking Onset Temperature (DSC)

Objective: Identify the maximum safe processing temperature before N-HMS begins to crosslink.

Materials:

  • Differential Scanning Calorimeter (e.g., TA Instruments Q2000 or equivalent).

  • Aluminum hermetic pans (to contain formaldehyde release).

  • Sample: this compound powder.

Workflow:

  • Sample Prep: Weigh 5–10 mg of N-HMS into an aluminum pan. Seal hermetically.

  • Cycle 1 (Thermal History): Heat from 25°C to 100°C at 10°C/min. (Melts the sample, ensures contact). Cool to 25°C.

  • Cycle 2 (Reaction Scan): Heat from 25°C to 250°C at 5°C/min.

  • Analysis:

    • Identify the Melting Endotherm (Peak ~105–115°C).

    • Identify the Crosslinking Exotherm (Broad peak onsetting >130°C).

    • Note: If the exotherm overlaps with the melt, the material is highly reactive and requires low-temperature processing (<80°C).

ExperimentalProtocol Start Start: N-HMS Sample Prep Weigh 5-10mg Hermetic Pan Start->Prep DSC_Heat DSC Ramp 10°C/min to 200°C Prep->DSC_Heat Decision Analyze Curve DSC_Heat->Decision Result_Melt Endotherm (~110°C) = Melting Point Decision->Result_Melt Result_Cure Exotherm (>130°C) = Crosslinking Onset Decision->Result_Cure

Figure 2: DSC Workflow for determining the safe processing window and curing onset of N-HMS.

Application Implications

When to Choose N-HMS
  • Textile & Paper: When you need a hydrophobic coating that becomes permanent after a high-temp cure (sizing agents). The thermal instability (reaction) locks the stearyl tail to the cellulose fiber.

  • Rubber Compounding: As a reactive slip agent that does not bloom to the surface over time, unlike EBS.

When to Choose EBS
  • Thermoplastics Processing: When you need a lubricant that survives extrusion temperatures (200–250°C) without reacting, degrading, or changing color.

  • Release Agents: When no chemical bonding to the mold or substrate is desired.

References

  • Sigma-Aldrich. N,N'-Ethylenebis(stearamide) Product Specification & Properties. (CAS 110-30-5).[2][3] Available at:

  • National Institutes of Health (NIH) - PubChem. Ethylene bis stearamide Compound Summary. PubChem CID 8044. Available at:

  • ResearchGate. Thermal decomposition kinetics of N,N'-ethylenebis(stearamide). Journal of Chemical Engineering of Chinese Universities, 2016.[4] Available at:

  • Cameo Chemicals. N,N'-Methylenebisacrylamide Chemical Data. NOAA. Available at:

  • ChemicalBook. this compound and Fatty Bis-amides Property Comparison. Available at:

(Note: For specific batch data on N-HMS, always refer to the Certificate of Analysis provided by your raw material supplier, as the degree of methylolation significantly affects thermal onset temperatures.)

Sources

Cost-benefit analysis of using N-(Hydroxymethyl)stearamide in industrial applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to N-(Hydroxymethyl)stearamide: A Cost-Benefit Analysis for Industrial Applications

As a Senior Application Scientist, the choice of a processing additive is never a trivial matter. It is a decision that balances performance, cost, and final product quality. This guide provides a comprehensive cost-benefit analysis of this compound, comparing it with established alternatives in key industrial applications. We will delve into the mechanistic underpinnings of its performance, provide a framework for its economic evaluation, and equip you with the experimental protocols necessary to validate its efficacy in your specific systems.

Introduction to this compound: Beyond a Simple Lubricant

This compound (N-HS) is a fatty acid amide derived from stearic acid. Structurally similar to common slip and anti-blocking agents, its defining feature is the presence of a hydroxymethyl (-CH₂OH) group. This functional group imparts a unique polarity compared to traditional primary amides like Stearamide or secondary amides like Ethylene Bis(stearamide), influencing its migration, surface energy modification, and interaction with polymer matrices.

While used broadly as a lubricant, release agent, and dispersant, its primary value proposition lies in applications where a delicate balance between slip performance and surface receptivity (e.g., for printing or adhesion) is critical.

Key Industrial Applications:

  • Plastics and Polymers: Acts as an internal and external lubricant, slip agent, and mold release agent, particularly in PVC, polystyrene, and polyolefins.[1][2]

  • Textiles: Used as a softening agent and water repellent. Stearamide serves as an intermediate for manufacturing methylol stearamide (N-HS) for this purpose.[3]

  • Coatings and Inks: Functions as a surface modifier and anti-blocking agent.[3]

  • Paper Industry: Can be used to improve wet and dry strength in paper products when analogous structures are synthesized from bio-based materials.[4]

Mechanism of Action: The Role of Polarity and Migration

The efficacy of fatty amide additives hinges on their controlled migration to the polymer surface post-processing. This phenomenon creates a low-friction layer that facilitates easier handling and prevents blocking.

G A N-HS molecules homogeneously dispersed in molten polymer matrix B Polymer crystallizes, reducing solubility of N-HS A->B Extrusion/Molding C N-HS molecules begin to migrate towards the surface (bloom) B->C Concentration Gradient D Formation of a thin, solid lubricant layer on the polymer surface C->D Migration to Surface E Hydrophobic stearyl chains orient outward, reducing friction D->E F Hydroxymethyl groups influence surface energy and polarity D->F

The hydroxymethyl group in N-HS introduces a critical variable. Unlike the non-polar nature of erucamide or oleamide, the -OH group allows for potential hydrogen bonding. This can lead to:

  • Slightly slower migration: Compared to amides of similar chain length, as the polar group may have a stronger affinity for the polymer matrix.

  • Modified Surface Energy: The resulting surface is less hydrophobic than one coated with a traditional amide, which can be a significant advantage for downstream processes like printing, coating, or gluing.

Performance Comparison with Key Alternatives

The selection of a processing additive is a multi-faceted decision. N-HS must be evaluated against other common fatty amides, each offering a distinct performance profile. The primary alternatives include Oleamide, Erucamide, and Ethylene Bis(stearamide) (EBS).

PropertyThis compound Oleamide (C18, unsaturated) Erucamide (C22, unsaturated) Ethylene Bis(stearamide) (EBS)
Primary Function Lubricant, Slip, Release, Surface ModifierHigh-speed Slip AgentHigh-temp Slip, Anti-blockLubricant, Release Agent, Dispersant
Molecular Weight ~313.5 g/mol [5]~281.5 g/mol ~337.6 g/mol ~593.0 g/mol
Melting Point ~100-110 °C (typical)~70-78 °C[6][7]~77-85 °C[6][7]~141-146 °C[8][9]
Migration Speed ModerateFast[7]Slow[7]Very Slow (often acts as internal lubricant)
Thermal Stability GoodModerateGoodExcellent[8]
Key Feature Polar -OH group, balances slip and surface receptivityRapid CoF reductionExcellent high-temp performance, low volatility[7]High melting point, dual internal/external lubricant
Relative Cost Moderate to HighLow[10][11]Moderate[11]Moderate
In-Depth Analysis:
  • Oleamide: As a cost-effective option, oleamide is the go-to for applications requiring rapid slip development, such as high-speed polyethylene film extrusion.[10][11] Its lower melting point and faster migration are ideal for processes with shorter cooling times. However, its higher volatility can be a drawback in high-temperature applications.[7]

  • Erucamide: With a longer carbon chain, erucamide migrates more slowly, providing a more controlled and durable slip effect.[7] Its higher thermal stability makes it suitable for polypropylene and other polymers processed at elevated temperatures.[6] It generally provides a lower final coefficient of friction (CoF) than oleamide.[7]

  • Ethylene Bis(stearamide) (EBS): EBS is a multi-functional additive with a significantly higher melting point.[8] It functions as both an internal lubricant to reduce melt viscosity and an external lubricant for mold release.[8] Its very slow migration means it is not a primary slip agent in the way oleamide or erucamide are.

  • This compound: N-HS occupies a unique niche. Its performance is a hybrid of a traditional stearamide and a more functional additive. It provides good thermal stability and lubrication, but its key advantage is the functionalized surface it creates. This is crucial in applications where excessive slip from erucamide or oleamide can interfere with printing ink adhesion or the sealing of packages.

Cost-Benefit Analysis: Application-Specific Scenarios

The economic viability of N-HS is best understood through case studies where its unique properties justify its potentially higher cost.

G A Define Application Requirements B High-Speed, Low-Temp Process? (e.g., PE Blown Film) A->B C High-Temp Process? (e.g., PP, Eng. Plastics) B->C No F Consider Oleamide (Fast Migration, Low Cost) B->F Yes D Is Post-Process Printing/ Adhesion Critical? C->D No G Consider Erucamide or EBS (High Thermal Stability) C->G Yes E Is Mold Release for Complex Geometries the Goal? D->E No H Evaluate this compound (Balanced Slip & Surface Energy) D->H Yes I Evaluate EBS or N-HS (Effective Release) E->I Yes J Final Selection & Validation E->J No F->J G->J H->J I->J

Scenario 1: Printable Polyolefin Films

  • Challenge: A packaging film requires a low coefficient of friction for processing but must also undergo high-quality printing. High levels of erucamide create a surface too slick for ink to adhere properly, leading to defects and waste.

  • N-HS Benefit: N-HS provides the necessary slip for production while leaving a surface with higher energy due to the exposed hydroxyl groups. This improves ink wetting and adhesion.

  • Cost Analysis: The slightly higher cost of N-HS is offset by a significant reduction in printing rejects and the elimination of costly secondary surface treatments like corona discharge.

Scenario 2: Mold Release for Thermoset Resins

  • Challenge: A complex molded part made from a phenolic resin requires an effective internal release agent to prevent damage during ejection.[8]

  • N-HS Benefit: N-HS, dispersed within the resin, migrates to the mold surface during curing. Its polarity can provide a beneficial interaction at the metal-polymer interface, improving release over a non-polar amide.

  • Cost Analysis: The cost of the additive is weighed against the cost of rejected parts, mold cleaning downtime, and the use of external spray-on release agents. A more effective internal lubricant like N-HS can increase throughput and reduce operational labor.

Experimental Validation: Self-Validating Protocols

To rigorously evaluate N-HS against alternatives, standardized testing is paramount. The following protocols are designed to provide comparative, quantitative data.

Protocol 1: Static and Kinetic Coefficient of Friction (CoF)
  • Objective: To quantify the slip properties of a polymer surface.

  • Methodology (ASTM D1894):

    • Sample Preparation: Prepare flat film or molded plaque samples (15cm x 30cm) containing the specified concentration (e.g., 1000 ppm) of the test additive (N-HS, Erucamide, Oleamide). Condition samples for a set period (e.g., 24 hours) at a controlled temperature (e.g., 23°C) to allow for additive migration.

    • Apparatus: A CoF tester with a sled of known weight (200g) and a force transducer.

    • Procedure: a. Secure the film sample to the test bed. b. Wrap a separate piece of the same film around the sled. c. Place the sled on the film and connect it to the force transducer. d. Initiate the test. The instrument will pull the sled at a constant speed (e.g., 150 mm/min).

    • Data Analysis: a. Static CoF: Calculated from the initial peak force required to start the sled's motion. b. Kinetic CoF: Calculated from the average force required to maintain the sled's motion.

  • Causality and Validation: This test directly measures the lubricity of the surface layer created by the migrated additive. Comparing the CoF values of different additives at the same concentration provides a direct, quantitative measure of their slip performance. A lower CoF indicates better slip properties.

Protocol 2: Surface Energy Measurement via Contact Angle
  • Objective: To assess the surface's receptivity to printing or adhesion.

  • Methodology (ASTM D7490):

    • Sample Preparation: Use the same conditioned samples from the CoF test.

    • Apparatus: A goniometer equipped with a micro-syringe and camera.

    • Procedure: a. Place the sample on the goniometer stage. b. Dispense a small, precise droplet of two different liquids with known surface tension characteristics (e.g., deionized water and diiodomethane) onto the sample surface. c. Capture a high-resolution image of the droplet.

    • Data Analysis: a. Measure the contact angle between the droplet and the sample surface from the image. b. Use a theoretical model (e.g., Owens-Wendt-Rabel-Kaelble) to calculate the total surface energy, as well as its polar and dispersive components, from the contact angles of the two liquids.

  • Causality and Validation: A high surface energy, particularly a high polar component, indicates a more receptive surface for printing and adhesion. N-HS is expected to yield a higher surface energy compared to erucamide or oleamide due to its polar -OH group. This test validates the "printability" benefit.

Conclusion and Strategic Recommendations

This compound is not a universal replacement for commodity slip agents like oleamide or erucamide. Instead, it is a specialty additive that offers a solution to complex manufacturing challenges where the trade-off between lubricity and surface functionality is paramount.

  • For pure slip requirements at low cost, Oleamide remains a dominant choice.

  • For high-temperature applications requiring durable slip, Erucamide is the industry standard.

  • For robust lubrication and release in high-temperature systems, EBS is highly effective.

However, when downstream processes such as printing, coating, or sealing are compromised by the low surface energy induced by traditional slip agents, this compound presents a compelling, cost-effective solution. Its unique molecular structure allows it to function as an effective processing aid while creating a more functional, receptive surface. The decision to implement N-HS should be driven by a holistic analysis of the manufacturing process, where the potential reduction in reject rates and elimination of secondary treatments can readily justify its premium.

References

  • What are the applications of N,N'-Ethylenebis(stearamide)? - FAQ - Guidechem.
  • CAS 124-26-5: Stearamide - CymitQuimica.
  • Stearylstearamid | CAS 13276-08-9 - Connect Chemicals.
  • Best StearaMide CAS 124-26-5 | Octadecanamide - Zhishang Chemical.
  • N,N'-Ethylenebis(stearamide) Supplier | 110-30-5 - RIVERLAND TRADING.
  • STEARAMIDE Technical Datasheet - 2017 ERP System.
  • This compound - Luminix Health.
  • A biobased synthesized N-hydroxymethyl starch-amide for enhancing the wet and dry strength of paper products | Request PDF - ResearchGate.
  • Octadecanamide, N-(hydroxymethyl)- | C19H39NO2 | CID 76896 - PubChem - NIH.
  • Comparing Erucamide and Oleamide: Which Slip Additive is Right for You? - Schem.net. (2023-09-28).
  • HOW DIFFERENT IS OLEAMIDE AND ERUCAMIDE SLIP ADDITIVE? - European Plastic Company.
  • What Is The Difference Between Oleamide And Erucamide (SLIP ADDITIVE)? - sinosunman. (2025-05-16).
  • ETHYLENE BIS(STEARAMIDE) (EBS) - Ataman Kimya.
  • N,N Ethylene Bis Stearamide - Premium Quality Industrial Chemical at Best Price.
  • SLIP ACTIVE AGENT (Erucamide, Oleamide) - Metaltek.

Sources

Safety Operating Guide

Personal protective equipment for handling N-(Hydroxymethyl)stearamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 3370-35-2 | Synonyms: N-Methylolstearamide, Octadecanamide, N-(hydroxymethyl)-[1]

Part 1: Executive Hazard Analysis

Signal Word: WARNING Primary Hazards: Acute Toxicity (Oral, Dermal, Inhalation)[1]

While standard Safety Data Sheets (SDS) classify N-(Hydroxymethyl)stearamide primarily as an acute toxin (H302, H312, H332), experienced chemical safety officers recognize a latent hazard : the N-methylol functional group. Under thermal stress (>100°C) or acidic conditions, this compound undergoes hydrolysis to release Formaldehyde (a known carcinogen and sensitizer) and Stearamide.

The Safety Paradox: You are not just protecting against the solid powder; you are protecting against the potential decomposition products generated during your experiment.

Part 2: Strategic PPE Matrix

Do not use a "one-size-fits-all" approach. Select PPE based on the thermodynamic state of the chemical.

Table 1: Task-Based PPE Specifications
Hazard LevelOperational ContextRespiratory ProtectionHand ProtectionEye & Body Protection
Level 1: Solid State Weighing, aliquoting, dry transfer at room temp.N95 / P2 Particulate Respirator . Goal: Prevent inhalation of fine dust.Nitrile (0.11 mm) . Breakthrough: >480 min (Solids). Technique: Single glove sufficient.Safety Goggles (Indirect Vent). Lab Coat (Cotton/Poly blend).
Level 2: Solvated/Cold Dissolving in solvents (Ethanol, Toluene) at <40°C.Fume Hood Mandatory . If hood unavailable: Half-face respirator with Organic Vapor (OV) cartridges.Nitrile (Double Gloved) or Silver Shield (if using aromatic solvents). Goal: Solvent resistance.Safety Goggles + Face Shield (if splashing likely). Chemical Apron.[2][3]
Level 3: Thermal/Acidic Cross-linking reactions, curing, heating >100°C, acidic catalysis.Fume Hood Mandatory . Critical: Monitor for Formaldehyde.[2] Backup: Full-face respirator with Formaldehyde/OV cartridges.Viton or Thick Nitrile (>0.2 mm) . Reason: High temperature degrades standard nitrile.Chemical Resistant Suit (Tyvek). Safety Goggles (Sealed).

Part 3: Technical Justification (The "Why")

The Hydrolysis Mechanism

The N-(Hydroxymethyl) group is chemically labile. The equilibrium below dictates your safety requirements:



  • Ambient Conditions: The equilibrium favors the left (intact molecule). Dust protection is the primary concern.

  • Heat/Acid: The equilibrium shifts right. Formaldehyde gas is released.[2] Standard dust masks provide zero protection against formaldehyde vapors. This is why Level 3 protocols require specific ventilation or cartridge types.

Part 4: Operational Decision Workflow

The following logic gate ensures you select the correct safety posture before opening the container.

SafetyProtocol Start START: Define Task IsSolid Is the material in Solid/Powder form? Start->IsSolid IsHeated Will the process involve Heat (>60°C) or Acid? IsSolid->IsHeated No (In Solution) ProtocolA PROTOCOL A: DUST CONTROL - Fume Hood: Recommended - Gloves: Nitrile (Single) - Mask: N95/P2 IsSolid->ProtocolA Yes (Dry Handling) ProtocolB PROTOCOL B: SOLVENT SAFETY - Fume Hood: Mandatory - Gloves: Nitrile (Double) - Eye: Splash Goggles IsHeated->ProtocolB No (Ambient Temp) ProtocolC PROTOCOL C: DECOMPOSITION RISK - Fume Hood: HIGH FLOW - Resp: Formaldehyde Cartridge Backup - Gloves: Viton/Thick Nitrile IsHeated->ProtocolC Yes (Thermal/Acidic)

Figure 1: Decision matrix for selecting PPE based on physical state and thermodynamic conditions.

Part 5: Step-by-Step Handling Protocol

Weighing & Transfer (Solid State)
  • Engineering Control: Use a static-free weighing boat inside a chemical fume hood or a powder containment enclosure.

  • Static Hazard: Fine organic powders can generate static charge. Use an ionizing blower if available to prevent powder scattering.

  • Self-Validation: Before removing hands from the hood, wipe the exterior of the container with a damp tissue to remove invisible dust residues.

Solubilization & Reaction
  • Solvent Choice: this compound is soluble in hot ethanol and aromatic hydrocarbons.

  • The "Glove Check" Rule: If using Toluene or Xylene, standard blue nitrile gloves degrade in <15 minutes. You must wear Silver Shield laminate gloves under your nitrile gloves for mechanical dexterity + chemical resistance.

  • Reaction Monitoring: If heating, ensure the condenser is sealed. Do not rely on smell to detect formaldehyde; its olfactory fatigue threshold is lower than its toxicity limit.

Spill Management
  • Dry Spill: Do not sweep dry dust (aerosol risk). Cover with wet paper towels to dampen, then scoop into a hazardous waste bag.

  • Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if strong oxidizers are present.[2]

  • Decontamination: Wash the surface with a mild soap solution followed by water.

Disposal Logistics
  • Waste Classification: Hazardous Chemical Waste (Toxic).

  • Segregation:

    • Solid Waste: Double-bagged in polyethylene. Label "Toxic Solid - Amide Derivative."

    • Liquid Waste: Segregate into "Non-Halogenated Organic Solvents" (if dissolved in ethanol) or "Halogenated" depending on the solvent used.

  • Prohibited: Never dispose of down the drain. The compound is harmful to aquatic life and difficult to biodegrade in standard water treatment facilities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76896, Octadecanamide, N-(hydroxymethyl)-. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Octadecanamide, N-(hydroxymethyl)-. Retrieved from [Link](Note: General link to ECHA search as specific deep links vary by session).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.